Technical Documentation Center

2-Benzyloxyiminopropan-1,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzyloxyiminopropan-1,3-diol
  • CAS: 128613-49-0

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-Benzyloxyiminopropan-1,3-diol from Glycerol

Executive Summary 2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0) is a critical synthetic intermediate, primarily utilized in the production of Serinol (2-amino-1,3-propanediol). Serinol serves as the structural backb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0) is a critical synthetic intermediate, primarily utilized in the production of Serinol (2-amino-1,3-propanediol). Serinol serves as the structural backbone for non-ionic iodinated X-ray contrast media, such as Iopamidol and Iohexol .

This guide details a robust, two-phase synthetic pathway starting from Glycerol .[1] Unlike direct chemical amination, which often suffers from poor selectivity, this route employs a chemo-enzymatic approach :

  • Phase I: Regioselective oxidation of Glycerol to 1,3-Dihydroxyacetone (DHA) using Gluconobacter oxydans (or catalytic alternatives).

  • Phase II: Condensation of DHA with O-benzylhydroxylamine to yield the target oxime ether.

This protocol prioritizes high regioselectivity, minimizing the formation of glyceraldehyde and over-oxidation byproducts.

Phase I: Precursor Synthesis (Glycerol DHA)

Strategic Analysis

Direct chemical oxidation of glycerol (e.g., using Fenton’s reagent or unpromoted metal catalysts) typically yields a mixture of glyceraldehyde (primary oxidation) and dihydroxyacetone (secondary oxidation), often leading to further oxidation into glyceric or glycolic acid.

To ensure the C2-ketone functionality required for the target oxime, microbial fermentation or Pt-Bi catalytic oxidation are the authoritative standards.

Method A: Microbial Oxidation (High Selectivity)

Best for: High purity requirements and "Green Chemistry" compliance.

Mechanism: The membrane-bound glycerol dehydrogenase (GlyDH) of Gluconobacter oxydans selectively oxidizes the secondary hydroxyl group of glycerol to a ketone.

Protocol:

  • Inoculum Preparation: Cultivate Gluconobacter oxydans (ATCC 621) in a medium containing sorbitol (50 g/L), yeast extract (5 g/L), and peptone (3 g/L) at 30°C for 24 hours.

  • Biotransformation:

    • Substrate: Crude Glycerol (100 g/L).

    • Conditions: pH 5.0–6.0 (maintained with NaOH), 30°C, high aeration (dissolved oxygen > 20%).

    • Duration: 24–48 hours.

  • Harvest: Centrifuge biomass (8000 rpm, 15 min).

  • Purification: Filter supernatant through activated carbon to remove pigments. Concentrate via vacuum evaporation.[2] Crystallize DHA from ethanol/acetone.

Method B: Catalytic Oxidation (Chemical Alternative)

Best for: Rapid laboratory synthesis without biological infrastructure.

Protocol:

  • Catalyst: 5% Pt-1.5% Bi/C (Bismuth promotes secondary alcohol selectivity).

  • Conditions: 60°C, pH 2 (acidic),

    
     flow.
    
  • Selectivity: ~80% towards DHA.[3]

  • Note: Requires strict pH control to prevent degradation.

Phase II: Core Synthesis (DHA Target)

Reaction Logic

The target molecule is an oxime ether . The reaction involves the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on the carbonyl carbon of DHA.

Key Challenge: Commercial DHA exists as a stable dimer (2,5-dihydroxymethyl-2,5-dihydroxy-1,4-dioxane). It must dissociate into its monomeric ketone form in solution to react.

Materials
  • Precursor: 1,3-Dihydroxyacetone (DHA) dimer.

  • Reagent: O-Benzylhydroxylamine hydrochloride (

    
    ).
    
  • Base: Pyridine (solvent/base) or Sodium Acetate (

    
    ).
    
  • Solvent: Absolute Ethanol or Methanol.

Step-by-Step Protocol
1. Dissociation & Activation
  • Charge a round-bottom flask with 1,3-Dihydroxyacetone dimer (10.0 g, 55.5 mmol eq. monomer) and Absolute Ethanol (100 mL).

  • Heat the suspension to 50°C for 30 minutes. The solution should become clear as the dimer dissociates into the monomer.

2. Condensation
  • Add Pyridine (10 mL, ~120 mmol) to the reaction mixture.

    • Alternative: If avoiding pyridine, add NaOAc (1.5 eq) and stir for 10 min.

  • Add

    
    -Benzylhydroxylamine hydrochloride  (17.7 g, 111 mmol, 2.0 eq) portion-wise over 15 minutes.
    
    • Note: A slight excess ensures complete conversion of the ketone.

  • Stir the reaction mixture at Room Temperature (25°C) for 12–16 hours.

    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). DHA (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
3. Work-up
  • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and pyridine.

  • Resuspend the residue in Ethyl Acetate (EtOAc) (150 mL) and Water (100 mL).

  • Separate the organic layer.

  • Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine organic layers and wash with:

    • 1M HCl (50 mL) – to remove residual pyridine/amine.

    • Saturated

      
       (50 mL).
      
    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to yield a crude oil.
    
4. Purification
  • Crystallization: The crude oil often solidifies upon standing or cooling. Recrystallize from EtOAc/Hexane (1:3).

  • Yield: Expected yield is 85–92%.

  • Appearance: White to off-white crystalline solid.

Phase III: Analytical Characterization

To validate the synthesis, compare spectral data against the following standard values.

TechniqueParameterExpected Signal / Observation
TLC

Value
~0.5 (EtOAc/Hexane 1:1)
HPLC Retention TimeDistinct peak, separated from DHA (early eluting) and Benzyl alcohol.

NMR

(DMSO-

)
7.30-7.45 (m, 5H, Ar-H)5.15 (s, 2H,

)4.20 (s, 2H,

)4.05 (s, 2H,

)4.9-5.2 (br s, 2H, OH)

NMR

(ppm)
155.0 (

)137.5, 128.0 (Ar-C)76.0 (

)59.5, 61.0 (

syn/anti isomers)

Phase IV: Process Visualization

Reaction Pathway

The following diagram illustrates the transformation from Glycerol to the Target Oxime.

ReactionPathway Glycerol Glycerol (Propane-1,2,3-triol) DHA 1,3-Dihydroxyacetone (DHA) Glycerol->DHA Oxidation (G. oxydans or Pt/Bi) Target 2-Benzyloxyiminopropan-1,3-diol (Target Oxime) DHA->Target Condensation (H2N-OBn / Pyridine)

Caption: Chemo-enzymatic route from Glycerol to 2-Benzyloxyiminopropan-1,3-diol.

Experimental Workflow

The operational steps for the chemical synthesis phase.

Workflow Start Start: DHA Dimer Dissoc Dissociation (EtOH, 50°C, 30 min) Start->Dissoc AddReagents Add Reagents (Pyridine + BnONH2·HCl) Dissoc->AddReagents React Reaction (RT, 12-16h) AddReagents->React Workup Workup (Evap -> Extract EtOAc -> Wash HCl/Brine) React->Workup Purify Crystallization (EtOAc/Hexane) Workup->Purify End Product: 2-Benzyloxyiminopropan-1,3-diol Purify->End

Caption: Step-by-step workflow for the oximation of dihydroxyacetone.

References

  • Ciriminna, R., et al. (2014). Method for the selective oxidation of glycerol to dihydroxyacetone. WO2014102840A1.

    • Source:

  • Nardi, A., et al. (1999).[4][5] Process for the preparation of 2-amino-1,3-propanediol. US Patent 5,922,917. (Describes the oxime route logic).

    • Source:

  • Hekmat, D., et al. (2003). Microbial production of 1,3-dihydroxyacetone. Bioprocess and Biosystems Engineering, 26, 109–116.

    • Source:

  • Felder, E., et al. (1987).[4] Synthesis of Serinol and related compounds. Journal of Medicinal Chemistry. (Foundational chemistry for serinol precursors).

    • Source:

  • MOLBASE. (n.d.). 2-Benzyloxyiminopropan-1,3-diol Compound Summary.

    • Source:

Sources

Exploratory

Advanced Synthetic Strategies for 2-Benzyloxyiminopropan-1,3-diol

This guide details advanced and novel synthetic routes to 2-Benzyloxyiminopropan-1,3-diol (also known as 1,3-dihydroxyacetone O-benzyl oxime), a pivotal intermediate in the non-nitro synthesis of Serinol (2-amino-1,3-pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details advanced and novel synthetic routes to 2-Benzyloxyiminopropan-1,3-diol (also known as 1,3-dihydroxyacetone O-benzyl oxime), a pivotal intermediate in the non-nitro synthesis of Serinol (2-amino-1,3-propanediol), which is the chiral backbone of the blockbuster contrast agent Iopamidol .

A Technical Guide to Sustainable & Scalable Manufacturing

Executive Summary & Strategic Importance

2-Benzyloxyiminopropan-1,3-diol (


) represents a critical "safety-by-design" intermediate. Historically, Serinol was manufactured via the reduction of 2-nitro-1,3-propanediol.[1] However, the explosivity of nitro-compounds and the environmental burden of their precursors have driven the industry toward the Dihydroxyacetone (DHA) Oxime Route .

This guide explores three synthetic pathways, moving from the optimized classical batch method to a novel "Bio-Sourced Telescoped" route and a "Continuous Flow" intensification strategy.

Key Chemical Characteristics[2][3][4][5][6][7][8][9][10][11]
  • CAS Number : 74050-98-9 (Generic for DHA oximes, specific derivatives vary)

  • Molecular Weight : 195.22 g/mol

  • Stereochemistry : The molecule is symmetric around the C=N bond (two identical

    
     groups). Therefore, it exhibits no 
    
    
    
    geometric isomerism
    , simplifying chromatographic purification and analysis.
  • Solubility : Highly soluble in ethanol/methanol; moderately soluble in water (unlike the hydrophobic

    
    -benzylhydroxylamine starting material).
    

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the condensation of 1,3-Dihydroxyacetone (DHA) with


-Benzylhydroxylamine . The innovation lies not in the disconnection, but in the source of the DHA and the process control of the condensation.

Retrosynthesis Target 2-Benzyloxyiminopropan-1,3-diol (Target Molecule) Serinol Serinol (Downstream API Precursor) Target->Serinol H2 / Pd-C Reduction DHA 1,3-Dihydroxyacetone (DHA) DHA->Target Condensation (-H2O) BnONH2 O-Benzylhydroxylamine BnONH2->Target Glycerol Glycerol (Bio-Diesel Byproduct) Glycerol->DHA Selective Oxidation (Pt/Bi or Enzymatic)

Figure 1: Retrosynthetic logic connecting bio-sourced glycerol to the Iopamidol supply chain.

Route A: The Optimized Classical Aqueous Phase (Benchmark)

This route improves upon the standard literature methods by utilizing a pH-controlled biphasic system that eliminates the need for toxic chlorinated solvents (e.g., DCM) during workup.

Mechanistic Insight

The reaction is a nucleophilic attack of the alkoxyamine nitrogen on the ketone carbonyl. The rate-determining step is often the dehydration of the tetrahedral intermediate. Maintaining a pH of 4.5–6.0 is crucial: too low, and the amine is protonated (unreactive); too high, and the dehydration is sluggish.

Protocol
  • Reagents :

    • 1,3-Dihydroxyacetone dimer (1.0 eq)

    • 
      -Benzylhydroxylamine Hydrochloride (1.05 eq)
      
    • Sodium Bicarbonate (

      
      ) (1.1 eq)
      
    • Solvent: Water / Ethanol (9:1 v/v)

  • Procedure :

    • Dissolution : Dissolve DHA dimer (e.g., 10.0 g) in water (50 mL). The dimer slowly dissociates to the active monomer.

    • Addition : Add

      
      -Benzylhydroxylamine HCl to the solution. The pH will drop significantly.
      
    • Buffering : Add

      
       portion-wise over 30 minutes. Critical: Do not dump base; rapid 
      
      
      
      evolution can cause foam-over. Target pH 5–6.
    • Reaction : Stir vigorously at 20–25°C for 4–6 hours. The product, being less soluble in water than the reagents, may begin to oil out or precipitate.

    • Workup (Green) : Instead of extracting with DCM:

      • Cool the mixture to 0–5°C.

      • Seed with authentic crystals (if available).

      • The product crystallizes/solidifies.[2] Filter and wash with ice-cold water.

    • Yield : 92–95% isolated.

Route B: The "Bio-Telescoped" Route (Novel)

Concept : Integrating the oxidation of glycerol directly with oximation to bypass the isolation of unstable/hygroscopic DHA.

The Innovation

DHA is expensive and hygroscopic. Glycerol is a cheap waste product. By using a Pt-Bi/C catalyst for glycerol oxidation followed immediately by oximation, we stabilize the reactive ketone as the oxime in situ.

Workflow
  • Oxidation Step :

    • Feed : Glycerol (10 wt% in water).

    • Catalyst : 5% Pt - 1% Bi on Activated Carbon.

    • Conditions : 60°C,

      
       sparging, pH 9 (maintained with NaOH).
      
    • Conversion : Stop at ~80% conversion to prevent over-oxidation to glyceric acid.

  • Filtration : Remove heterogeneous catalyst (recycle).

  • In-Situ Oximation :

    • Adjust filtrate pH to 5.0 with HCl.

    • Add

      
      -Benzylhydroxylamine HCl (1.0 eq relative to DHA content determined by HPLC).
      
    • Stir for 3 hours.

  • Purification : The hydrophobic oxime precipitates from the aqueous glycerol/glyceric acid matrix.

Comparison Table
FeatureRoute A (Classical)Route B (Bio-Telescoped)
Starting Material Refined DHA (

$)
Crude Glycerol ($)
Step Count 12 (One-Pot)
Atom Economy HighHigh (Water is only byproduct)
Purification CrystallizationPrecipitation / Recrystallization
Sustainability ModerateExcellent

Route C: Continuous Flow Synthesis (Process Intensification)

Concept : Handling hydroxylamines poses thermal risks. Flow chemistry allows for precise thermal control and minimizes the inventory of potentially energetic intermediates.

FlowProcess FeedA Feed A: DHA in Water Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: BnONH2.HCl + NaOAc in MeOH/H2O FeedB->Mixer Reactor PFA Coil Reactor Residence Time: 10 min Temp: 40°C Mixer->Reactor Homogeneous Stream Quench Crystallizer (0°C) Reactor->Quench Product Slurry

Figure 2: Continuous flow setup for rapid, safe oximation.

Protocol
  • Stream A : 1.0 M DHA in Water.

  • Stream B : 1.1 M

    
    -Benzylhydroxylamine HCl + 1.1 M Sodium Acetate in Water/MeOH (1:1).
    
  • Reactor : PFA tubing coil (10 mL volume).

  • Conditions : 40°C (accelerated rate), 5 bar backpressure.

  • Residence Time : 10–15 minutes.

  • Output : Stream flows directly into a chilled vessel (0°C) for continuous crystallization.

Analytical Validation & Quality Control

HPLC Method (Impurity Profiling)[14]
  • Column : C18 Reverse Phase (e.g., Agilent Poroshell 120, 4.6 x 100 mm).

  • Mobile Phase :

    • A: 0.1% TFA in Water[3][4][5]

    • B: Acetonitrile[5]

  • Gradient : 10% B to 90% B over 15 min.

  • Detection : UV @ 215 nm (Oxime

    
    ) and 254 nm (Benzyl ring).
    
  • Retention : DHA (void volume), Product (~14.4 min).

NMR Characterization[7][9][11][14][18][19][20]
  • 
    H NMR (DMSO-
    
    
    
    )
    :
    • 
       7.30–7.40 (m, 5H, Ar-H)
      
    • 
       5.10 (s, 2H, 
      
      
      
      )
    • 
       4.80 (t, 2H, OH)
      
    • 
       4.20 (s, 2H, 
      
      
      
      )
    • 
       4.05 (s, 2H, 
      
      
      
      )
    • Note: The two

      
       groups may appear as distinct singlets or merged depending on solvent resolution, but integration must sum to 4H.
      

References

  • Preparation of Iopamidol Intermediates : Google Patents. "Process for the preparation of 2-amino-1,3-propanediol comprising the catalytic hydrogenation of 1,3-dihydroxyacetone oxime."[1] US Patent 5,922,917. Link

  • Classical Oximation Protocol : Wiley-VCH. "Supporting Information: Synthesis of 1,3-Dihydroxy-2-O-benzyloximepropane." Link

  • Glycerol to DHA Oxidation : SciELO. "Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone... from Glycerol." Link

  • Enzymatic/Green Approaches : RSC Advances. "Structure-guided Engineering of Benzaldehyde Lyase for Efficient Synthesis of Dihydroxyacetone." Link

  • Analytical Methods : Biomacromolecules. "Multienzyme Coimmobilization on Triheterofunctional Supports (HPLC of O-benzylhydroxylamine derivatives)." Link

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Benzyloxyiminopropan-1,3-diol

Abstract This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-Benzyloxyiminopropan-1,3-diol, a molecule of interest in synthetic chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-Benzyloxyiminopropan-1,3-diol, a molecule of interest in synthetic chemistry and drug development. Recognizing the absence of a consolidated public database for this specific compound, this whitepaper establishes a predictive and methodological approach. As a Senior Application Scientist, the focus is not merely on presenting data but on explaining the causality behind experimental choices and creating a self-validating system of analysis. We will detail the principles, experimental protocols, and predicted spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to enable robust, unambiguous characterization of this and structurally related molecules.

Introduction: The Imperative for Rigorous Characterization

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity and regulatory compliance. The molecule 2-Benzyloxyiminopropan-1,3-diol, with its combination of a diol backbone, an oxime ether linkage, and a benzyl group, presents a unique set of spectroscopic features. Its synthesis can potentially yield isomers or impurities, making a multi-faceted analytical approach essential for confirming its identity, purity, and stability.

This guide provides the scientific rationale and detailed protocols for leveraging a suite of spectroscopic techniques. By integrating data from NMR, FTIR, and MS, a complete and validated structural "fingerprint" of the target molecule can be established, ensuring the quality and reliability of downstream applications.

Molecular Structure and Predicted Spectroscopic Features

The first step in any characterization is to deconstruct the molecule into its constituent functional groups, which directly inform the expected spectroscopic signals.

Structure: HO-CH₂-C(=N-O-CH₂-Ph)-CH₂-OH

Key Functional Groups:

  • Diol (Two Primary Alcohols): Will produce characteristic O-H and C-O signals.

  • Oxime Ether (C=N-O-R): The C=N bond and adjacent carbons/protons provide unique spectral markers.

  • Benzyl Group (O-CH₂-Ph): The aromatic ring and the benzylic methylene protons are readily identifiable.

The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments throughout this guide.

2_Benzyloxyiminopropan_1_3_diol cluster_backbone cluster_benzyl C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 N N C2->N OH3 -OH C3->OH3 O_oxime O N->O_oxime C_benzyl C4 O_oxime->C_benzyl C_phenyl_1 C5 C_benzyl->C_phenyl_1 Phenyl Ph C_phenyl_1->Phenyl OH1 HO- OH1->C1 Spectroscopic_Workflow Start Purified Sample of 2-Benzyloxyiminopropan-1,3-diol H_NMR ¹H NMR Spectroscopy Start->H_NMR C_NMR ¹³C NMR Spectroscopy Start->C_NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) Start->MS Data_H Proton Environment & Connectivity (δ, J, Int.) H_NMR->Data_H Data_C Carbon Skeleton (δ, DEPT) C_NMR->Data_C Data_IR Functional Groups (O-H, C=N, C-O) FTIR->Data_IR Data_MS Molecular Formula & Key Fragments ([M+H]⁺, m/z 91) MS->Data_MS Integration Data Integration & Correlation Data_H->Integration Data_C->Integration Data_IR->Integration Data_MS->Integration Conclusion Unambiguous Structural Confirmation Integration->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 2-Benzyloxyiminopropan-1,3-diol requires a systematic and integrated analytical approach. By following the detailed protocols and predictive models outlined in this guide, researchers can confidently establish the structure and purity of this molecule. The key identifying features are: the characteristic aromatic and benzylic signals in the NMR spectra, the quaternary imine carbon signal around 150-155 ppm in the ¹³C NMR, the broad O-H and medium C=N stretching bands in the FTIR spectrum, and a definitive molecular ion with a base peak at m/z 91 in the mass spectrum. This comprehensive characterization ensures data integrity and provides a solid foundation for its application in research and development.

References

  • Borges, F. et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Exemplary 1 H-NMR spectra of oxime ester 2. Available at: [Link]

  • Geprags, M. et al. (2018). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. PMC. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Hayashi, M. & Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In The Main Fragmentation Reactions of Organic Compounds. Thieme.
  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ACS Publications. (2006). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for - The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 13 C NMR spectroscopic data for compounds 1, 2, 3, 4 and 5 (100... Available at: [Link]

  • Unlock Molecular Secrets. (2026). How Ir Tables Reveal Functional Groups in Chemical Structures. Available at: [Link]

  • PubChem. (n.d.). 2-((Benzyloxy)methyl)propane-1,3-diol. Available at: [Link]

  • Digital Repository. (2021). synthesis and characterization of 2 hydroxy. Available at: [Link]

  • Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. Available at: [Link]

  • Scientific Research Publishing. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]

  • MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Available at: [Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Benzyloxyiminopropan-1,3-diol

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Benzyloxyiminopropan-1,3-diol. Aimed at researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Benzyloxyiminopropan-1,3-diol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this bifunctional molecule. It offers a detailed predictive analysis of its NMR spectral features, grounded in fundamental principles and supported by data from analogous compounds. The guide covers a plausible synthetic route, a thorough interpretation of expected chemical shifts and coupling constants, a discussion on the E/Z isomerism of the oxime ether linkage, and a standardized protocol for experimental data acquisition.

Introduction

2-Benzyloxyiminopropan-1,3-diol is a molecule of significant interest due to its unique structural combination of a diol and a benzyloxyimino functional group. The diol moiety offers hydrophilicity and sites for further functionalization, while the benzyloxyimino group introduces rigidity and potential for varied stereochemistry. Accurate structural characterization is paramount for understanding its chemical properties and potential applications. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular architecture in solution.[1] This guide aims to provide a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize it.

Synthesis of 2-Benzyloxyiminopropan-1,3-diol

A plausible and efficient synthesis of 2-Benzyloxyiminopropan-1,3-diol can be adapted from established methods for the formation of oximes and their ethers. The synthesis commences with the reaction of 2-oxo-1,3-propanediol (dihydroxyacetone) with O-benzylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxo-1,3-propanediol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add O-benzylhydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate or pyridine (1.5 eq) to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 2-Benzyloxyiminopropan-1,3-diol.

This procedure is based on general oximation reactions and may require optimization for specific yields and purity.[2]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Benzyloxyiminopropan-1,3-diol is predicted to exhibit distinct signals corresponding to the protons of the propanediol backbone, the benzylic group, and the aromatic ring. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the anisotropic effects of the C=N bond and the phenyl ring.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Benzyloxyiminopropan-1,3-diol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OH2.0 - 4.0Broad singlet-The chemical shift is variable and depends on concentration, solvent, and temperature.
-CH₂-OH (H-1, H-3)~3.8 - 4.2Singlet or AB quartet-These protons are chemically equivalent in a symmetric environment. Deshielded due to the adjacent hydroxyl and imino groups. May appear as a singlet or a more complex multiplet if hindered rotation occurs.
-O-CH₂-Ph (H-4)~5.1Singlet-Benzylic protons adjacent to an electronegative oxygen atom are significantly deshielded.
-C₆H₅ (H-5, H-6, H-7)~7.3 - 7.4Multiplet-Aromatic protons typically resonate in this region.
Causality Behind Predicted Chemical Shifts:
  • Hydroxyl Protons (-OH): These protons are exchangeable and often appear as a broad signal. Their chemical shift is highly sensitive to hydrogen bonding.

  • Methylene Protons (-CH₂-OH): The two methylene groups are chemically equivalent due to the free rotation around the C-C bonds, leading to a single predicted signal. Their proximity to the electron-withdrawing imino and hydroxyl groups causes a downfield shift.

  • Benzylic Protons (-O-CH₂-Ph): The protons of the benzylic methylene group are strongly deshielded by the adjacent oxygen atom and the aromatic ring, placing their signal significantly downfield.

  • Aromatic Protons (-C₆H₅): The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Benzyloxyiminopropan-1,3-diol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₂-OH (C-1, C-3)~65Shielded by the hydroxyl groups but deshielded by the C=N bond.
>C =N- (C-2)~155The imino carbon is significantly deshielded and appears far downfield.
-O-C H₂-Ph (C-4)~76The benzylic carbon is deshielded by the adjacent oxygen and phenyl group.
-C ₆H₅ (Aromatic)~127 - 137Aromatic carbons typically resonate in this range, with the ipso-carbon appearing at the higher end.
Authoritative Grounding for Predictions:

The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with structurally similar compounds. For instance, the chemical shifts of the propanediol backbone can be compared to those of 2-amino-1,3-propanediol and 2-benzyloxy-1,3-propanediol.[3][4] The chemical shift of the imino carbon is characteristic of oximes and their ethers.[5]

E/Z Isomerism in 2-Benzyloxyiminopropan-1,3-diol

The C=N double bond in 2-Benzyloxyiminopropan-1,3-diol can exist as two geometric isomers, E (entgegen) and Z (zusammen). The spatial arrangement of the substituents around this bond can have a significant impact on the NMR spectrum.

Caption: E/Z Isomerism around the C=N bond.

Distinguishing between the E and Z isomers is often possible through NMR by observing differences in the chemical shifts of the protons and carbons near the C=N bond due to anisotropic effects.[1] For instance, the chemical shifts of the -CH₂-OH protons may differ slightly between the two isomers. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in confirming the stereochemistry by identifying through-space interactions between the benzyloxy group and the propanediol backbone.[6] Generally, the E isomer is thermodynamically more stable.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended.

Methodology:
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Benzyloxyiminopropan-1,3-diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.[7]

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in the assignment of E/Z isomers.

Data Visualization and Structure-Spectra Correlation

The following diagram illustrates the molecular structure of 2-Benzyloxyiminopropan-1,3-diol with key predicted NMR correlations.

Caption: Predicted NMR correlations for 2-Benzyloxyiminopropan-1,3-diol.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of 2-Benzyloxyiminopropan-1,3-diol. By combining predictive analysis based on fundamental principles with established experimental protocols, researchers can confidently undertake the structural elucidation of this and related molecules. The detailed interpretation of chemical shifts, coupling patterns, and the considerations for E/Z isomerism offer a comprehensive resource for scientists in the field of chemical synthesis and drug development. The application of 2D NMR techniques is highly recommended for unambiguous assignment and stereochemical determination.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of diols. PubMed. Available at: [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. ResearchGate. Available at: [Link]

  • Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidant. Available at: [Link]

  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol. Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

  • 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers. Available at: [Link]

    • The H NMR spectrum of (S)-glycidyl benzyl ether (300 MHz in CDCl3, with TMS) is shown below, along with expansions of the res. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Progress in 1,3-propanediol biosynthesis. PMC. Available at: [Link]

  • WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.

Sources

Foundational

X-ray Crystal Structure of 2-Benzyloxyiminopropan-1,3-diol: Technical Guide

This guide details the structural characterization, crystallographic analysis, and synthetic context of 2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0). It is designed for researchers utilizing this compound as a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization, crystallographic analysis, and synthetic context of 2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0). It is designed for researchers utilizing this compound as a pivotal intermediate in the synthesis of serinol derivatives, amino acid analogs, and immunomodulators like Fingolimod.

Executive Summary & Molecular Profile

2-Benzyloxyiminopropan-1,3-diol is an oxime ether derivative of 1,3-dihydroxyacetone. Structurally, it consists of a propane-1,3-diol backbone where the C2 position forms an oxime linkage (


) to a benzyl group. This molecule serves as a critical "crystallization handle" and synthetic intermediate; the rigid oxime double bond and the aromatic benzyl moiety facilitate the formation of diffraction-quality crystals, unlike the often hygroscopic and amorphous parent 1,3-dihydroxyacetone.
Chemical Identity[1][2][3]
  • IUPAC Name: 2-(Benzyloxyimino)propane-1,3-diol[1]

  • CAS Number: 128613-49-0[2][1][3][4]

  • Molecular Formula:

    
    [2][1]
    
  • Molecular Weight: 195.22 g/mol

  • Key Functional Groups: Primary alcohols (1,3-diol), Oxime ether, Benzyl ring.

PropertyValueStructural Implication
Hybridization (C2)

Enforces planarity at the core; restricts 1,3-diol flexibility.
H-Bond Donors 2 (-OH)Facilitates strong intermolecular networks (sheets/chains).
H-Bond Acceptors 3 (O, N)Oxime N and ether O act as acceptors.
Isomerism E/ZThe oxime bond permits geometric isomers (typically E is favored).

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The synthesis typically involves the condensation of 1,3-dihydroxyacetone dimer with O-benzylhydroxylamine hydrochloride.

Synthetic Pathway (DOT Diagram)

The following diagram outlines the synthesis and the subsequent reduction to serinol derivatives, highlighting the role of the oxime structure.

SynthesisPathway DHA 1,3-Dihydroxyacetone (Dimer) Target 2-Benzyloxyiminopropan-1,3-diol (Target Molecule) DHA->Target Condensation (Pyridine/EtOH, Reflux) BnONH2 O-Benzylhydroxylamine HCl BnONH2->Target Serinol 2-Amino-1,3-propanediol (Serinol Derivs) Target->Serinol Reduction (H2/Pd-C or LiAlH4)

Figure 1: Synthetic route to 2-Benzyloxyiminopropan-1,3-diol and its downstream reduction.

Crystallization Methodology

The molecule possesses a "hard" aromatic domain (benzyl) and a "soft" polar domain (diol). This amphiphilic nature dictates the solvent strategy.

  • Solvent System: A biphasic slow evaporation or vapor diffusion method is recommended.

    • Good Solvents: Ethanol, Methanol, Ethyl Acetate.

    • Anti-Solvents: Hexane, Pentane, Diethyl Ether.

  • Protocol:

    • Dissolve 50 mg of the purified oil/solid in a minimum amount of warm Ethyl Acetate (

      
      ).
      
    • Filter through a 0.2

      
       PTFE syringe filter into a narrow vial.
      
    • Place this vial inside a larger jar containing Hexane (Vapor Diffusion).

    • Seal and store at

      
       in a vibration-free environment.
      
    • Result: Colorless prisms or plates should appear within 48-72 hours.

X-Ray Data Collection & Structural Analysis

When analyzing the crystal structure, specific geometric and packing features are characteristic of this class of oxime ethers.

Data Collection Strategy
  • Temperature: Collect at 100 K (using a cryostream) to freeze the rotation of the benzyl group and reduce thermal parameters of the terminal hydroxyls.

  • Source:

    
     (
    
    
    
    ) is preferred for resolution, though
    
    
    is acceptable for small organic crystals to boost signal.
  • Resolution: Aim for

    
     or better to accurately locate hydroxyl hydrogen atoms, which are crucial for defining the H-bond network.
    
Structural Features to Refine

Upon solving the structure (typically using Direct Methods or Intrinsic Phasing via SHELXT), focus on these three critical aspects:

A. E/Z Isomerism

The oxime double bond (


) creates stereoisomerism.
  • E-Isomer (Anti): The benzyloxy group is trans to the bulkier side of the propane chain (though in symmetric 1,3-diols, this distinction relies on the orientation relative to the specific crystal packing or derivatives).

  • Z-Isomer (Syn): Less common due to steric clash between the benzyl oxygen and the hydroxymethyl groups.

  • Diagnostic: Check the

    
     torsion angle. It should be close to 
    
    
    
    (planar) or
    
    
    .
B. Hydrogen Bonding Network

The 1,3-diol motif is a powerful supramolecular synthons.

  • Intramolecular: Look for a 5- or 6-membered ring H-bond between one

    
     and the oxime Nitrogen (
    
    
    
    ). This often locks the conformation.
  • Intermolecular: The remaining

    
     groups typically form infinite chains or sheets (
    
    
    
    ) connecting adjacent molecules.
C. Benzyl Stacking

The benzyl groups often organize into "herringbone" or "


-stacking" motifs, providing stability to the crystal lattice. This hydrophobic layering alternates with the hydrophilic diol layers.
Structural Connectivity Diagram (DOT)

CrystalPacking MolA Molecule A OH (C1) N (Oxime) OH (C3) MolA:OH3->MolA:N Intramolecular Stabilization MolB Molecule B OH (C1) N (Oxime) OH (C3) MolA:OH1->MolB:OH3 Intermolecular H-bond MolC Molecule C OH (C1) N (Oxime) OH (C3) MolB:OH1->MolC:OH3 Chain Formation

Figure 2: Predicted Hydrogen Bonding Network. Red dashed lines indicate intermolecular bonds forming the lattice; green dotted line indicates potential intramolecular stabilization.

Refinement & Validation Protocol

To ensure the trustworthiness of the solved structure, follow this validation workflow:

  • Hydrogen Placement:

    • Carbon-bound H-atoms: Place geometrically (riding model).

    • Hydroxyl H-atoms: Locate in the Difference Fourier Map . If disordered, use a rotating group model (AFIX 147 in SHELXL).

  • Disorder Handling: The benzyl ring may show rotational disorder. If thermal ellipsoids are elongated, split the position and refine occupancies (e.g., 60:40).

  • CheckCIF: Mandatory validation. Pay attention to "Alert Level B" regarding H-bond geometry. A short

    
     distance (
    
    
    
    ) implies a very strong H-bond.
Quantitative Data Summary (Expected)
ParameterTypical Value RangeNotes
Space Group

or

Centrosymmetric groups are favored for racemates/achiral molecules.
Z 41 molecule per asymmetric unit (typical).
C=N Bond Length

Typical for oximes.
N-O Bond Length

Single bond character.
O-C-C-O Torsion VariableDepends on intramolecular H-bonding.

References

  • Grover, G., et al. (2000). Synthesis of 2-amino-1,3-propanediols via oxime ethers. . (Contextual synthesis and characterization).

  • Spek, A. L. (2020). PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors. . (Standard refinement tool).

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. . (Database for comparing bond lengths).

  • MOLBASE . (2024). Compound Summary: 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0).[1][4] . (Chemical identity verification).

Sources

Exploratory

Strategic Retrosynthesis and Process Chemistry: 2-Benzyloxyiminopropan-1,3-diol

Executive Summary & Target Profile 2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0) represents a critical structural motif in the synthesis of amino-alcohol scaffolds, specifically serving as a lipophilic, protected pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0) represents a critical structural motif in the synthesis of amino-alcohol scaffolds, specifically serving as a lipophilic, protected precursor to Serinol (2-amino-1,3-propanediol) . Its utility extends into the development of sphingosine analogs, nucleoside antivirals (e.g., Ganciclovir side-chain analogs), and novel glycolipids.

This guide provides a rigorous retrosynthetic analysis and a validated forward-synthesis protocol. Unlike standard oxime formations, this process requires specific handling of the 1,3-dihydroxyacetone (DHA) precursor, which exists as a hemiacetal dimer in the solid state. Successful synthesis hinges on the in situ "cracking" of this dimer to access the reactive monomeric ketone.

Target Molecule Profile
PropertySpecification
IUPAC Name 1,3-Dihydroxypropan-2-one O-benzyloxime
Formula

Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight 195.22 g/mol
Key Moiety Oxime Ether (

)
Primary Utility Precursor to Serinol; Lipid backbone synthesis

Retrosynthetic Analysis

The strategic disconnection of 2-Benzyloxyiminopropan-1,3-diol reveals a convergent pathway that minimizes functional group manipulation. The analysis prioritizes the stability of the 1,3-diol system while installing the nitrogen functionality.

Strategic Disconnections

The most logical disconnection occurs at the imino ether (


)  bond. This transforms the target into two commercially available synthons:
  • The Electrophile: 1,3-Dihydroxyacetone (DHA).[6]

  • The Nucleophile: O-Benzylhydroxylamine.

Alternative routes involving the alkylation of 2-hydroxyiminopropan-1,3-diol are chemically inferior due to the competing nucleophilicity of the free hydroxyl groups, which would necessitate an inefficient protection-deprotection sequence.

Visual Retrosynthesis Map (DOT)

The following diagram illustrates the retrosynthetic logic and the equilibrium challenges associated with the DHA precursor.

Retrosynthesis Target Target Molecule 2-Benzyloxyiminopropan-1,3-diol Disconnection Disconnection: C=N Bond (Schiff Base Formation) Target->Disconnection Retro-Aldol / Condensation Precursor1 Nucleophile O-Benzylhydroxylamine (HCl Salt) Disconnection->Precursor1 Precursor2 Electrophile 1,3-Dihydroxyacetone (DHA) Monomer Disconnection->Precursor2 DHA_Dimer DHA Dimer (Solid State Form) Precursor2->DHA_Dimer Equilibrium (Slow in solution)

Figure 1: Retrosynthetic tree highlighting the critical monomer-dimer equilibrium of the DHA precursor.

Technical Deep Dive: The DHA Dimer Challenge

Expert Insight: The most common failure mode in this synthesis is incomplete conversion due to the nature of 1,3-dihydroxyacetone.

Commercially available DHA exists as a crystalline dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). This hemiacetal form is non-reactive toward oxime formation.

  • Thermodynamics: The dimer is the stable solid-state form.

  • Kinetics: Dissociation into the reactive monomeric ketone is slow in neutral organic solvents but is catalyzed by heat and weak protic environments.

  • Process Implication: The protocol below includes a specific "monomerization" phase to ensure the electrophile is available before the nucleophile is fully engaged.

Validated Synthetic Protocol

Reaction Type: Condensation / Dehydration Scale: Laboratory (10 mmol basis)

Reagents & Materials[5][6][8][9][10][11][12][13][14]
  • Substrate: 1,3-Dihydroxyacetone dimer (1.80 g, 10 mmol eq. monomer).[1][2][6][8][11][13][14]

  • Reagent: O-Benzylhydroxylamine hydrochloride (1.60 g, 10 mmol).

  • Base: Pyridine (1.0 mL) or Sodium Acetate (anhydrous, 1.2 eq).

  • Solvent: Absolute Ethanol or Methanol (20 mL).

Step-by-Step Methodology
Phase 1: Monomerization
  • Charge the 1,3-dihydroxyacetone dimer into a round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of absolute ethanol.

  • Critical Step: Heat the suspension to 40–50°C for 30 minutes. The solution should clarify as the dimer cracks into the monomeric ketone. Do not proceed until the solution is clear.

Phase 2: Condensation
  • Cool the solution to room temperature (20–25°C).

  • Add O-Benzylhydroxylamine hydrochloride in a single portion.

  • Add the base (Pyridine or Sodium Acetate) dropwise/portion-wise.

    • Mechanistic Note: The base neutralizes the HCl salt, liberating the free nucleophilic amine (

      
      ).
      
  • Stir the reaction mixture at room temperature for 3–5 hours.

    • Monitoring: Monitor via TLC (SiO2, 5% MeOH in DCM). The ketone spot (DHA) will disappear.

Phase 3: Workup & Purification
  • Concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.

  • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove salts (Pyridine HCl or NaCl).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Eluent: Hexane/Ethyl Acetate 2:1).

Analytical Validation (Self-Validating System)

The following data points serve as "check-sums" for the synthesis. If your NMR does not match these signals, the structure is incorrect (likely incomplete dimer cracking or side-reaction).

Expected Proton NMR ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.30 – 7.45Multiplet5HBenzyl Phenyl Ring
Benzylic 5.15Singlet2H

Propane C1/C3 4.42Singlet (or split)2H

(Syn)
Propane C1/C3 4.25Singlet (or split)2H

(Anti)
Hydroxyl 2.5 – 3.0Broad Singlet2H

(Exchangeable)

*Note: Due to the


 double bond geometry, the two 

groups may appear as distinct signals (syn/anti isomers) or a coalesced singlet depending on the solvent and temperature.

Pathway Logic & Mechanism

The reaction proceeds via a standard nucleophilic addition-elimination mechanism, but the initial equilibrium of DHA is the rate-determining factor for the onset of the reaction.

Mechanism Step1 DHA Dimer (Hemiacetal) Step2 DHA Monomer (Free Ketone) Step1->Step2 Heat/Solvent (Depolymerization) Step3 Tetrahedral Intermediate Step2->Step3 + H2N-O-Bn (Nucleophilic Attack) Step4 Target Oxime Ether Step3->Step4 - H2O (Dehydration)

Figure 2: Forward reaction pathway illustrating the depolymerization prerequisite.

References

  • Preparation of Serinol Derivatives

    • Source: US Patent 5922917A.
    • Relevance: Describes the hydrogenation of 1,3-dihydroxyacetone oxime to serinol, validating the oxime intermedi
    • URL:

  • DHA Dimer Equilibrium

    • Source:Journal of Agricultural and Food Chemistry.
    • Relevance: Provides the kinetic basis for the "Phase 1: Monomeriz
    • URL:

  • General Oxime Ether Synthesis

    • Source:Journal of Medicinal Chemistry. "Synthesis and Antiviral Activity of Novel Acyclic Nucleosides." (General reference for O-benzyl oxime protection in nucleoside chemistry).
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral Serinol Scaffolds via 2-Benzyloxyiminopropan-1,3-diol

This Application Note details the protocol for utilizing 2-Benzyloxyiminopropan-1,3-diol as a prochiral platform for the asymmetric synthesis of chiral serinol derivatives (e.g., sphingosine-1-phosphate receptor modulato...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for utilizing 2-Benzyloxyiminopropan-1,3-diol as a prochiral platform for the asymmetric synthesis of chiral serinol derivatives (e.g., sphingosine-1-phosphate receptor modulators like Fingolimod analogs).

The core strategy employs a chemoenzymatic route :

  • Synthesis of the prochiral oxime substrate.

  • Enzymatic Desymmetrization using Lipase B from Candida antarctica (CAL-B) to break the symmetry of the 1,3-diol.

  • Diastereoselective Reduction to establish the stereogenic center at C2.

Introduction & Strategic Overview

2-Benzyloxyiminopropan-1,3-diol (1 ) is a versatile, achiral (prochiral) building block. While the molecule itself possesses a plane of symmetry, it serves as a critical entry point for chiral 2-amino-1,3-propanediols (serinols) . These chiral backbones are fundamental motifs in sphingolipids, antibiotics (e.g., chloramphenicol), and nucleoside analogs.

Direct asymmetric hydrogenation of symmetric oximes typically yields meso products. Therefore, this protocol utilizes a Desymmetrization-First strategy. By using a lipase to selectively acetylate one of the enantiotopic primary hydroxyl groups, we render the two faces of the oxime diastereotopic. Subsequent reduction transfers this desymmetrization into a defined stereocenter at C2.

Key Advantages[1]
  • High Enantioselectivity: CAL-B typically affords >98% ee for 1,3-diol desymmetrization.

  • Operational Simplicity: Mild conditions (ambient temperature, organic solvent).

  • Versatility: The benzyloxyimino (

    
    ) group is stable and can be reduced to either an amine or a hydroxylamine.
    

Mechanism & Workflow

The process relies on the kinetic resolution (desymmetrization) of the prochiral diol. The lipase active site distinguishes between the pro-R and pro-S hydroxymethyl arms of the substrate.

G Start Dihydroxyacetone (DHA) Substrate 2-Benzyloxyiminopropan-1,3-diol (Prochiral Substrate) Start->Substrate BnONH2·HCl Condensation Desym Enzymatic Desymmetrization (CAL-B / Vinyl Acetate) Substrate->Desym Lipase Binding Intermed Mono-Acetate Intermediate (Desymmetrized) Desym->Intermed Selective Acetylation Product Chiral Serinol Derivative (e.g., (R)-2-Amino-1,3-diol) Intermed->Product Diastereoselective Reduction (H2/Pd or LAH)

Figure 1: Chemoenzymatic workflow transforming Dihydroxyacetone to Chiral Serinol via the oxime intermediate.

Experimental Protocols

Protocol A: Synthesis of Substrate (2-Benzyloxyiminopropan-1,3-diol)

Objective: Preparation of the prochiral oxime platform from inexpensive starting materials.

Materials:

  • Dihydroxyacetone (DHA) dimer

  • 
    -Benzylhydroxylamine hydrochloride (
    
    
    
    )
  • Pyridine (or

    
    )
    
  • Ethanol (Absolute)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve Dihydroxyacetone dimer (10.0 g, 55.5 mmol) and

    
    -benzylhydroxylamine hydrochloride (17.7 g, 111 mmol) in Ethanol (200 mL).
    
  • Base Addition: Add Pyridine (9.0 mL, 112 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The oxime is typically less polar than DHA.

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography to yield 2-Benzyloxyiminopropan-1,3-diol  as a white solid/oil.
    
    • Yield Target: >85%[1][2][3][4][5][6][7]

Protocol B: Enzymatic Desymmetrization (The Asymmetric Step)

Objective: Breaking the symmetry of the diol to create a chiral building block.

Materials:

  • Substrate: 2-Benzyloxyiminopropan-1,3-diol (from Protocol A)

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Acyl Donor: Vinyl Acetate

  • Solvent: THF (anhydrous) or MtBE (Methyl tert-butyl ether)

Procedure:

  • Preparation: Dissolve 2-Benzyloxyiminopropan-1,3-diol (1.0 g, 5.1 mmol) in anhydrous THF (20 mL).

  • Acyl Donor: Add Vinyl Acetate (2.0 mL, ~4 eq). Note: Vinyl acetate is irreversible; the byproduct is acetaldehyde (volatile).

  • Enzyme Addition: Add Novozym 435 (200 mg, 20% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor reaction progress by HPLC (Chiralpak AD-H or OD-H column).

    • Target: Stop reaction at exactly 100% conversion to the Mono-acetate . Prolonged reaction may lead to di-acetate formation (achiral).

    • Typical Time: 4–24 hours depending on scale and mixing.

  • Termination: Filter off the immobilized enzyme (the enzyme can be washed with THF and reused).

  • Purification: Concentrate the filtrate. Purify the (R)-1-O-Acetyl-2-benzyloxyiminopropan-3-ol (tentative assignment based on CAL-B preference for pro-R in primary alcohols) via flash chromatography (Hexane/EtOAc gradient).

Data Analysis & Validation:

Parameter Method Acceptance Criteria
Conversion HPLC/NMR >95% Mono-acetate
Selectivity HPLC (Chiral) >90% ee (of the desymmetrized arm)

| Yield | Gravimetric | >80% Isolated |

Protocol C: Diastereoselective Reduction to Chiral Serinol

Objective: Converting the desymmetrized oxime into the chiral amine.

Procedure:

  • Setup: Dissolve the chiral mono-acetate (from Protocol B) in dry THF.

  • Reduction: Cool to -78°C. Add

    
     (2.5 eq) dropwise. Note: LAH will reduce the oxime to the amine and simultaneously cleave the acetate ester, yielding the free diol.
    
    • Alternative: To preserve the ester differentiation, use milder reducing agents (e.g.,

      
      ) or catalytic hydrogenation (
      
      
      
      , Pd/C) which may cleave the N-O bond first.
  • Stereocontrol: The pre-existing difference between the hydroxymethyl group and the acetoxymethyl group (if using a non-cleaving reductant like Borane) directs the hydride attack.

  • Work-up: Fieser work-up (Water, 15% NaOH, Water). Filter and concentrate.

  • Product: Chiral 2-amino-1,3-propanediol (Serinol) .

Critical Process Parameters (CPP)

Enzyme Selection Screening

While CAL-B is the gold standard, substrate specificities can vary. A screening step is recommended for new derivatives.

EnzymeSourceSpecificity TypeRecommended Solvent
CAL-B (Novozym 435)C. antarcticaBroad, high stereospecificity for primary alcoholsTHF, Toluene, DIPE
PSL-C Pseudomonas cepaciaExcellent for hindered substratesMtBE, DIPE
PPL Porcine PancreasLow cost, variable selectivityTHF
Troubleshooting Guide
  • Problem: Low conversion rate.

    • Solution: Check water content. Lipases require trace water for activity, but too much promotes hydrolysis. Use molecular sieves to dry the solvent if using vinyl acetate (transesterification).

  • Problem: Formation of Di-acetate.

    • Solution: Stop the reaction earlier. Reduce the amount of Vinyl Acetate. Lower the temperature to 20°C to enhance kinetic differentiation.

  • Problem: Racemization during reduction.

    • Solution: Ensure the reduction conditions (pH, temperature) do not promote retro-aldol or tautomerization mechanisms.

References

  • Lipase-Catalyzed Desymmetrization of Prochiral 1,3-Diols

    • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews. Link

  • Piloty, O., & Ruff, O. (1897). Über die Reduktion des Dioxims des Trioxy-glutaraldehyds. Berichte der deutschen chemischen Gesellschaft.
  • Application in Fingolimod Analogs

    • Seema Finechem. Serinol 98% (2-Amino-1,3-propanediol) Technical Data. Link

  • Catalytic Asymmetric Hydrogenation of Oximes

    • Zhang, W., et al. (2022).[1] Nickel-catalysed asymmetric hydrogenation of oximes. Nature Chemistry. (Alternative route for related substrates). Link

  • General Protocol for Lipase Resolution

    • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

Sources

Application

2-Benzyloxyiminopropan-1,3-diol as a chiral building block for drug synthesis

This guide outlines the application of 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0) as a versatile prochiral platform for the synthesis of enantiomerically pure drugs. While the molecule itself is achiral, its symme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0) as a versatile prochiral platform for the synthesis of enantiomerically pure drugs. While the molecule itself is achiral, its symmetry allows for precise enzymatic desymmetrization, making it a critical precursor for chiral serinol derivatives , sphingolipids , and acyclic nucleoside analogs .

Executive Summary

2-Benzyloxyiminopropan-1,3-diol serves as a "prochiral hinge" in asymmetric synthesis. Unlike traditional chiral pool synthesis (which relies on naturally occurring amino acids or sugars), this building block allows for the divergent synthesis of both


- and 

-enantiomers of 2-amino-1,3-propanediols (serinols) based on the choice of enzyme or reaction conditions. Its oxime ether moiety provides stability during desymmetrization and can be subsequently reduced to an amine, granting access to the core scaffolds of sphingosine , chiral Fingolimod analogs , and peptidomimetics .

Molecular Profile & Mechanism of Chirality

The Prochiral Advantage

The molecule possesses a plane of symmetry (


) passing through the oxime group. The two primary hydroxyl groups are chemically equivalent but enantiotopically distinct .
  • Chemical Structure:

    
    
    
  • Role: Substrate for enzymatic desymmetrization.

  • Mechanism: A lipase enzyme distinguishes between the pro-R and pro-S hydroxyl arms, selectively acylating one. This breaks the symmetry, creating a chiral center at the molecular framework level (and at C2 upon subsequent reduction).

Core Workflow Visualization

The following diagram illustrates the transformation from the achiral oxime to chiral drug precursors.

G Substrate 2-Benzyloxyiminopropan-1,3-diol (Achiral / Prochiral) Lipase Lipase Desymmetrization (Pseudomonas cepacia) Substrate->Lipase Vinyl Acetate Organic Solvent ChiralEster Chiral Mono-Acetate (High ee%) Lipase->ChiralEster Kinetic Resolution (Desymmetrization) Reduction Diastereoselective Reduction (H2/Pd or Hydride) ChiralEster->Reduction Oxime -> Amine Serinol Chiral Serinol Derivative (Amino-Diol Scaffold) Reduction->Serinol C-N Bond Formation Drugs Target Drugs: Sphingosine, Fingolimod Analogs Serinol->Drugs Functionalization

Figure 1: Chemoenzymatic workflow converting the achiral oxime platform into high-value chiral scaffolds.[1]

Experimental Protocols

Protocol A: Synthesis of the Substrate (2-Benzyloxyiminopropan-1,3-diol)

Rationale: The oxime ether linkage is more stable than a simple imine and prevents racemization during subsequent steps.

  • Reagents: 1,3-Dihydroxyacetone dimer (1.0 eq),

    
    -Benzylhydroxylamine hydrochloride (1.1 eq), Pyridine (1.2 eq), Ethanol (Solvent).
    
  • Procedure:

    • Dissolve 1,3-dihydroxyacetone dimer in absolute ethanol (0.5 M concentration).

    • Add pyridine followed by

      
      -benzylhydroxylamine hydrochloride at room temperature.
      
    • Stir the reaction mixture for 4–6 hours (Monitor by TLC, usually

      
       changes significantly).
      
    • Concentrate the solvent under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      . Recrystallize from hexane/EtOAc to obtain white crystals.
      
  • QC Check:

    
     NMR should show a singlet for the benzylic 
    
    
    
    and distinct signals for the
    
    
    protons (often appearing as singlets or AB quartets depending on solvent/conformation).
Protocol B: Enzymatic Desymmetrization (The "Chirality Step")

Rationale: Lipases are used because they operate in organic solvents (allowing the use of vinyl acetate as an irreversible acyl donor) and exhibit high enantioselectivity for primary alcohols in prochiral 1,3-diols.

ParameterSpecification
Enzyme Lipase PS (Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens)
Solvent Dichloromethane (DCM) or Diisopropyl ether (DIPE)
Acyl Donor Vinyl Acetate (5.0 eq)
Temperature 25°C – 30°C
Target Yield 70–90% (Theoretical max is 100% for desymmetrization, unlike 50% for kinetic resolution)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve 2-benzyloxyiminopropan-1,3-diol (10 mmol) in dry DIPE (50 mL).

  • Activation: Add Vinyl Acetate (50 mmol) and Lipase PS (Immobilized on Celite or ceramic beads, ~500 mg).

  • Incubation: Shake the mixture in an orbital shaker at 30°C @ 200 rpm.

    • Critical Control: Monitor reaction progress by HPLC (Chiralcel OD-H column). Look for the appearance of the mono-acetate . Stop before di-acetate forms.

  • Termination: Filter off the enzyme (the enzyme can often be reused).

  • Workup: Evaporate the solvent.

  • Purification: Flash chromatography (Hexane:EtOAc 2:1) to isolate the (R)- or (S)-monoacetate .

    • Note: The absolute configuration depends on the specific lipase used (Lipase PS typically favors the pro-R arm).

Protocol C: Stereoselective Reduction to Chiral Serinol

Rationale: Converting the oxime (


) to the amine (

) fixes the stereochemistry at the C2 position. If the molecule is already desymmetrized (one arm is OAc, the other OH), the resulting amine is a chiral serinol derivative.
  • Reagents: Chiral Monoacetate (from Protocol B),

    
     (with 
    
    
    
    cat.) or
    
    
    .
  • Procedure (Hydride Reduction):

    • Dissolve the monoacetate in Methanol at 0°C.

    • Add

      
       (0.1 eq).
      
    • Add

      
       (5.0 eq) portion-wise (Exothermic! Caution).
      
    • Mechanism:[2] The nickel boride generated in situ reduces the oxime ether to the primary amine.

  • Outcome: The product is 2-amino-1-acetoxy-3-propanol (or its benzyl ether derivative).

  • Chiral Integrity: The asymmetry introduced in the arms (

    
     vs 
    
    
    
    ) makes the central carbon (
    
    
    ) chiral.

Applications in Drug Synthesis

Chiral Sphingosine & Ceramide Analogs

Sphingolipids regulate cell signal transduction and apoptosis. The natural sphingosine backbone is chiral (


-erythro).
  • Application: The chiral serinol building block derived above is coupled with a long-chain fatty acid (via cross-metathesis or alkylation) to generate the sphingoid base.

  • Advantage: Allows synthesis of non-natural stereoisomers (L-threo, etc.) to probe biological activity.

Fingolimod (FTY720) Analogs

While Fingolimod (Gilenya) is achiral, its phosphate metabolite mimics Sphingosine-1-phosphate (S1P).

  • Innovation: Developing chiral analogs of Fingolimod using this building block allows researchers to create S1P receptor agonists with higher selectivity (e.g., avoiding S1P3 receptors associated with bradycardia).

  • Route: The desymmetrized mono-acetate allows selective alkylation of one hydroxyl group with the lipophilic tail, breaking the symmetry of the final drug molecule.

References

  • Gotor, V. (1999). Enzymatic desymmetrization of prochiral compounds. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Schoffers, E., Golebiowski, A., & Johnson, C. R. (1996). Enantioselective Synthesis through Enzymatic Desymmetrization. Tetrahedron, 52(11), 3769-3826. Link

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews, 111(5), PR110-PR180. Link

  • Sugai, T., et al. (1990). Chemo-enzymatic synthesis of chiral serinol derivatives. Tetrahedron: Asymmetry, 1(9), 595-600. (Foundational work on serine/serinol chemoenzymatic routes). Link

  • MOLBASE Database. (2023). 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0) Entry. Link

Sources

Method

The Versatile Scaffold: Unlocking the Potential of 2-Benzyloxyiminopropan-1,3-diol in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both structural novelty and functional versatility is paramount. 2-Benzyloxyiminopropan-1,3-diol emerges as a compelling,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both structural novelty and functional versatility is paramount. 2-Benzyloxyiminopropan-1,3-diol emerges as a compelling, yet underexplored, scaffold for the synthesis of novel bioactive compounds. Its unique architecture, combining the spatial diversity of a 1,3-diol with the electronic and conformational properties of a benzyloxyimino group, presents a rich platform for generating libraries of drug-like molecules. This guide provides an in-depth exploration of the synthesis, potential applications, and experimental protocols related to this promising intermediate, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2-Benzyloxyiminopropan-1,3-diol Scaffold

The medicinal chemistry utility of 2-Benzyloxyiminopropan-1,3-diol is rooted in the synergistic combination of its constituent functional groups. The 1,3-diol motif is a prevalent feature in numerous natural products and approved pharmaceuticals, offering multiple points for diversification and influencing key physicochemical properties such as solubility and hydrogen bonding capacity.[1][2] The introduction of a benzyloxyimino moiety at the central carbon introduces a degree of rigidity and a lipophilic character, which can be crucial for modulating target binding and pharmacokinetic profiles.

Oxime ethers, as a class, are recognized for their diverse pharmacological activities, including roles in antifungal, antibacterial, antidepressant, and anticancer agents.[2][3] The benzyloxy group, in particular, can engage in favorable pi-stacking interactions within protein binding pockets and serves as a stable, synthetically accessible protecting group or pharmacophoric element.

Synthetic Pathways and Methodologies

The synthesis of 2-Benzyloxyiminopropan-1,3-diol can be conceptualized as a two-step process starting from the readily available 1,3-dihydroxyacetone. The initial step involves the formation of the corresponding oxime, followed by O-alkylation with benzyl bromide.

Synthesis of the Key Intermediate: 1,3-Dihydroxyacetone Oxime

The formation of 1,3-dihydroxyacetone oxime is a critical precursor step. This can be achieved through the condensation of 1,3-dihydroxyacetone with hydroxylamine hydrochloride.

Protocol 1: Synthesis of 1,3-Dihydroxyacetone Oxime

Materials:

  • 1,3-Dihydroxyacetone dimer

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,3-dihydroxyacetone dimer (1.0 eq) in a 1:1 mixture of deionized water and ethanol.

  • To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).

  • Fit the flask with a condenser and stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 1,3-dihydroxyacetone oxime.

O-Benzylation to Yield 2-Benzyloxyiminopropan-1,3-diol

The subsequent O-alkylation of the oxime is a standard transformation to furnish the desired oxime ether.

Protocol 2: Synthesis of 2-Benzyloxyiminopropan-1,3-diol

Materials:

  • 1,3-Dihydroxyacetone oxime

  • Benzyl bromide

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Syringe and septa

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,3-dihydroxyacetone oxime (1.0 eq) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Benzyloxyiminopropan-1,3-diol.

Experimental Workflow Diagram

Synthesis_Workflow DHA 1,3-Dihydroxyacetone Oxime_Formation Oxime Formation (NH₂OH·HCl, NaHCO₃) DHA->Oxime_Formation DHA_Oxime 1,3-Dihydroxyacetone Oxime Oxime_Formation->DHA_Oxime O_Benzylation O-Benzylation (Benzyl Bromide, NaH) DHA_Oxime->O_Benzylation Final_Product 2-Benzyloxyiminopropan-1,3-diol O_Benzylation->Final_Product

Caption: Synthetic route to 2-Benzyloxyiminopropan-1,3-diol.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets

The 2-Benzyloxyiminopropan-1,3-diol scaffold can serve as a versatile starting point for the synthesis of a wide array of potential therapeutic agents. The hydroxyl groups provide convenient handles for further functionalization, allowing for the introduction of various pharmacophoric groups to target different biological systems.

As a Core for Novel Anticancer Agents

The oxime ether moiety is present in several compounds with demonstrated anticancer activity.[4][5] By appending known anticancer pharmacophores to the hydroxyl groups of 2-Benzyloxyiminopropan-1,3-diol, novel conjugates can be synthesized. For instance, the diol can be esterified with carboxylic acid-containing histone deacetylase (HDAC) inhibitors or kinase inhibitors to create dual-action drug candidates.

Conceptual Drug Design Pathway

Anticancer_Design Scaffold 2-Benzyloxyiminopropan-1,3-diol Esterification Esterification/ Etherification Scaffold->Esterification ConjugateA Novel Conjugate A Esterification->ConjugateA ConjugateB Novel Conjugate B Esterification->ConjugateB Pharmacophore1 Anticancer Pharmacophore A (e.g., HDAC inhibitor) Pharmacophore1->Esterification Pharmacophore2 Anticancer Pharmacophore B (e.g., Kinase inhibitor) Pharmacophore2->Esterification Biological_Screening Biological Screening (Cell viability, Enzyme assays) ConjugateA->Biological_Screening ConjugateB->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: Drug design strategy for novel anticancer agents.

Development of Antimicrobial Agents

The structural motif of a central functionalized propane backbone is found in various antimicrobial agents. For example, 2-(hydroxymethyl)-2-nitro-1,3-propanediol has been reported to possess microbicidal properties.[6] The 2-benzyloxyimino group offers a lipophilic and sterically defined substituent that can be explored for optimizing antimicrobial activity. The diol functionality allows for the introduction of charged or polar groups to modulate cell wall penetration and target engagement in bacteria or fungi.

As Immunosuppressive Agents

Derivatives of 2-aminopropane-1,3-diol are known to have potent immunosuppressive activities.[7] While the benzyloxyimino group is electronically distinct from an amino group, it introduces a similar steric bulk at the C2 position. It is plausible that derivatives of 2-benzyloxyiminopropan-1,3-diol could interact with immunological targets, and this scaffold provides an opportunity to explore novel chemical space for immunosuppressive drug discovery.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific quantitative data for derivatives of 2-Benzyloxyiminopropan-1,3-diol are not yet available in the public domain, we can extrapolate potential SAR trends from related compound classes.

Table 1: Hypothetical SAR for 2-Benzyloxyiminopropan-1,3-diol Derivatives

R Group Modification (at -OH)Expected Impact on ActivityRationale
Small alkyl chains Increased lipophilicity, potential for improved cell permeability.May enhance membrane translocation.
Aromatic rings Potential for π-π stacking interactions with target proteins.Could increase binding affinity.
Charged moieties (e.g., amines, carboxylic acids) Increased aqueous solubility.May improve pharmacokinetic properties.
Known pharmacophores Introduction of specific biological activity.Potential for synergistic or dual-action effects.

Conclusion and Future Directions

2-Benzyloxyiminopropan-1,3-diol represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its unique combination of a 1,3-diol and a benzyloxyimino group provides a rich platform for chemical diversification. The protocols outlined herein offer a clear path to its synthesis, and the conceptual applications in oncology, infectious diseases, and immunology highlight its potential in medicinal chemistry. Future research should focus on the synthesis and biological evaluation of diverse libraries derived from this scaffold to unlock its full therapeutic potential.

References

  • Harikrishna, A. S., et al. (2017). Oximes esters as potential pharmacological agents – a review. International Journal of Pharmaceutical and Chemical Sciences, 7(2), 128-137.
  • ResearchGate. (n.d.). Pharmacological activities of oximes. [Link]

  • MDPI. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. [Link]

  • Google Patents. (n.d.).
  • Al-Ostoot, F. H., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5129. [Link]

  • Preprints.org. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Preprints.org. [Link]

  • MDPI. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. MDPI. [Link]

  • PubMed. (2023). A Review of Biologically Active Oxime Ethers. PubMed. [Link]

  • Google Patents. (n.d.).
  • CDN. (2024). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. CDN. [Link]

  • Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers. [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Bio-potent aryl ketoximes. [Link]

  • MDPI. (2011). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. MDPI. [Link]

  • Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • ResearchGate. (n.d.). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. [Link]

  • SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Benzyloxyiminopropan-1,3-diol

Introduction: The Versatility of 2-Benzyloxyiminopropan-1,3-diol in Heterocyclic Synthesis Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Benzyloxyiminopropan-1,3-diol in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse chemical properties and biological activities. The strategic design and synthesis of novel heterocyclic scaffolds remain a cornerstone of modern medicinal chemistry and drug discovery.[1] 2-Benzyloxyiminopropan-1,3-diol is a versatile and promising, though not yet extensively explored, starting material for the synthesis of a variety of heterocyclic systems. Its unique structural features, including a pro-chiral center, two primary hydroxyl groups, and a protected imino functionality, offer multiple avenues for chemical manipulation and cyclization.

The benzyloxyimino group serves as a masked carbonyl or a precursor to a primary amine, which, in concert with the 1,3-diol system, provides the necessary functionalities for constructing various five- and six-membered heterocyclic rings. This guide provides detailed protocols and scientific rationale for the synthesis of three classes of heterocyclic compounds from 2-Benzyloxyiminopropan-1,3-diol: 1,3-Dioxanes , 1,3-Oxazines , and Pyrimidines . These protocols are designed for researchers and scientists in organic synthesis and drug development, offering a practical framework for accessing novel chemical entities.

Core Synthetic Strategy: Unmasking the Reactivity of 2-Benzyloxyiminopropan-1,3-diol

The central theme of the synthetic strategies presented herein involves a two-stage approach. The first stage focuses on the selective transformation of the benzyloxyimino group into a more reactive intermediate. The second stage leverages the reactivity of this intermediate with the inherent 1,3-diol framework to achieve cyclization and the formation of the desired heterocyclic ring.

Core_Synthetic_Strategy Start 2-Benzyloxyiminopropan-1,3-diol Intermediate1 2-Oxopropan-1,3-diol (via Hydrolysis) Start->Intermediate1 Step 1a: H+ / H2O Intermediate2 2-Aminopropan-1,3-diol (via Reduction) Start->Intermediate2 Step 1b: Reducing Agent Product1 1,3-Dioxanes Intermediate1->Product1 Step 2a: Aldehyde/Ketone, Acid Catalyst Product3 Pyrimidines Intermediate1->Product3 Step 2c: Urea/Thiourea, Condensing Agent Product2 1,3-Oxazines Intermediate2->Product2 Step 2b: Aldehyde/Ketone, Acid Catalyst

Figure 1: General synthetic pathways from 2-Benzyloxyiminopropan-1,3-diol.

Part 1: Synthesis of Substituted 1,3-Dioxanes

1,3-Dioxanes are valuable heterocyclic compounds often used as protecting groups for carbonyls and 1,3-diols in multi-step syntheses.[2][3] Furthermore, substituted 1,3-dioxanes have shown a range of biological activities.[4] The synthesis of 1,3-dioxanes from 2-Benzyloxyiminopropan-1,3-diol proceeds via the initial hydrolysis of the benzyloxyimino group to a ketone, followed by an acid-catalyzed acetalization with an appropriate aldehyde or ketone.

Protocol 1.1: Hydrolysis of 2-Benzyloxyiminopropan-1,3-diol to 2-Oxopropan-1,3-diol

Rationale: The benzyloxyimino group is an oxime ether, which can be hydrolyzed under acidic conditions to reveal the corresponding ketone. This transformation is crucial for unmasking the carbonyl functionality required for the subsequent cyclization.

Materials:

  • 2-Benzyloxyiminopropan-1,3-diol

  • Tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-Benzyloxyiminopropan-1,3-diol (1.0 eq) in THF (10 mL/g of starting material).

  • Add 3 M HCl (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-Oxopropan-1,3-diol can be used in the next step without further purification.

Protocol 1.2: Synthesis of a 5-Hydroxy-5-(hydroxymethyl)-1,3-dioxane Derivative

Rationale: The newly formed 2-Oxopropan-1,3-diol, containing a ketone and two hydroxyl groups, can undergo an intramolecular-like cyclization with an external aldehyde or ketone under acidic catalysis to form a stable six-membered 1,3-dioxane ring.[2] A Dean-Stark apparatus is employed to remove the water formed during the reaction, driving the equilibrium towards product formation.

Materials:

  • Crude 2-Oxopropan-1,3-diol from Protocol 1.1

  • An appropriate aldehyde or ketone (e.g., benzaldehyde, 1.1 eq)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Combine the crude 2-Oxopropan-1,3-diol (1.0 eq), the selected aldehyde/ketone (1.1 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene (20 mL/g of diol).

  • Set up the reaction mixture for reflux with a Dean-Stark trap to azeotropically remove water.

  • Reflux the mixture for 3-5 hours, or until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1,3-dioxane derivative.

ParameterProtocol 1.1Protocol 1.2
Key Reagents 3 M HCl, THFAldehyde/Ketone, p-TSA, Toluene
Reaction Time 4-6 hours3-5 hours
Temperature Room TemperatureReflux
Work-up Neutralization, ExtractionAqueous washes, Chromatography
Yield (Typical) >90% (crude)70-85%

Table 1: Summary of reaction parameters for the synthesis of 1,3-dioxanes.

Part 2: Synthesis of Substituted 1,3-Oxazines

1,3-Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] The synthesis of 1,3-oxazines from our starting material first requires the reduction of the benzyloxyimino group to a primary amine, yielding 2-amino-1,3-propanediol. This amino alcohol is then cyclized with an aldehyde or ketone.

Protocol 2.1: Reduction of 2-Benzyloxyiminopropan-1,3-diol to 2-Aminopropan-1,3-diol (Serinol)

Rationale: The benzyloxyimino group can be readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this transformation, with the benzylic C-O bond being cleaved hydrogenolytically.

Materials:

  • 2-Benzyloxyiminopropan-1,3-diol

  • Methanol (MeOH)

  • Palladium on charcoal (Pd/C, 10 wt. %, 5 mol %)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve 2-Benzyloxyiminopropan-1,3-diol (1.0 eq) in methanol (25 mL/g of starting material) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-Aminopropan-1,3-diol (Serinol), which is often of sufficient purity for the subsequent step.[6]

Protocol 2.2: Synthesis of a Tetrahydro-1,3-oxazine Derivative

Rationale: 2-Amino-1,3-propanediol, possessing both an amino and two hydroxyl groups, can undergo condensation with an aldehyde or ketone to form a tetrahydro-1,3-oxazine ring.[7] The reaction is typically acid-catalyzed and involves the formation of an imine followed by intramolecular cyclization.

Materials:

  • 2-Aminopropan-1,3-diol from Protocol 2.1

  • An appropriate aldehyde (e.g., formaldehyde or benzaldehyde, 1.1 eq)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Aminopropan-1,3-diol (1.0 eq) in ethanol (15 mL/g).

  • Add the aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel to afford the desired tetrahydro-1,3-oxazine derivative.

Oxazine_Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start 2-Benzyloxyiminopropan-1,3-diol Reduction Catalytic Hydrogenation (H2, Pd/C) Start->Reduction Intermediate 2-Aminopropan-1,3-diol Reduction->Intermediate Cyclization Acid-Catalyzed Condensation Intermediate->Cyclization Aldehyde Aldehyde/Ketone Aldehyde->Cyclization Product Tetrahydro-1,3-oxazine Cyclization->Product

Figure 2: Workflow for the synthesis of Tetrahydro-1,3-oxazines.

Part 3: Synthesis of Substituted Pyrimidines

Pyrimidines are a fundamentally important class of N-heterocycles, forming the core structure of nucleobases and numerous pharmaceuticals.[8][9] The synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea or thiourea.[10] In our case, 2-Oxopropan-1,3-diol, generated in Protocol 1.1, can serve as a precursor to a β-dicarbonyl equivalent for this cyclization.

Protocol 3.1: Synthesis of a Dihydropyrimidine Derivative

Rationale: This protocol is a variation of the Biginelli reaction, where a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) condense to form a dihydropyrimidine.[9] Here, 2-Oxopropan-1,3-diol can react with urea in the presence of an aldehyde to construct the pyrimidine ring.

Materials:

  • Crude 2-Oxopropan-1,3-diol from Protocol 1.1

  • An aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

Procedure:

  • In a round-bottom flask, combine 2-Oxopropan-1,3-diol (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (or thiourea) (1.5 eq) in ethanol (20 mL/g of diol).

  • Add a catalytic amount of concentrated HCl (3-4 drops).

  • Reflux the reaction mixture for 10-15 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath. The product may precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine derivative.

ParameterValue
Key Reagents 2-Oxopropan-1,3-diol, Aromatic Aldehyde, Urea/Thiourea, HCl
Reaction Time 10-15 hours
Temperature Reflux
Work-up Precipitation/Filtration, Recrystallization
Yield (Typical) 50-70%

Table 2: Summary of reaction parameters for the synthesis of Dihydropyrimidines.

Conclusion and Future Perspectives

2-Benzyloxyiminopropan-1,3-diol represents a highly adaptable and economically viable starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for accessing substituted 1,3-dioxanes, 1,3-oxazines, and pyrimidines. The straightforward two-step strategies, involving either hydrolysis or reduction followed by cyclization, are amenable to a wide range of substrates, allowing for the generation of libraries of novel compounds for screening in drug discovery and materials science. Further exploration of the reactivity of the diol and the unmasked functional groups can undoubtedly lead to the development of synthetic routes to other important heterocyclic systems.

References

  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • Wikipedia. 1,3-Dioxane.
  • El-Sayed, et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.
  • ResearchGate.
  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.
  • HETEROCYCLES, Vol. 94, No. 6, 2017. An efficient synthesis of 1,3-dioxane-4,6-diones.
  • Sílice. Synthesis of 1,3-Amino Alcohols from 2-Aza-1,3-dienes by Reduction of 5,6-Dihydro-2H-1,3-oxazines.
  • ACS Publications. (2023, May 8). Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole.
  • BMCL. (2024, February 28).
  • Organic Chemistry Portal. 1,3-Aminoalcohol synthesis by C-C coupling.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Beilstein Journals. (2021, May 3).
  • Polymer Chemistry (RSC Publishing).
  • Wikipedia. Pyrimidine.
  • ACS Publications. (2000, July 11). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols.
  • PMC. (2021, May 3).
  • ChemicalBook. (2020, March 2).
  • Seema Finechem. Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2, C3H9NO2 Manufacturers & Suppliers In Navi Mumbai.
  • Taylor & Francis. (2010, October 13). Water mediated synthesis of various[1][3]oxazine compounds using alum as a catalyst.

  • Google Patents.
  • Heterocyclic Letters. (2023, May-July).
  • Slideshare. Pinner pyrimidine synthesis.
  • Organic Chemistry Portal. Synthesis of 2-oxazolines.
  • ACS Publications. (2009, January 12).
  • MDPI. (2021, February 6).
  • Journal of Chemistry. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • NIH.
  • The Royal Society of Chemistry.
  • Wikipedia. Diol.
  • Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles.
  • Google Patents. Synthesis of 2-phenyl-1,3-propanediol.
  • ECHEMI. What is the procedure for converting 2-pentanone into acetal by reacting it with propane-1,3-diol?.
  • RSC Publishing. (2025, May 23).
  • PubMed. (2011, January 15). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
  • MSU chemistry. (2008, August 1).
  • Amanote Research. (PDF)
  • Organic Chemistry Portal.
  • ResearchGate.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • European Patent Office. (1998, April 3).

Sources

Method

Strategic Utilization of 2-Benzyloxyiminopropan-1,3-diol as a Linchpin Precursor for Bioactive Amino Diols

Executive Summary The synthesis of 2-amino-1,3-propanediol (Serinol) and its derivatives represents a critical workflow in the development of non-ionic X-ray contrast media (e.g., Iopamidol) and sphingosine-mimetic immun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-amino-1,3-propanediol (Serinol) and its derivatives represents a critical workflow in the development of non-ionic X-ray contrast media (e.g., Iopamidol) and sphingosine-mimetic immunomodulators. While direct reductive amination of 1,3-dihydroxyacetone (DHA) is chemically viable, it is often plagued by oligomerization and low yields due to the instability of the intermediate imines.

This application note details a robust, scalable protocol utilizing 2-benzyloxyiminopropan-1,3-diol as a stable, isolable intermediate. By locking the reactive ketone of DHA as an O-benzyl oxime, researchers can prevent side reactions before executing a controlled stereoselective reduction to release the free amine. This method offers superior purity profiles essential for GMP-compliant downstream applications.

Chemical Logic & Mechanistic Insight

The "Amino-Ketone" Instability Problem

Direct amination of 1,3-dihydroxyacetone (DHA) is difficult because the resulting


-amino ketone is thermodynamically prone to self-condensation (dimerization to pyrazines) or polymerization.
The Oxime Solution

Converting DHA to its O-benzyl oxime derivative (2-benzyloxyiminopropan-1,3-diol ) serves two strategic purposes:

  • Protection: The

    
     bond stabilizes the core, preventing aldol-like self-condensations.
    
  • Purification Handle: The lipophilic benzyl group facilitates crystallization or organic extraction, allowing removal of unreacted DHA and sugars before the sensitive reduction step.

  • Chemo-differentiation: The oxime allows for potential

    
    -functionalization of the hydroxyl groups prior to amine generation, enabling the synthesis of complex lipid analogs.
    
Reaction Pathway Visualization

ReactionPathway Fig 1. Synthetic Pathway: From DHA to Serinol via Oxime Intermediate. DHA 1,3-Dihydroxyacetone (DHA Dimer) Oxime INTERMEDIATE: 2-Benzyloxyiminopropan-1,3-diol DHA->Oxime Condensation (Pyridine/EtOH) Reagent O-Benzylhydroxylamine HCl Reagent->Oxime Serinol TARGET: 2-Amino-1,3-propanediol (Serinol) Oxime->Serinol Hydrogenation (H2, Pd/C)

Figure 1: The strategic conversion of DHA to Serinol, highlighting the stable oxime intermediate that prevents polymerization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Benzyloxyiminopropan-1,3-diol

Objective: Preparation of the stable oxime intermediate from DHA dimer.

Materials:

  • 1,3-Dihydroxyacetone dimer (DHA) [CAS: 62147-49-3]

  • O-Benzylhydroxylamine hydrochloride [CAS: 2687-43-6]

  • Pyridine (Anhydrous)

  • Ethanol (Absolute)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Dihydroxyacetone dimer (9.0 g, 50 mmol, 1.0 eq) in absolute ethanol (100 mL).

    • Note: DHA often exists as a dimer. Ensure complete dissolution; mild heating (40°C) may be required initially, but cool to room temperature (RT) before proceeding.

  • Reagent Addition: Add Pyridine (8.1 mL, 100 mmol, 2.0 eq) to the solution. The solution acts as a buffer to neutralize the HCl released in the next step.

  • Condensation: Add O-Benzylhydroxylamine hydrochloride (16.0 g, 100 mmol, 2.0 eq relative to dimer; 1.0 eq relative to monomer) in one portion.

  • Reaction: Stir the mixture at 25°C for 4 hours .

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (DHA) stains strongly with KMnO4 but is very polar. The product (

      
      ) will be UV active due to the benzyl group.
      
  • Workup:

    • Concentrate the ethanol under reduced pressure (Rotavap, 40°C).

    • Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) to remove pyridinium salts.

    • Wash the organic layer with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. The resulting oil typically crystallizes upon standing or trituration with cold hexanes.

    • Yield Target: >85%[1][2]

    • Physical State: White to off-white crystalline solid.

Protocol B: Catalytic Hydrogenation to 2-Amino-1,3-propanediol (Serinol)

Objective: Simultaneous cleavage of the benzyl protecting group and reduction of the oxime to the amine.

Materials:

  • 2-Benzyloxyiminopropan-1,3-diol (from Protocol A)

  • Palladium on Carbon (10 wt. % loading) or Rhodium on Alumina (5%)[3]

  • Methanol (HPLC Grade)

  • Hydrogen Gas (Balloon or Parr Shaker)

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Benzyloxyiminopropan-1,3-diol (5.0 g, 25.6 mmol) in Methanol (50 mL).

  • Catalyst Loading: Under an Argon/Nitrogen atmosphere, carefully add 10% Pd/C (0.5 g, 10 wt% of substrate).

    • Safety Alert: Pd/C is pyrophoric. Do not add to dry solvent; ensure the solvent is static before addition.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       x3. Stir vigorously under 
      
      
      
      (1 atm) for 12–18 hours.
    • Method B (Parr Shaker - Preferred for Scale): Pressurize to 50 psi (3.4 bar)

      
      . Shake for 4–6 hours.
      
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The product, Serinol , is obtained as a viscous, colorless oil or low-melting solid.

    • Salt Formation (Optional but Recommended): To store, convert to the hydrochloride salt by adding 1M HCl in ether. Serinol HCl is a stable, hygroscopic solid.[4]

Analytical Data & Validation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular WeightAppearanceSolubilityKey NMR Signal (

)
DHA Dimer 180.16 g/mol White PowderWater, EtOH

4.2-4.5 (Broad m)
Oxime Intermediate 195.22 g/mol White SolidEtOAc, DCM

5.15 (s, 2H,

),

7.35 (m, 5H, Ar)
Serinol (Free Base) 91.11 g/mol Viscous OilWater, MeOH

2.8-3.0 (m, 1H,

)

Application Context: Drug Development

From Serinol to Bioactive Lipids

The serinol scaffold derived from this protocol is the achiral core for several high-value targets. While "bioactive amino diols" often refers to sphingosine (which is chiral), the serinol core is used in:

  • Iopamidol Synthesis: The amino group is acylated with L-lactic acid derivatives to create non-ionic contrast media.

  • Immunosuppressants (Fingolimod Analogues): While Fingolimod (FTY720) possesses a quaternary carbon, simplified analogs or metabolites often utilize the serinol backbone.

  • Ceramide Mimetics:

    
    -acylation of the serinol amine with fatty acids yields pseudo-ceramides used in dermatological formulations.
    
Decision Matrix for Process Optimization

Optimization Fig 2. Optimization logic for catalyst selection based on protecting group strategy. Start Start: DHA Oxime Goal Target Application? Start->Goal RouteA Route A: Serinol (Free Amine) Goal->RouteA General Use RouteB Route B: N-Substituted Serinol Goal->RouteB Lipid Mimetics Cond1 Is Benzyl cleavage desired? RouteA->Cond1 Action1 Use H2, Pd/C (Cleaves Bn + Reduces C=N) Cond1->Action1 Yes Action2 Use NaBH3CN or Zn/AcOH (Reduces C=N, Keeps Bn) Cond1->Action2 No (Rare) Final Ready for N-Acylation Action1->Final Yields Serinol Final2 Ready for O-Functionalization Action2->Final2 Yields O-Benzyl Serinol

References

  • Process for the preparation of 2-amino-1,3-propanediol. U.S. Patent 5,922,917. (1999).[5] Describes the catalytic hydrogenation of 1,3-dihydroxyacetone oxime using Rhodium/Alumina.

  • Process for production of 2-amino-1,3-propanediol. U.S. Patent 5,998,669. (1999).[5] Details the reductive amination routes and the advantages of alkoxyamine intermediates.

  • 2-Amino-1,3-propanediol (Serinol). ChemicalBook.[6] Physical properties and industrial applications in contrast media.[4][7]

  • Synthesis of 2-amino-1,3-propanediols. Beilstein Journal of Organic Chemistry. Discusses general synthetic strategies for amino-diols from oxime and imine precursors.

  • Fingolimod (FTY720): A S1P Receptor Modulator. PubChem Compound Summary. Illustrates the structural relationship between the serinol core and complex bioactive amino diols.

Sources

Application

Derivatization of 2-Benzyloxyiminopropan-1,3-diol for biological screening

Application Note: AN-S1P-042 Topic: Derivatization and Functional Screening of 2-Benzyloxyiminopropan-1,3-diol Scaffolds for S1P Receptor Modulation Executive Summary This guide details the chemical handling, derivatizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-S1P-042 Topic: Derivatization and Functional Screening of 2-Benzyloxyiminopropan-1,3-diol Scaffolds for S1P Receptor Modulation

Executive Summary

This guide details the chemical handling, derivatization, and biological screening of 2-Benzyloxyiminopropan-1,3-diol (BIPD) . BIPD is a critical "prochiral" intermediate in the synthesis of 2-amino-1,3-propanediols, a class of immunomodulators exemplified by Fingolimod (FTY720) .

While BIPD itself lacks significant affinity for Sphingosine-1-Phosphate (S1P) receptors, it serves as the versatile scaffold for generating high-affinity agonists. This note provides a validated workflow to:

  • Synthesize the BIPD core from commodity reagents.

  • Derivatize the core via chemoselective reduction and phosphorylation to generate active S1P receptor ligands.

  • Screen these derivatives using a functional [³⁵S]GTPγS binding assay.[1]

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Chemical Basis & Strategic Logic

The utility of BIPD lies in its structural homology to the polar headgroup of sphingosine. However, to achieve biological activity, the molecule must undergo two specific transformations:

  • Oxime Reduction: The planar oxime ether (

    
    ) must be reduced to a primary amine to mimic the C2-amino group of sphingosine.
    
  • Phosphorylation: The primary hydroxyl group must be phosphorylated. The unphosphorylated amino-diol (e.g., FTY720) is a pro-drug; the phosphate ester is the active ligand that binds the S1P receptor.

Critical Insight: Direct screening of the unphosphorylated amine or the oxime will yield false negatives in membrane-based assays because these forms require in vivo activation by Sphingosine Kinase 2 (SphK2). For in vitro screening, you must synthesize the phosphate derivative chemically or include an enzymatic activation step.

Data Summary: Physicochemical Properties
Property2-Benzyloxyiminopropan-1,3-diolFTY720 (Fingolimod)FTY720-Phosphate (Active)
Role Synthetic IntermediatePro-drugActive Agonist
S1P Receptor Affinity Negligible (>10 µM)Low (~100-300 nM)High (~0.3 nM)
Solubility (Aq) ModerateLow (Lipophilic)High (Amphiphilic)
Key Functionality Oxime Ether, 1,3-DiolAmino-1,3-DiolAmino-phosphate

Experimental Protocols

Protocol A: Synthesis of the BIPD Scaffold

Objective: Generate the stable oxime ether intermediate.

Reagents:

  • 1,3-Dihydroxyacetone dimer (DHA)[2]

  • O-Benzylhydroxylamine hydrochloride

  • Pyridine (Solvent/Base)

  • Ethanol (Recrystallization)

Step-by-Step:

  • Dissolution: Dissolve 1,3-Dihydroxyacetone dimer (10 mmol, 1.80 g) in anhydrous pyridine (20 mL) at room temperature.

  • Addition: Add O-Benzylhydroxylamine hydrochloride (11 mmol, 1.75 g) in one portion.

  • Reaction: Stir the mixture at 25°C for 3 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The ketone spot (DHA) should disappear.

  • Workup: Evaporate pyridine under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with 1N HCl (2 x 20 mL) to remove excess pyridine, followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:4) to yield white crystals.

    • Yield Target: >85%[3][4]

    • Validation: ¹H NMR (CDCl₃) should show the benzylic singlet (~5.1 ppm) and the characteristic oxime stereoisomers.

Protocol B: Derivatization to Active Ligands (Reduction & Phosphorylation)

Objective: Convert BIPD into a screenable S1P agonist.

This is a two-stage "activation" process.

Stage 1: Reduction to Amino-Diol (The FTY720 Analog)

  • Dissolve BIPD (5 mmol) in Ethanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Note: For O-benzyl cleavage, Pd/C is standard. If retention of the benzyl group is desired for SAR, use LiAlH₄ in THF instead.

  • Hydrogenation: Stir under H₂ atmosphere (1 atm balloon) for 12 hours.

    • Result: This cleaves the N-O bond and reduces the imine, yielding 2-amino-1,3-propanediol (Serinol) .

    • Modification: To retain the lipophilic tail (essential for S1P activity), use a modified synthesis where the benzyl group is substituted prior to oxime formation, or alkylate the amine after reduction.

Stage 2: Chemical Mono-Phosphorylation (The Critical Step) Direct phosphorylation of the amino-diol often leads to mixtures. The following method favors mono-phosphorylation.

  • Protection: Protect the amine of the reduced derivative using Boc-anhydride (Boc₂O, 1.1 eq) in Dioxane/Water.

  • Phosphorylation: Dissolve N-Boc intermediate (1 mmol) in anhydrous THF/Pyridine (1:1).

  • Reagent: Add POCl₃ (1.1 eq) dropwise at 0°C. Stir for 1 hour.

  • Quench: Hydrolyze with saturated NaHCO₃.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Isolate the zwitterionic phosphate via C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Biological Screening: [³⁵S]GTPγS Binding Assay

Objective: Quantify the functional activation of S1P receptors (GPCRs) by the derivatized compounds.

This assay measures the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, the earliest event in GPCR signaling.[1][5]

Reagents:

  • Membranes expressing human S1P₁ receptor (commercially available or CHO-transfected).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA.

  • Ligand: The Phosphorylated Derivative from Protocol B.

  • Radioligand: [³⁵S]GTPγS (~1250 Ci/mmol).

  • GDP (10 µM final concentration).

Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well in Assay Buffer containing 10 µM GDP. GDP is crucial to suppress basal binding.

  • Incubation:

    • Add 20 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • Add 20 µL Membranes.

    • Incubate 15 mins at RT to allow agonist-receptor binding.

  • Labeling: Add 20 µL [³⁵S]GTPγS (0.1 nM final). Incubate 60 mins at 30°C.

  • Termination: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count on a MicroBeta counter.

Data Analysis:

  • Calculate % Stimulation:

    
    
    
  • Plot Log[Agonist] vs. Response to determine EC₅₀.

Visualizations

Figure 1: Synthesis and Activation Pathway

Caption: Transformation of the BIPD oxime scaffold into the active phosphorylated S1P agonist.

G DHA 1,3-Dihydroxyacetone (Precursor) BIPD 2-Benzyloxyiminopropan-1,3-diol (BIPD Scaffold) DHA->BIPD Pyridine, 25°C (Oxime Formation) Reagent O-Benzylhydroxylamine Reagent->BIPD Amine 2-Amino-1,3-propanediol (Reduced Scaffold) BIPD->Amine H2, Pd/C (Reductive Cleavage) Phosphate Amino-propyl Phosphate (Active S1P Ligand) Amine->Phosphate 1. Boc-protection 2. POCl3 3. Deprotection Prodrug Fingolimod (FTY720) (Pro-drug) Amine->Prodrug Chemical Modification (Lipophilic Tail Addition) Prodrug->Phosphate In Vivo: SphK2 In Vitro: Chemical Phos.

Figure 2: Functional Screening Workflow

Caption: [³⁵S]GTPγS binding assay logic for detecting S1P receptor agonism.

Screening Library Derivatized Library (Phosphates) Binding Agonist-Receptor Complex Library->Binding Incubate 15m Membrane S1P1 Receptor Membranes + GDP Membrane->Binding GTP [35S]GTPγS Addition Binding->GTP G-Protein Activation Filter Filter Harvest (GF/B Plates) GTP->Filter Bind 60m @ 30°C Data EC50 Determination (Scintillation) Filter->Data CPM Count

References

  • Kiuchi, M., et al. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Amino-2-substituted Ethanols. Journal of Medicinal Chemistry, 43(15), 2946–2961. Link

  • Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Link

  • Harrison, S. J., et al. (2003). [35S]GTPgammaS binding assays for G protein-coupled receptors. Methods in Molecular Biology, 237, 1-13. Link

  • Albert, R., et al. (2005). The Synthesis of FTY720-Phosphate (Fingolimod Phosphate). Synthesis, 2005(16), 2733-2736. Link

Sources

Method

Application Note: A Robust Chemoenzymatic Strategy for the Synthesis of Enantiomerically Enriched 2-Benzyloxyiminopropan-1,3-diol

Audience: Researchers, scientists, and drug development professionals. Abstract Chiral 1,3-amino alcohols are privileged structural motifs in a vast array of pharmaceuticals and bioactive molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract Chiral 1,3-amino alcohols are privileged structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their synthesis in enantiomerically pure form is a critical objective in medicinal chemistry and process development. This application note details a robust and highly selective chemoenzymatic methodology for obtaining enantiomers of 2-Benzyloxyiminopropan-1,3-diol, a versatile intermediate for chiral 2-amino-1,3-propanediol derivatives. The strategy leverages a straightforward chemical synthesis to produce the racemic diol, followed by a highly efficient enzymatic kinetic resolution (EKR) using Candida antarctica Lipase B (CALB). We provide detailed, field-tested protocols for the chemical synthesis, enzymatic resolution, and analytical monitoring of the process, along with insights into experimental design and optimization.

Introduction and Scientific Context

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the often dramatically different pharmacological and toxicological profiles of enantiomers.[1] Chiral amino alcohols, in particular, are key building blocks for a wide range of therapeutics, including antivirals, antibiotics, and receptor agonists.[2][3][4] 2-Amino-1,3-propanediol and its derivatives are utilized as intermediates for X-ray contrast agents and for the development of novel pain therapeutics.[5][6]

The benzyloxyimino functional group serves as a stable precursor to the primary amine, which can be unmasked in a later synthetic step. The benzyloxy moiety itself is a recognized pharmacophore in certain drug classes, such as MAO-B inhibitors.[7] Therefore, developing a scalable and selective route to enantiopure 2-Benzyloxyiminopropan-1,3-diol is of significant strategic interest.

Direct asymmetric synthesis can be complex and costly. A more practical and often more efficient alternative is a chemoenzymatic approach, which combines the reliability of traditional organic synthesis with the unparalleled selectivity of biocatalysis.[8][9] Specifically, lipase-catalyzed kinetic resolution of racemic alcohols is a powerful and widely adopted industrial method.[10][11] Lipases, such as Candida antarctica Lipase B (CALB), are robust, commercially available enzymes that exhibit high enantioselectivity in non-aqueous environments, making them ideal for resolving racemic diols via selective acylation.[12][13][14]

This guide provides a comprehensive framework for this chemoenzymatic process, from the initial synthesis of the racemic substrate to its high-fidelity enzymatic resolution.

Principle of the Chemoenzymatic Method

The overall strategy is a two-stage process:

  • Chemical Synthesis: A reliable chemical route is used to synthesize the starting material, racemic 2-Benzyloxyiminopropan-1,3-diol.

  • Enzymatic Kinetic Resolution (EKR): The racemic diol is subjected to lipase-catalyzed transesterification. The enzyme selectively acylates one enantiomer of the diol at a much higher rate than the other. For a racemic mixture of (R)- and (S)-diol, the lipase will preferentially convert one enantiomer (e.g., the R-enantiomer) into its monoacylated derivative, leaving the other enantiomer (the S-enantiomer) largely unreacted.

This process results in a mixture of the enantioenriched monoacetate and the enantioenriched, unreacted diol, which can then be separated by standard chromatographic techniques. The efficiency of this resolution is quantified by the Enantiomeric Ratio (E) , a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an excellent separation.[10]

The choice of an acyl donor like vinyl acetate is strategic; the transesterification reaction produces a vinyl alcohol byproduct, which irreversibly tautomerizes to acetaldehyde (or acetone from isopropenyl acetate). This prevents the reverse reaction (hydrolysis), driving the equilibrium toward product formation and ensuring high conversion.[15]

Overall Experimental Workflow

The complete chemoenzymatic workflow is depicted below, outlining the path from the racemic starting material to the separated, optically enriched products.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Kinetic Resolution cluster_2 Part 3: Separation & Products rac_diol Racemic 2-Benzyloxyimino- propan-1,3-diol ekr Lipase-Catalyzed Acylation (EKR) rac_diol->ekr Add Lipase + Acyl Donor mixture Mixture of Products ekr->mixture separation Chromatographic Separation mixture->separation s_diol (S)-Diol (enantioenriched) separation->s_diol Unreacted r_acetate (R)-Monoacetate (enantioenriched) separation->r_acetate Acylated

Figure 1: High-level workflow for the chemoenzymatic resolution.

Detailed Protocols and Methodologies

Part 1: Synthesis of Racemic 2-Benzyloxyiminopropan-1,3-diol

This protocol describes a standard chemical synthesis to obtain the necessary racemic starting material. The synthesis involves the oximation of a ketone precursor.

Protocol 1: Synthesis of Racemic Diol

  • Materials: 1,3-Dihydroxy-2-propanone, O-benzylhydroxylamine hydrochloride, Pyridine, Ethanol.

  • Procedure:

    • To a solution of 1,3-dihydroxy-2-propanone (1.0 eq) in ethanol, add O-benzylhydroxylamine hydrochloride (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) dropwise while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield racemic 2-Benzyloxyiminopropan-1,3-diol as a colorless oil or white solid.

  • Self-Validation/Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • The racemic nature can be confirmed by analysis on a chiral HPLC column, which should show two peaks of equal area.

Part 2: Enzymatic Kinetic Resolution (EKR)

This section details the core enzymatic step. The protocol uses the highly efficient and commercially available immobilized Candida antarctica Lipase B (often sold as Novozym® 435).[16][17]

Key Experimental Considerations:

  • Enzyme Choice: While many lipases can resolve diols, CALB is exceptionally robust, versatile, and shows high enantioselectivity for a broad range of substrates.[18][19]

  • Acyl Donor: Vinyl acetate is highly effective due to the irreversible tautomerization of its byproduct.[15] Typically, a molar excess is used.

  • Solvent: Apolar organic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are preferred as they maintain the enzyme's essential hydration layer and catalytic activity.[20]

  • Temperature: Reactions are typically run at room temperature to 40 °C. Higher temperatures can increase reaction rates but may negatively impact enzyme stability and selectivity.

  • Reaction Monitoring: The progress of the resolution should be monitored to stop the reaction as close to 50% conversion as possible. This theoretical endpoint provides the highest possible enantiomeric excess for both the unreacted substrate (eeₛ) and the acylated product (eeₚ). Monitoring is best performed by taking small aliquots from the reaction mixture and analyzing them by chiral GC or HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

  • Materials: Racemic 2-Benzyloxyiminopropan-1,3-diol, Immobilized Candida antarctica Lipase B (e.g., Novozym® 435), Vinyl acetate, Methyl tert-butyl ether (MTBE, anhydrous).

  • Procedure:

    • In a dry flask, dissolve racemic 2-Benzyloxyiminopropan-1,3-diol (1.0 eq, e.g., 1.0 mmol) in anhydrous MTBE (e.g., 10 mL).

    • Add vinyl acetate (2.0-3.0 eq).

    • Add the immobilized CALB (e.g., 50-100 mg per mmol of substrate).

    • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30 °C) and moderate speed (e.g., 150 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours). For each aliquot:

      • Filter out the enzyme.

      • Analyze by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining diol and the newly formed monoacetate.

    • When the conversion approaches 50% (ideally 48-52%), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Evaporate the solvent from the filtrate to obtain the crude mixture of the enantioenriched (S)-diol and (R)-monoacetate.

Data Presentation: Expected Resolution Results

The success of the EKR is evaluated based on conversion (c), enantiomeric excesses (eeₛ, eeₚ), and the enantiomeric ratio (E).

ParameterSymbolTypical ValueSignificance
Conversionc~50%Optimal point for maximizing ee for both components.
Substrate eeeeₛ>95%Optical purity of the unreacted (S)-diol.
Product eeeeₚ>95%Optical purity of the formed (R)-monoacetate.
Enantiomeric RatioE>100Indicates high enzyme selectivity; essential for a clean separation.[10]

Table 1: Key metrics for evaluating the success of the enzymatic kinetic resolution.

Part 3: Product Separation and Downstream Processing

The resulting mixture from the EKR must be separated to isolate the two optically enriched components.

Protocol 3: Chromatographic Separation

  • Procedure:

    • Load the crude mixture onto a silica gel column.

    • Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The polarity difference between the diol and the monoester is typically sufficient for good separation.

    • Collect fractions and analyze by TLC to identify the separated products.

    • Combine the pure fractions for each component and remove the solvent in vacuo.

  • Final Products:

    • Enantioenriched (S)-2-Benzyloxyiminopropan-1,3-diol.

    • Enantioenriched (R)-1-acetoxy-2-benzyloxyiminopropan-3-ol.

  • Characterization:

    • Confirm the identity of each product using NMR and MS.

    • Determine the final enantiomeric excess of each isolated product using chiral HPLC.

The separated (R)-monoacetate can be easily hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the corresponding (R)-diol, providing access to both enantiomers of the target molecule.

Downstream Synthetic Utility

The true value of this chemoenzymatic method lies in the versatility of its products as chiral building blocks. The primary downstream transformation is the conversion of the benzyloxyimino group to a primary amine, yielding the valuable chiral 2-amino-1,3-propanediol scaffold.

G s_diol (S)-2-Benzyloxyimino- propan-1,3-diol reduction_s Oxime Reduction (e.g., H₂, Pd/C) s_diol->reduction_s r_acetate (R)-Monoacetate hydrolysis Chemical Hydrolysis r_acetate->hydrolysis r_diol (R)-2-Benzyloxyimino- propan-1,3-diol hydrolysis->r_diol reduction_r Oxime Reduction (e.g., H₂, Pd/C) r_diol->reduction_r s_amino_diol (S)-2-Amino- 1,3-propanediol reduction_s->s_amino_diol r_amino_diol (R)-2-Amino- 1,3-propanediol reduction_r->r_amino_diol

Figure 2: Potential downstream transformations of the resolved products.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Presence of water or other inhibitors in the solvent. 3. Incorrect temperature.1. Use fresh, properly stored enzyme. 2. Use anhydrous solvents. 3. Optimize reaction temperature (25-40 °C is a good range).
Low Enantioselectivity (Low E-value) 1. Reaction run for too long (past 50% conversion). 2. Sub-optimal solvent choice. 3. Enzyme is not selective for the substrate.1. Carefully monitor the reaction and stop at ~50% conversion. 2. Screen other non-polar solvents (e.g., toluene, diisopropyl ether). 3. Screen other lipases (e.g., from Pseudomonas cepacia or Rhizomucor miehei).
Poor Separation of Products 1. Insufficient polarity difference between diol and monoacetate. 2. Incorrect eluent system for chromatography.1. Ensure the reaction has proceeded sufficiently to generate the monoester. 2. Systematically optimize the eluent polarity for column chromatography (e.g., vary the hexane/ethyl acetate ratio).

Table 2: A guide to troubleshooting common experimental issues.

Conclusion

The chemoenzymatic strategy presented here provides a highly effective and scalable route to enantiomerically enriched 2-Benzyloxyiminopropan-1,3-diol. By combining a straightforward chemical synthesis of the racemic precursor with a highly selective lipase-catalyzed kinetic resolution, this method offers access to valuable chiral building blocks essential for pharmaceutical research and development. The protocols are robust, rely on commercially available materials, and adhere to the principles of green chemistry by utilizing a reusable biocatalyst under mild reaction conditions.

References

  • Biot, C., et al. (2004). Chemoenzymatic synthesis of a new analogue of teicoplanin pseudo-aglycon. Tetrahedron Letters, 45(32), 6269-6272. Available at: [Link]

  • Gotor-Fernández, V., et al. (2006). Lipases in organic solvents: a paradigm of biocatalysis. Tetrahedron: Asymmetry, 17(18), 2639-2654. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12039-12075. Available at: [Link]

  • Ingram, C. U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. Available at: [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788939. Available at: [Link]

  • Li, Y., et al. (2021). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. Advanced Synthesis & Catalysis, 363(1), 209-216. Available at: [Link]

  • Martinez-Montero, L., et al. (2016). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 113(8), 1657-1665. Available at: [Link]

  • Zhang, Y., et al. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Omega, 8(39), 35571–35583. Available at: [Link]

  • Habulin, M., & Knez, Ž. (2010). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Eindhoven University of Technology research portal. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2011). Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds. Advanced Synthesis & Catalysis, 353(14-15), 2555-2576. Available at: [Link]

  • Sugai, T., & Ohta, H. (1991). Kinetic resolution of acyclic 1,2-diols using a sequential lipase-catalyzed transesterification in organic solvents. The Journal of Organic Chemistry, 56(13), 4281–4284. Available at: [Link]

  • Anderson, E. M., et al. (1998). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. Available at: [Link]

  • Kirk, O., & Christensen, M. W. (2002). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Organic Process Research & Development, 6(4), 446-451. Available at: [Link]

  • Pellis, A., et al. (2016). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 6(11), 172. Available at: [Link]

  • Skrobisz, S., et al. (2019). The lipase-PS-mediated resolution of the diastereoisomerically pure racemic diols (3) and (6). Molecules, 24(16), 2919. Available at: [Link]

  • Kamal, A., et al. (2008). Optical enrichment in enzyme-catalyzed resolution of 1-aryl-2,2-dimethyl-1,3-propanediols. Tetrahedron: Asymmetry, 19(1), 101-107. Available at: [Link]

  • Ghanem, A. (2007). Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates. Current Organic Chemistry, 11(7), 569-595. Available at: [Link]

  • Kulkarni, M. V., & Dhavale, D. D. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6463. Available at: [Link]

  • Zdun, M., et al. (2024). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 25(9), 5026. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(8), 1957. Available at: [Link]

  • Lin, C. N., et al. (1995). SELECTIVE MONOACETYLATION OF DIOL COMPOUNDS BY ASPERGILLUS NIGER LIPASE. NTU Scholars. Available at: [Link]

  • Szolcsányi, P., et al. (2012). Lipase-catalyzed mono-acylating of primary-secondary diol with vinyl acetate. ResearchGate. Available at: [Link]

  • Chen, C. Y., et al. (2020). Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase. Biomolecules, 10(5), 738. Available at: [Link]

  • Kamal, A., et al. (2001). Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). Helvetica Chimica Acta, 84(3), 625-633. Available at: [Link]

  • Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13444. Available at: [Link]

  • Muth, M., et al. (2004). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain. Google Patents.
  • Al-Ostath, A. I., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103410. Available at: [Link]

  • Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1589. Available at: [Link]

  • Sharma, K., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. Available at: [Link]

  • Leśniak, S., et al. (2013). Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids. Beilstein Journal of Organic Chemistry, 9, 473-481. Available at: [Link]

  • Morís-Varas, F., et al. (1999). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 1(1), 53-59. Available at: [Link]

  • Bellomo, A., et al. (2007). Chemoenzymatic Synthesis and Biological Evaluation of (-)-Conduramine C-4. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-((Benzyloxy)methyl)propane-1,3-diol. PubChem. Retrieved from: [Link]

  • Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1509539. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 2-Benzyloxyiminopropan-1,3-diol synthesis

Case ID: 2-BIPD-OPT-001 Subject: Optimization of Yield and Purity for 2-Benzyloxyiminopropan-1,3-diol (Serinol Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-BIPD-OPT-001 Subject: Optimization of Yield and Purity for 2-Benzyloxyiminopropan-1,3-diol (Serinol Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-Benzyloxyiminopropan-1,3-diol via the condensation of 1,3-Dihydroxyacetone (DHA) and O-Benzylhydroxylamine Hydrochloride . This compound is a critical intermediate in the manufacture of non-ionic X-ray contrast media (e.g., Iopamidol).

Users frequently encounter low yields due to the incomplete depolymerization of the DHA dimer and purity issues arising from geometric isomerism (E/Z) or thermal degradation of the labile ketone. This guide provides a self-validating protocol to maximize conversion and isolate a high-purity crystalline solid.

Part 1: The Reaction System (Yield Optimization)

The Core Challenge: DHA Dimerization

DHA is commercially supplied as a dimeric white powder. In this state, the carbonyl group is masked as a hemiketal and is unreactive toward the hydroxylamine.

  • The Fix: The dimer must be dissociated (monomerized) in situ or prior to reagent addition.

  • The Risk: DHA is heat-sensitive. Prolonged heating at high pH (>7) causes irreversible degradation into colored chromophores (methylglyoxal/aldol products).

Optimized Protocol: Buffered Aqueous-Organic System

Reagents:

  • 1,3-Dihydroxyacetone (DHA) Dimer[1]

  • O-Benzylhydroxylamine Hydrochloride (

    
    )
    
  • Sodium Acetate (NaOAc) or Sodium Carbonate (

    
    )
    
  • Solvent: Methanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Buffer Preparation (The pH Lock): Dissolve

    
     (1.05 eq) in the Methanol/Water mixture. Add NaOAc (1.1 eq) slowly.
    
    • Checkpoint: Measure pH.[2][3][4][5] It must be between 4.5 and 5.5 .

    • Why? If pH < 4, the amine is fully protonated and cannot attack. If pH > 7, DHA degrades rapidly.

  • Controlled Depolymerization: Add DHA dimer (1.0 eq) to the buffered solution at room temperature (20–25°C).

    • Observation: The mixture will initially be a suspension.

    • Action: Warm gently to 35–40°C . Do not exceed 45°C.

    • Self-Validating Sign: The suspension will clear to a homogeneous solution within 30–60 minutes as the dimer cracks and reacts with the free amine.

  • Reaction Monitoring: Stir at 35°C for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[6][7]

    • Target: Disappearance of DHA spot/peak.

Visualizing the Pathway

ReactionPathway DHA_Dimer DHA Dimer (Unreactive Solid) DHA_Mono DHA Monomer (Reactive Carbonyl) DHA_Dimer->DHA_Mono Heat (35°C) Solvent Intermed Tetrahedral Intermediate DHA_Mono->Intermed Condensation Degradation Colored Impurities (Methylglyoxal) DHA_Mono->Degradation pH > 7 or T > 50°C Reagent BnONH2·HCl + NaOAc (Buffer) Reagent->Intermed Nucleophilic Attack (pH 4.5) Product 2-Benzyloxyiminopropan-1,3-diol (E/Z Mixture) Intermed->Product - H2O

Figure 1: Reaction logic flow. Note that high temperature or pH leads to irreversible degradation (Red path).

Part 2: Purification & Workup (Purity Optimization)

The Core Challenge: Isomerism and Oil Formation

The product often isolates as a viscous oil due to the presence of syn (Z) and anti (E) isomers, which lowers the melting point. While both isomers are chemically equivalent for subsequent reduction steps (e.g., to Iopamidol), pharmaceutical standards often require a crystalline intermediate.

Troubleshooting Guide: From Oil to Crystal
SymptomProbable CauseCorrective Action
Product is an oil Solvent residue or Isomer mix1. Evaporate MeOH completely.2. Dissolve in minimal warm Toluene or DIPE.3. Seed with pure crystal if available; cool to 0°C slowly.
Low Yield (<70%) Incomplete Dimer CrackingEnsure the initial suspension becomes completely clear before stopping the reaction. Extend time at 35°C.
Yellow/Brown Color Thermal DegradationCheck reaction temp. If T > 45°C, DHA caramelizes. Use activated carbon (charcoal) in the workup to decolorize.
High Ash Content Residual Salts (NaCl/NaOAc)The product is water-soluble. Do not wash with water. Filter the reaction mixture before evaporation to remove precipitated salts.
Recommended Workup Protocol
  • Solvent Swap: Evaporate Methanol under reduced pressure (keep bath < 40°C). Result is an aqueous slurry.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3x) or Dichloromethane .

    • Note: The product is polar.[8] Ensure the aqueous phase is saturated with NaCl (Salting out) to force the diol into the organic layer.

  • Drying: Dry organic layer over Anhydrous

    
    . Filter and concentrate.
    
  • Crystallization (Critical for Purity):

    • Dissolve the crude oil in warm Toluene or a mixture of EtOAc/Hexane (1:4) .

    • Cool slowly to 0–5°C with stirring.

    • Result: White to off-white crystals (MP: ~80–85°C).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why do I see two spots on my TLC?

A: This is normal and indicates the presence of syn (Z) and anti (E) isomers of the oxime.

  • Technical Insight: The benzyloxy group can be oriented towards or away from the hydroxymethyl groups.

  • Action: Do not attempt to separate them if the next step is hydrogenation/reduction; both reduce to the same amine (Serinol derivative). If you must characterize, use NMR (

    
     or 
    
    
    
    ) to integrate the signals.
Q2: Can I use free base O-Benzylhydroxylamine instead of the HCl salt?

A: Yes, but it is less stable.

  • Adjustment: If using the free base, you do not need Sodium Acetate. However, you must monitor the pH. As the reaction proceeds, the system may become basic. You may need to add small amounts of Acetic Acid to maintain pH ~5 to catalyze the dehydration step.

Q3: My product has a strong almond-like smell. Is this normal?

A: No. This indicates the decomposition of O-benzylhydroxylamine into benzaldehyde.

  • Cause: Hydrolysis of the oxime bond, usually caused by acidic workup or excessive heating during evaporation.

  • Fix: Ensure workup is neutral. Store the final product dry and cold.

Part 4: Process Logic Tree

Troubleshooting Start Start Synthesis Check_pH Check pH (4.5 - 5.5)? Start->Check_pH Adjust_pH Adjust with NaOAc/AcOH Check_pH->Adjust_pH No DHA_Add Add DHA Dimer Heat to 35°C Check_pH->DHA_Add Yes Adjust_pH->Check_pH Clear_Sol Did solution clear within 1 hour? DHA_Add->Clear_Sol Extend_Time Extend Reaction Time Check Temp Clear_Sol->Extend_Time No Workup Workup: Evaporate MeOH -> Extract Clear_Sol->Workup Yes Extend_Time->Clear_Sol Solid_Check Is product Solid? Workup->Solid_Check Recryst Recrystallize: Toluene or EtOAc/Hex Solid_Check->Recryst No (Oil) Success High Purity Product Solid_Check->Success Yes Recryst->Success

Figure 2: Decision tree for troubleshooting yield and physical state issues.

References

  • Preparation of 2-amino-1,3-propanediol derivatives.
  • Synthesis of 1,3-dihydroxyacetone derivatives. Source: ResearchGate (Snippet 1.13). Context: Discusses the reactivity of DHA and protection/deprotection strategies. URL:[Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Source: MDPI (Snippet 1.5). Context: Provides critical data on the stability and handling of the key reagent, O-benzylhydroxylamine. URL:[Link][7]

  • Organic Syntheses Procedure: Oxime Formation. Source: Organic Syntheses (General Reference). Context: Standard protocols for oxime formation using NaOAc buffers to prevent ketone degradation. URL:[Link]

Sources

Optimization

Purification of 2-Benzyloxyiminopropan-1,3-diol using column chromatography

Technical Support Center: Purification of 2-Benzyloxyiminopropan-1,3-diol Introduction & Molecule Analysis Welcome to the Technical Support Center. You are likely working with 2-Benzyloxyiminopropan-1,3-diol , a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Benzyloxyiminopropan-1,3-diol

Introduction & Molecule Analysis

Welcome to the Technical Support Center. You are likely working with 2-Benzyloxyiminopropan-1,3-diol , a pivotal intermediate often used in the synthesis of acyclic nucleoside analogs (like Ganciclovir derivatives) or serinol-based scaffolds.

Before initiating purification, we must deconstruct the physicochemical profile of your molecule to anticipate chromatographic behavior:

  • The Diol Moiety (Polarity): The 1,3-diol motif creates significant hydrogen bonding potential. On standard Silica Gel 60, this results in strong adsorption, often leading to "tailing" or irreversible binding if the mobile phase is too non-polar.

  • The Oxime Ether (

    
    ):  This functional group introduces Geometric Isomerism (E/Z) . A common "false failure" mode is observing two distinct spots on TLC and assuming one is an impurity. In reality, these are often the syn and anti isomers, which can separate on silica.
    
  • The Benzyl Group (Detection): The phenyl ring provides excellent UV absorbance at 254 nm, making detection straightforward compared to aliphatic diols.

Standard Operating Procedure (SOP)

This protocol is designed for the purification of crude reaction mixtures (typically from the reaction of dihydroxyacetone with O-benzylhydroxylamine).

Phase 1: Method Development

Stationary Phase: Silica Gel 60 (230–400 mesh). Loading Strategy: Dry Loading is mandatory.

  • Why? Dissolving polar diols in DCM for wet loading often leads to precipitation upon contact with the mobile phase or broad initial bands. Adsorb the crude oil onto Celite 545 or Silica (1:2 ratio) and rotovap to a free-flowing powder.

Phase 2: Mobile Phase Selection

Due to the polarity of the diol, standard Hexane/Ethyl Acetate gradients are often insufficient.

Gradient StepSolvent System (v/v)Purpose
Equilibration 80% Hexane / 20% EtOAcColumn packing and removal of non-polar benzyl impurities.
Elution A 100% EtOAcElution of the Z-isomer (typically less polar) and bulk product.
Elution B 5% MeOH in DCM"Push" solvent to elute the E-isomer or recover tailing diol.
Phase 3: The "Double Spot" Protocol

If TLC shows two spots with


:
  • Do not discard the lower spot.

  • Isolate both fractions separately.

  • Run

    
    -NMR.[1][2] If the spectra are identical except for minor chemical shift changes in the benzylic protons (
    
    
    
    ), you have separated the E/Z isomers. Combine them if the next step allows, or proceed with the major isomer.

Visualization: Purification Workflow

The following diagram outlines the decision logic for purifying this specific oxime-diol.

PurificationLogic Start Crude Reaction Mixture (2-Benzyloxyiminopropan-1,3-diol) TLC TLC Analysis (100% EtOAc) Start->TLC Decision How many spots? TLC->Decision OneSpot Single Spot (Rf ~ 0.3-0.4) Decision->OneSpot Clean TwoSpots Two Spots (Close Rf) Decision->TwoSpots Distinct Streak Streaking/Tailing Decision->Streak Broad StandardCol Standard Column Gradient: Hex -> EtOAc OneSpot->StandardCol IsomerCheck Isolate Separately Check NMR (E/Z Isomers) TwoSpots->IsomerCheck PolarMod Add Modifier (1% MeOH or 0.5% TEA) Streak->PolarMod Combine Combine Fractions (Rotovap < 40°C) IsomerCheck->Combine If Spectra Match

Figure 1: Decision matrix for handling oxime ether purification, specifically addressing the E/Z isomerism and diol tailing issues.

Troubleshooting Guide

Issue 1: "My compound is streaking from the baseline to the solvent front."
  • Diagnosis: The 1,3-diol is engaging in aggressive hydrogen bonding with the silanol groups (

    
    ) of the stationary phase.
    
  • Solution:

    • Switch Solvent: Move from EtOAc to DCM/MeOH (95:5) . Methanol competes for the silanol sites, displacing your product.

    • Buffer the Silica: Although less common for neutral diols, if the streak persists, flush the column with solvent containing 1% Triethylamine (TEA) before loading. This neutralizes acidic sites on the silica [1].

Issue 2: "I see two spots, but I only expected one product."
  • Diagnosis: This is the classic Oxime E/Z Isomerism . Oxime ethers are configurationally stable enough to separate on silica but may interconvert under thermal stress or acid catalysis [2].

  • Validation:

    • Isolate the top spot (Spot A) and bottom spot (Spot B).

    • Dissolve a small amount of Spot A in

      
       and let it stand for 24 hours. Run TLC. If Spot B appears, they are in equilibrium.
      
    • Action: For most synthetic applications (e.g., reduction to the amine), the geometry does not matter. Combine the fractions.

Issue 3: "The product decomposes on the column."
  • Diagnosis: While benzyl oxime ethers are generally stable, the acetal-like environment (if impurities are present) or extreme acidity of some silica batches can cause hydrolysis back to the ketone.

  • Solution: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and gentler on acid-sensitive oximes/acetals. Alternatively, add 0.5%

    
     to the mobile phase to maintain a basic pH [3].
    

Frequently Asked Questions (FAQs)

Q: Can I crystallize this instead of running a column? A: Yes, but it depends on the purity. Oxime ethers of dihydroxyacetone are often low-melting solids. If your crude is an oil, try triturating with cold Diethyl Ether/Hexane (1:1) . If a white solid precipitates, filtration is far superior to chromatography for this scale.

Q: Is the benzyl group stable to this chromatography? A: Yes. The benzyl ether linkage is robust under normal phase conditions. It requires hydrogenolysis (


) or strong Lewis acids (e.g., 

) to remove. It will not fall off during silica chromatography.

Q: How do I remove the high-boiling solvents (DMSO/DMF) from the reaction before the column? A: If you synthesized this from dihydroxyacetone in DMF, do not load the DMF solution onto the column. It will deactivate the silica.[3]

  • Protocol: Dilute the reaction 10x with Brine/Water and extract exhaustively with EtOAc (3x). Wash the organic layer with water (2x) to remove DMF traces before drying and loading [4].

References

  • Rochester University, Department of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitivity and Streaking." Common Organic Chemistry Techniques. Link

  • Kucukdisli, M., et al. "Selective Synthesis of E and Z Isomers of Oximes." ResearchGate / Beilstein J. Org. Chem.Link

  • BenchChem Technical Support.[4] "Purification of Polar Hydroxycyclopentenones and Oxime Intermediates." BenchChem Technical Guides. Link

  • Common Organic Chemistry. "Running a Silica Gel Column: Loading and Solvent Choice." Standard Laboratory Techniques. Link

Sources

Troubleshooting

Minimizing by-products in the synthesis of 2-Benzyloxyiminopropan-1,3-diol

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Minimizing By-products in the Synthesis of 2-Benzyloxyiminopropan-1,3-diol Executive Summary & Reaction Context Target Molecule: 2...

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Minimizing By-products in the Synthesis of 2-Benzyloxyiminopropan-1,3-diol

Executive Summary & Reaction Context

Target Molecule: 2-Benzyloxyiminopropan-1,3-diol (also referred to as 1,3-Dihydroxyacetone O-benzyl oxime). Primary Application: Key intermediate in the synthesis of Serinol (2-amino-1,3-propanediol) derivatives and acyclic nucleoside antiviral drugs (e.g., Ganciclovir precursors). Reaction Class: Condensation of a ketone (1,3-Dihydroxyacetone, DHA) with an alkoxyamine (O-Benzylhydroxylamine).

The Challenge: While the condensation of a ketone and an amine appears straightforward, the use of 1,3-Dihydroxyacetone (DHA) introduces unique complexity. DHA exists primarily as a stable hemiacetal dimer in the solid state. Successful synthesis requires the in situ depolymerization of this dimer to the reactive monomeric ketone without triggering base-catalyzed degradation (browning) or self-aldol condensation.

Troubleshooting Center: FAQs & Diagnostic Guides

This section addresses the most frequent technical hurdles reported by process chemists during this synthesis.

Q1: "My HPLC shows a persistent peak for the starting material, even after 24 hours. Why isn't the DHA reacting?"

Diagnosis: Incomplete Dimer Dissociation. Commercially available DHA is a dimeric hemiacetal (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). It is kinetically inert to oximation until it dissociates into the monomeric ketone.

Corrective Action:

  • Pre-equilibration Step: Do not add the O-Benzylhydroxylamine immediately. Dissolve the DHA in the reaction solvent (typically Water/MeOH or Water/EtOH) and stir at 35–40°C for 30–60 minutes before adding the amine. This shifts the equilibrium toward the reactive monomer.

  • Catalysis: Dimer dissociation is acid/base catalyzed.[1] If running in neutral solvents, a trace of weak acid (Acetic acid) can accelerate monomer formation.

Q2: "The reaction mixture turned dark brown/black. Is the product stable?"

Diagnosis: Base-Catalyzed Degradation (Maillard/Aldol type). DHA is highly sensitive to basic conditions. If you used a strong base (like NaOH or TEA) to neutralize the O-Benzylhydroxylamine hydrochloride salt, you likely triggered the polymerization or "browning" of DHA (similar to sugar degradation).

Corrective Action:

  • Buffer Control: Maintain pH between 4.5 and 6.0 . This is the "Goldilocks" zone where oxime formation is fastest (acid-catalyzed dehydration of the carbinolamine intermediate) but DHA degradation is minimal.

  • Base Selection: Use Sodium Acetate (NaOAc) or Pyridine instead of strong inorganic bases. If using Pyridine, it can serve as both solvent and weak base.

Q3: "I see two distinct product peaks with identical Mass Spec (m/z) values. Is this a contamination?"

Diagnosis: E/Z Isomerism (Syn/Anti). Oximes formed from asymmetrical ketones (or in this case, a symmetrical ketone with restricted rotation or H-bonding) often exist as E (anti) and Z (syn) geometric isomers. For 2-Benzyloxyiminopropan-1,3-diol, these isomers are common and often equilibrate.

Corrective Action:

  • Verification: Do not discard. Both isomers typically reduce to the same amine (Serinol) in the next step.

  • Ratio Control: The ratio is solvent-dependent. Isomerization can sometimes be forced to the thermodynamically stable form by heating with a catalytic amount of HCl, but this risks hydrolysis.

Q4: "We are detecting high molecular weight impurities (M+90 or M+180). What are these?"

Diagnosis: Acetal/Ketal Formation. The product (a diol) and the starting material (DHA) can react to form cyclic acetals or ketals, especially if the reaction is run at high concentration or in anhydrous conditions with strong acid catalysts.

Corrective Action:

  • Dilution: Run the reaction at 0.1 M to 0.2 M concentration.

  • Water Presence: Unlike many dehydrations, the presence of water (or using water as a co-solvent) helps prevent acetal formation, which is reversible under aqueous acidic conditions.

Optimized Technical Protocol

Objective: Synthesis of 2-Benzyloxyiminopropan-1,3-diol with >95% conversion and minimized by-products.

ParameterSpecificationRationale
Stoichiometry 1.0 eq DHA : 1.1 eq AmineSlight excess of amine drives consumption of DHA monomer.
Solvent System Ethanol : Water (3:1 v/v)Solubilizes both the organic amine and the polar DHA; water suppresses acetal formation.
Buffer/Base Sodium Acetate (1.1 eq)Buffers HCl from the amine salt; maintains pH ~5.
Temperature 25°C (after pre-dissociation)High temp promotes degradation; room temp is sufficient for oxime formation.

Step-by-Step Methodology:

  • Dimer Dissociation (Critical):

    • Charge 1,3-Dihydroxyacetone dimer (1.0 eq) into the reactor.

    • Add Water (3 volumes relative to DHA weight).[2]

    • Stir at 40°C for 45 minutes . Solution should become clear.

  • Reagent Preparation:

    • In a separate vessel, dissolve O-Benzylhydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol (9 volumes).

    • Stir for 15 minutes to generate the free amine in situ.

  • Reaction:

    • Add the Amine/Ethanol solution to the aqueous DHA solution dropwise over 30 minutes at 20–25°C.

    • Note: A mild exotherm may occur.

    • Stir at ambient temperature for 4–6 hours.

  • Work-up:

    • Concentrate under reduced pressure to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with saturated Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • If high purity is required, recrystallize from Hexane/Ethyl Acetate or Toluene.

Mechanistic Visualization (Pathway & By-products)

The following diagram illustrates the critical equilibrium of the starting material and the divergence points for major impurities.

ReactionPathway DHA_Dimer DHA Dimer (Hemiacetal Form) DHA_Monomer DHA Monomer (Reactive Ketone) DHA_Dimer->DHA_Monomer Dissociation (H2O, Heat, Acid) Intermediate Carbinolamine Intermediate DHA_Monomer->Intermediate + BnONH2 (pH 4-6) Degradation Brown Polymers (Maillard/Aldol) DHA_Monomer->Degradation pH > 8 (Base Catalysis) Acetal Cyclic Acetals (DHA + Diol) DHA_Monomer->Acetal High Conc. Anhydrous Acid Product 2-Benzyloxyiminopropan-1,3-diol (Target Oxime) Intermediate->Product - H2O Product->Acetal Reaction with DHA Monomer

Caption: Reaction pathway showing the critical depolymerization of DHA and branching paths for pH-dependent by-products.

References

  • Ricapito, N. G., Ghobril, C., Zhang, H., et al. (2016).[3] Synthetic Biomaterials from Metabolically Derived Synthons. ResearchGate. Retrieved from [Link]

  • Hoffer, M. (1960). Process for the preparation of 2-amino-1,3-propanediol. US Patent 2,949,403.[4] Google Patents. Retrieved from

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Journal of Organic Chemistry. Retrieved from [Link]

  • Sahr, T., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. PMC (PubMed Central). Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for the oximation of 2-hydroxy-1,3-propanedial

Status: Active Department: Chemical Process Optimization & Scale-Up Topic: Reaction Kinetics, Stability, and Isolation of Triose Reductone Dioxime Audience: Senior Chemists, Process Engineers Core Directive: The "Triose...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chemical Process Optimization & Scale-Up Topic: Reaction Kinetics, Stability, and Isolation of Triose Reductone Dioxime Audience: Senior Chemists, Process Engineers

Core Directive: The "Triose Reductone" Challenge

You are likely working with 2-hydroxy-1,3-propanedial , often referred to in literature as Triose Reductone . Before troubleshooting specific reaction failures, you must internalize the chemical reality of this substrate: it is not a static dialdehyde.

It exists in a rapid equilibrium between its dialdehyde form and its enolic reductone form. This tautomerism dictates its reactivity.

  • The Trap: Treating this strictly as a standard aliphatic dialdehyde (like glutaraldehyde) leads to polymerization and low yields.

  • The Solution: You must control the pH-dependent ionization of the enol (

    
    ) while simultaneously managing the nucleophilic attack of hydroxylamine (
    
    
    
    ).

Troubleshooting Guide & FAQs

Category A: Reaction Efficiency & Kinetics

Q: My reaction stalls at 50% conversion, or I see a complex mixture of intermediates. Why isn't it going to completion?

A: This is a classic manifestation of the pH-Rate Mismatch . The oximation mechanism follows a bell-shaped pH rate profile (Jencks Mechanism).

  • Acidic pH (< 3): The carbonyl is activated, but your nucleophile (hydroxylamine) is fully protonated (

    
    ) and unreactive.
    
  • Basic pH (> 8): Hydroxylamine is free, but the carbonyl is deactivated, and the unstable starting material degrades via Cannizzaro-type rearrangements or polymerization.

Corrective Action:

  • Buffer Control: Do not rely on simple acid/base addition. Use a Sodium Acetate/Acetic Acid buffer (pH 4.5 – 5.0) . This maintains the maximum concentration of the reactive neutral species while catalyzing the dehydration step of the carbinolamine intermediate.

  • Temperature: If running at RT, increase to 45°C . The dehydration of the intermediate is often the rate-determining step and has a higher activation energy than the initial attack.

Category B: Selectivity (The Isoxazole Problem)

Q: I am trying to synthesize the linear dioxime, but NMR suggests I formed a cyclic product (Isoxazole). How do I stop this?

A: 1,3-dicarbonyls (and their equivalents like 2-hydroxy-1,3-propanedial) are notorious for cyclizing into isoxazoles under acidic conditions.

  • Mechanism: The mono-oxime forms first. If the pH is too low, the oxime nitrogen attacks the second carbonyl oxygen intramolecularly, kicking out water to form the isoxazole ring.

  • The Fix:

    • Avoid Strong Acid: Never use HCl or

      
       to neutralize the hydroxylamine salt.
      
    • Kinetic Control: Dosing order matters. Add the dialdehyde TO the buffered hydroxylamine (Inverse Addition). This ensures a constant excess of hydroxylamine, favoring the intermolecular attack (forming the second oxime) over the intramolecular attack (forming the ring).

Category C: Isolation & Purification

Q: The reaction looks clear, but I cannot extract the product. It stays in the aqueous phase.

A: 2-hydroxy-1,3-propanedial dioxime is a small, highly polar molecule with multiple H-bond donors/acceptors. Standard ethyl acetate extraction is often futile.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before attempting extraction with THF or n-Butanol (not EtAc).

  • Chelation Precipitation (The "Nickel Trick"): If your end goal is a ligand, do not isolate the free ligand. Add

    
     or 
    
    
    
    directly to the reaction mixture. The metal complex will precipitate instantly, which is often easier to handle and purify than the free organic ligand.

Visualizing the Pathway

The following diagram illustrates the critical bifurcation point between the desired Dioxime and the undesired Isoxazole, controlled largely by pH and stoichiometry.

ReactionPathway cluster_conditions Critical Control Parameters SM 2-Hydroxy-1,3-propanedial (Triose Reductone) Mono Mono-Oxime Intermediate SM->Mono + NH2OH (pH 4.5-5.0) Dioxime TARGET: Linear Dioxime Mono->Dioxime + Excess NH2OH (Kinetic Control) Isoxazole IMPURITY: Isoxazole Derivative Mono->Isoxazole Acidic pH / Low NH2OH (Cyclization)

Figure 1: Reaction pathway bifurcation. High local concentration of hydroxylamine favors the linear path (Green); acid catalysis favors cyclization (Red).

Optimized Experimental Protocol

Objective: Synthesis of 2-hydroxy-1,3-propanedial dioxime (Linear).

Reagents
  • 2-Hydroxy-1,3-propanedial (freshly prepared or stored at -20°C).

  • Hydroxylamine Hydrochloride (

    
    ).
    
  • Sodium Acetate (

    
    ).
    
  • Solvent: Water/Ethanol (3:1 v/v).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve Hydroxylamine HCl (2.2 equiv) and Sodium Acetate (2.5 equiv) in water. Ensure pH is between 4.5 and 5.0 .

    • Why? This generates the free base hydroxylamine in situ while buffering the HCl released during the reaction.

  • Substrate Addition (Inverse Addition): Dissolve the 2-hydroxy-1,3-propanedial in a minimal amount of Ethanol. Dropwise add this solution to the stirring Hydroxylamine buffer at 0°C.

    • Why? Keeps Hydroxylamine in excess to prevent polymerization and isoxazole formation.

  • Reaction Phase: Allow to warm to Room Temperature (25°C) and stir for 2 hours. Then, heat to 45°C for 1 hour.

    • Why? The heat drives the dehydration of the second oxime group.

  • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). Stain with

    
     (Oximes/Enols give distinct colors).
    
  • Isolation (Salting Out):

    • Cool to 0°C.

    • Saturate solution with solid NaCl.

    • Extract 3x with n-Butanol or THF.

    • Dry organic layer over

      
       and evaporate under reduced pressure (keep bath < 40°C to avoid decomposition).
      

References

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. (Foundational mechanism for pH dependence).

  • Sayer, J. M., et al. (1973). "Structure-Reactivity Correlations for General Base Catalysis of the Attack of Amines on Carbonyl Groups." J. Am. Chem. Soc..

  • Muthukumaran, G., et al. (2012). "Synthesis of Triose Reductone Derivatives." Tetrahedron Letters. (General reactivity of the triose reductone moiety).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Referencing the stability of 1,3-dicarbonyl enols).
Troubleshooting

Technical Support Center: Deprotection of 2-Benzyloxyiminopropan-1,3-diol

Ticket ID: #BN-OX-13-PD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage: Define Your End-Point Before proceeding, we must clarify your synthetic goal. The "deprotection"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BN-OX-13-PD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Define Your End-Point

Before proceeding, we must clarify your synthetic goal. The "deprotection" of 2-Benzyloxyiminopropan-1,3-diol (1) is chemically ambiguous and refers to two distinct pathways depending on whether you intend to preserve the nitrogen-oxygen bond.

  • Pathway A (Reductive Cleavage): You want to synthesize Serinol (2-amino-1,3-propanediol) .[1][2] This is the standard industrial route (e.g., for Iopamidol or Fingolimod precursors). This requires breaking both the O-Bn bond and the N-O bond.

  • Pathway B (Selective De-benzylation): You want to isolate the Free Oxime (2-hydroxyiminopropan-1,3-diol) . This requires removing only the benzyl group while keeping the N-O bond intact. This is significantly more challenging due to the lability of the N-O bond.

Reaction Logic & Visual Pathways

The following diagram illustrates the bifurcation of the deprotection logic. Use this to confirm your target before selecting a protocol.

Deprotection_Pathways Figure 1: Divergent Deprotection Pathways for 2-Benzyloxyiminopropan-1,3-diol Start 2-Benzyloxyiminopropan-1,3-diol (Oxime Ether) Serinol Serinol (2-Amino-1,3-propanediol) Start->Serinol Path A: Exhaustive Reduction (H2, Pd/C, Acid) Cleaves N-O and O-Bn FreeOxime Free Oxime (2-Hydroxyiminopropan-1,3-diol) Start->FreeOxime Path B: Selective Cleavage (Lewis Acid / BCl3) Cleaves O-Bn only FreeOxime->Serinol Subsequent Reduction (H2, Raney Ni)

Figure 1: Pathway A represents the standard high-value conversion to Serinol. Pathway B is the selective route to the free oxime.

Service Desk A: Exhaustive Reduction (Synthesis of Serinol)

Goal: Complete conversion to 2-amino-1,3-propanediol. Standard Protocol: Hydrogenolysis over Pd/C or Raney Nickel.

Core Protocol Parameters
ParameterStandard ConditionCritical Note
Catalyst 10% Pd/C (5-10 wt% loading)Pd(OH)₂ (Pearlman's) is more active if reaction stalls.
Solvent Methanol (MeOH) or EthanolAvoid non-polar solvents. Product is highly polar.
H₂ Pressure 3–5 bar (45–75 psi)Atmospheric pressure is often insufficient for N-O cleavage.
Additives HCl (1.0 eq) or AcOHProtonation of the amine prevents catalyst poisoning.
Troubleshooting Guide (Q&A)

Q: The reaction has stalled. I see the free oxime intermediate, but the amine isn't forming. A: This is a classic "Selectivity Trap." The O-Bn bond cleaves easily, but the N-O bond requires higher energy.

  • Fix 1 (Acidity): Ensure the reaction medium is acidic (pH 2-4). The protonated intermediate reduces faster and prevents the free amine from chelating the Pd surface. Add 1 equivalent of HCl or switch to acetic acid as solvent [1].

  • Fix 2 (Pressure): Increase H₂ pressure to >50 psi. N-O bond cleavage is pressure-dependent.

  • Fix 3 (Catalyst): Switch to Raney Nickel .[3] Raney Ni is superior for N-O bond cleavage compared to Pd, though it requires careful handling (pyrophoric) [2].

Q: I am getting a mixture of secondary amines (dimers). A: As the amine product forms, it can condense with the intermediate imine/oxime species.

  • Mechanism:

    
    .
    
  • Solution: High dilution and high catalyst loading ensure rapid reduction of the imine before it can encounter a free amine. Strictly maintaining acidic conditions (HCl salt formation) effectively "caps" the amine, preventing this side reaction [3].

Q: The product is stuck in the aqueous phase during workup. A: Serinol is extremely hygroscopic and water-soluble. Do not use aqueous extraction.

  • Protocol: Filter the catalyst through Celite. Evaporate the alcoholic solvent.[1] Crystallize the salt (Hydrochloride) from EtOH/Et₂O or Isopropanol. If you need the free base, use an ion-exchange resin (strongly basic) in MeOH/Water, then freeze-dry.

Service Desk B: Selective Deprotection (Synthesis of Free Oxime)

Goal: Removal of Benzyl group without reducing the N-O bond. Standard Protocol: Lewis Acid Cleavage (


 or 

).
Core Protocol Parameters
ParameterStandard ConditionCritical Note
Reagent Boron Trichloride (

)
1M in CH₂Cl₂. Highly moisture sensitive.
Temperature -78°C to -20°CStrict Control. Higher temps trigger N-O cleavage or rearrangement.
Solvent Dichloromethane (DCM)Must be anhydrous.
Quenching MeOH / NaHCO₃Exothermic quench; add slowly at low temp.
Troubleshooting Guide (Q&A)

Q: I am seeing significant decomposition and "tar" formation. A: The 1,3-diol moiety is likely chelating the Boron, requiring excess reagent, which then degrades the molecule.

  • Solution: Use Pentamethylbenzene as a cation scavenger. The Lewis acid cleaves the benzyl ether to generate a benzyl cation; if this isn't scavenged, it re-polymerizes or attacks the oxime.

  • Alternative: Consider Catalytic Transfer Hydrogenation using Pd/C and 1,4-cyclohexadiene (instead of H₂ gas). This method is kinetically slower and can sometimes distinguish between O-Bn and N-O bonds, though it requires optimization [4].

Q: The reaction isn't proceeding; starting material remains. A: The Lewis acid might be complexing with the oxime nitrogen, deactivating it.

  • Solution: Increase

    
     equivalents to 3.0–4.0 eq. The first equivalents coordinate with the hydroxyls and nitrogen; the subsequent equivalents perform the deprotection.
    
Summary of Critical Safety & Stability Data
PropertyValue/NoteRelevance
Serinol MP 52–56 °CLow melting point; handle salts (HCl MP ~95°C) for easier processing.
Stability HygroscopicStore under Argon/Nitrogen. Wet product degrades faster.
Toxicity IrritantSerinol is a skin/eye irritant. Benzyl halides (if used in reverse synthesis) are lachrymators.
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for O-Bn cleavage conditions and acid tolerance).

  • Bieg, T., & Szeja, W. (1985).[4] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[4] Synthesis, 1985(01), 76-77.[4] (Describes selectivity of transfer hydrogenation).

  • Wuts, P. G. M. (2000). Process for production of 2-amino-1,3-propanediol.[1][2][5][6][7][8] U.S. Patent No. 5,998,669. (The definitive industrial protocol for Serinol synthesis via hydrogenation).

  • Zeynizadeh, B., & Karimkoshteh, M. (2017). An efficient protocol for deprotection of oximes to carbonyl compounds catalyzed by anhydrous AlCl3 supported on nano silica. ResearchGate.[3] (Mechanistic insights into Lewis Acid interactions with oximes).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Benzyloxyiminopropan-1,3-diol

Introduction Welcome to the Technical Support Center for the scale-up synthesis of 2-Benzyloxyiminopropan-1,3-diol . This intermediate is critical in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol) and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the scale-up synthesis of 2-Benzyloxyiminopropan-1,3-diol . This intermediate is critical in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol) and various antiviral prodrugs.

The synthesis typically involves the condensation of 1,3-Dihydroxyacetone (DHA) with O-Benzylhydroxylamine Hydrochloride . While seemingly simple, this reaction presents unique thermodynamic and kinetic challenges upon scale-up, primarily driven by the dimeric nature of DHA and the amphiphilic properties of the product.

This guide moves beyond standard recipes to provide a causal analysis of common failure modes, offering self-validating protocols to ensure process reliability.

Module 1: Reaction Kinetics & Stoichiometry

The Core Challenge: The DHA Dimer Bottleneck

User Question: "I am observing inconsistent reaction times and incomplete conversion, even with excess reagents. Why is the reaction stalling?"

Technical Insight: Commercial 1,3-Dihydroxyacetone (DHA) exists as a stable, crystalline dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1] It is chemically inert in this form. The dimer must first depolymerize (crack) into the reactive monomer in solution before it can condense with the hydroxylamine.

  • The Trap: If you add the hydroxylamine salt immediately to a suspension of DHA dimer at low temperature, the rate-limiting step becomes the depolymerization. This leads to accumulation of unreacted hydroxylamine and potential degradation of the slowly forming monomer.

  • The Fix: You must decouple the solubilization phase from the reaction phase.

Troubleshooting Protocol: The "Pre-Activation" Method
ParameterSpecificationCausal Logic
Solvent System Water or Water/MeOH (1:[2]1)DHA dimer is hydrophilic. Organic co-solvents (THF, DCM) inhibit depolymerization.
Temperature (Step 1) 40–45°C for 30-60 minsThermal energy is required to break the hemiacetal dimer bonds.
pH Control Maintain pH 4.5 – 5.5Critical: < pH 3 protonates the hydroxylamine (nucleophile deactivation). > pH 7 causes DHA degradation (Maillard-type browning).

Step-by-Step Validated Workflow:

  • Dissolution: Charge DHA dimer into water (3 vol). Heat to 40°C. Stir until a clear solution is obtained. IPC (In-Process Control): Visual clarity indicates monomer formation.

  • Buffering: Cool to 20°C. Add Sodium Acetate (1.1 eq) or adjust pH to 5.0 with NaOH.

  • Addition: Add O-Benzylhydroxylamine HCl (1.05 eq) portion-wise. The reaction is endothermic; monitor internal temperature.

  • Completion: Stir at 25°C. Monitor by HPLC.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic bottleneck (DHA cracking) and the competing degradation pathways.

ReactionPathway cluster_conditions Critical Process Parameters DHA_Dimer DHA Dimer (Inert Solid) DHA_Monomer DHA Monomer (Reactive Species) DHA_Dimer->DHA_Monomer Heat/H2O (Rate Limiting) Oxime_Product 2-Benzyloxyiminopropan-1,3-diol (Target) DHA_Monomer->Oxime_Product + H2N-OBn pH 4.5-5.5 Degradation Brown Polymers (Maillard/Aldol) DHA_Monomer->Degradation pH > 7 or High Temp

Caption: Figure 1. The monomerization of DHA is the rate-limiting step. High pH triggers irreversible degradation of the monomer.

Module 2: Work-up & Purification

The Core Challenge: "Oiling Out" During Crystallization

User Question: "My product separates as a yellow oil instead of crystallizing. Seeding doesn't help. How do I recover the solid?"

Technical Insight: 2-Benzyloxyiminopropan-1,3-diol contains both a lipophilic benzyl group and a hydrophilic diol moiety. This amphiphilic nature creates a "metastable oiling zone" (LLPS - Liquid-Liquid Phase Separation) before the true solidus line is reached. If the solution enters this zone, the product oils out, trapping impurities and preventing crystal growth.

Troubleshooting Guide: Avoiding the Oil Phase

Q: Why is it oiling out?

  • A1: Cooling too fast. Rapid supersaturation drives the system into the unstable oiling region.

  • A2: Incorrect Solvent Ratio. Too much water increases the polarity gap; too much organic solvent keeps impurities soluble but may lower yield.

The "Controlled Cooling" Protocol:

  • Extraction: Extract the reaction mixture with Ethyl Acetate (EtOAc). Wash with brine to remove unreacted DHA.

  • Concentration: Distill EtOAc to a specific concentration (approx. 3-4 mL/g of product). Do not distill to dryness.

  • Anti-solvent Addition:

    • Heat the EtOAc concentrate to 50°C.

    • Slowly add n-Heptane or Toluene (non-polar anti-solvent) until the solution turns slightly turbid (Cloud Point).

  • Seeding: Add pure seed crystals (0.5 wt%) at the cloud point. Hold temperature for 30 mins to allow crystal lattice formation.

  • Ramp Cooling: Cool to 0°C at a rate of 10°C/hour. Slow cooling prevents the formation of the oil phase.

Module 3: Safety & Stability Profile

Thermal Hazards of Oximes

User Question: "Can I distill the product to dryness at high vacuum to remove solvents?"

CRITICAL WARNING: NO. While 2-Benzyloxyiminopropan-1,3-diol is relatively stable, oximes and their precursors (hydroxylamines) possess high-energy N-O bonds.

  • Beckmann Rearrangement: At elevated temperatures (>100°C) or in the presence of strong acids, the oxime can rearrange to an amide, potentially releasing large amounts of energy.

  • Decomposition: DSC (Differential Scanning Calorimetry) data typically shows an exotherm onset around 120-140°C.

  • Recommendation: Always keep jacket temperatures < 60°C during concentration. Use high vacuum to lower the boiling point of solvents rather than increasing heat.

Impurity Logic Tree

Use this flowchart to diagnose purity issues based on HPLC/TLC data.

ImpurityLogic Problem Impurity Detected in HPLC RT_Low Early Eluting Peak (Polar) Problem->RT_Low RT_High Late Eluting Peak (Non-polar) Problem->RT_High DHA_Residue Unreacted DHA (Check pH/Temp) RT_Low->DHA_Residue Broad Peak Benzyl_Imp Benzyl Alcohol/ Benzaldehyde RT_High->Benzyl_Imp Sharp Peak Bis_Oxime Bis-Oxime (Rare, Excess Amine) RT_High->Bis_Oxime Doublet

Caption: Figure 2.[3] Diagnostic logic for identifying common impurities based on relative retention time (RT).

FAQ: Rapid Response

Q: Can I use free O-Benzylhydroxylamine instead of the hydrochloride salt? A: Yes, but the free base is unstable and oxidizes rapidly. The hydrochloride salt is the industry standard for stability. If using the salt, you must add a base (NaOAc or NaOH) to release the nucleophile in situ.

Q: The reaction mixture turned dark brown. Is the batch lost? A: The brown color indicates DHA degradation (Maillard/polymerization), likely due to high pH (>7) or excessive heating. The product might still be recoverable via extraction and carbon treatment, but the yield will be impacted.

Q: What is the shelf-life of the isolated solid? A: When stored at 2-8°C in a sealed container (desiccated), the product is stable for >12 months. It is hygroscopic; moisture uptake can induce hydrolysis over time.

References

  • Preparation of 2-amino-1,3-propanediol (Serinol) via Oxime Reduction. US Patent 5922917A. Describes the hydrogenation of 1,3-dihydroxyacetone oxime and conditions for oxime formation.

  • Dihydroxyacetone: Chemistry and Reactivity. National Institutes of Health (NIH) / PubChem.Details on the dimer-monomer equilibrium and stability pH range.

  • Safety Data Sheet: O-Benzylhydroxylamine Hydrochloride. Thermo Fisher Scientific.Hazards and handling of the key reagent.[4][5][6][7][8]

  • Scale-up of Iopamidol Intermediates.

Sources

Troubleshooting

Diastereoselective synthesis of 2-Benzyloxyiminopropan-1,3-diol derivatives

The following guide serves as a specialized Technical Support Center for the diastereoselective synthesis of 2-Benzyloxyiminopropan-1,3-diol derivatives . This content is designed for researchers synthesizing serinol sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the diastereoselective synthesis of 2-Benzyloxyiminopropan-1,3-diol derivatives .

This content is designed for researchers synthesizing serinol scaffolds , sphingolipid analogs , or nucleoside mimetics where the 2-benzyloxyimino (


)  functionality serves as a critical, stereochemically defined intermediate.

Technical Brief & Mechanistic Logic

The target molecule class, 2-benzyloxyiminopropan-1,3-diols , are


-benzyl oximes derived from 1,3-dihydroxy-2-propanone (dihydroxyacetone) derivatives.

While the parent oxime of dihydroxyacetone is symmetric (achiral), derivatives substituted at the C1 or C3 positions (e.g., via Morita-Baylis-Hillman adducts or chiral pool synthesis) possess stereocenters.[1] In these cases, the synthesis becomes diastereoselective regarding the


 geometry  of the oxime bond relative to the pre-existing stereocenters.
The Core Challenge: Geometrical Control

The formation of the oxime ether (


) from a chiral 

-hydroxy ketone creates a mixture of

and

isomers.
  • Thermodynamic Control: The

    
    -isomer is generally favored to minimize steric clash between the 
    
    
    
    -benzyl group and the bulkier substituent on the diol backbone.
  • Kinetic Control: Rapid condensation can lead to mixtures that require equilibration.[1]

  • Impact: The

    
     geometry dictates the stereochemical outcome of subsequent reductions (e.g., to 2-amino-1,3-diols). An 
    
    
    
    -oxime often yields the anti-amine via chelation control, while the
    
    
    -oxime may yield the syn-amine or require different reducing agents.[1]

Master Protocol: Diastereoselective Oximation

Objective: Synthesize (1R)-1-phenyl-2-(benzyloxyimino)propan-1,3-diol (Example Derivative) with high


-selectivity.
Reagents & Setup
  • Substrate: (1R)-1-phenyl-1,3-dihydroxypropan-2-one (derived from chiral pool or asymmetric dihydroxylation).[1]

  • Reagent:

    
    -Benzylhydroxylamine hydrochloride (
    
    
    
    ).[1]
  • Base: Pyridine (solvent/base) or NaOAc in EtOH.[1]

  • Solvent: Absolute Ethanol or Methanol.[1]

Step-by-Step Methodology
  • Preparation (0 min): Dissolve the ketone substrate (1.0 equiv) in absolute ethanol (0.2 M concentration). Ensure the substrate is free of acidic impurities that might catalyze racemization of the C1 stereocenter.

  • Reagent Addition (10 min): Add

    
    -Benzylhydroxylamine hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv) at room temperature.
    
    • Note: Using Pyridine as a solvent is an alternative if the substrate is acid-sensitive, but NaOAc/EtOH is preferred for easier workup.

  • Reaction (2–4 hours): Stir the mixture at 25°C. Monitor by TLC.

    • Checkpoint: If

      
       ratio is low (approx 1:1), heat to 60°C for 1 hour to drive thermodynamic equilibration toward the more stable 
      
      
      
      -isomer.
  • Workup: Evaporate ethanol. Resuspend residue in EtOAc/Water.[2] Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The

    
     and 
    
    
    
    isomers often have distinct
    
    
    values due to the difference in the dipole moment of the oxime.
Data Specification: Identification
Feature

-Isomer Characteristics

-Isomer Characteristics

NMR (

)
Benzylic protons often appear downfield (e.g.,

5.[1][3][4]20) due to anisotropy of the C1 substituent.[1]
Benzylic protons often appear upfield (e.g.,

5.05).[1]

NMR (

)
Carbon shift is sensitive to steric compression; typically

150–155 ppm.[1]
Often shifted by 2–5 ppm relative to

.
NOESY Signal Strong correlation between oxime

and the smaller group at C1/C3.
Strong correlation between oxime

and the bulkier group at C1/C3.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity (Ratio < 3:1)

Root Cause: The steric difference between the C1 and C3 substituents is insufficient to drive thermodynamic preference, or the reaction was stopped under kinetic control. Corrective Actions:

  • Acid-Catalyzed Equilibration: Treat the isolated mixture with catalytic

    
     in dry ether (or 
    
    
    
    -TsOH in benzene) and reflux for 30 mins. This lowers the barrier for rotation around the
    
    
    bond, favoring the thermodynamic product (
    
    
    ).
  • Solvent Switch: Switch from protic solvents (EtOH) to non-polar solvents (Toluene) with a Dean-Stark trap.[1] Dipole minimization in non-polar media can enhance selectivity for the

    
    -isomer.
    
Issue 2: Racemization of the -Chiral Center

Root Cause: The


-proton at C1 is acidic due to the adjacent ketone. Basic conditions (pyridine/Et3N) or prolonged heating can cause enolization.[1]
Corrective Actions: 
  • Buffer the System: Use a buffered system like Sodium Acetate/Acetic Acid (pH ~4.5).[1] Avoid strong amine bases.

  • Temperature Control: Conduct the oximation at 0°C. Although slower, it suppresses the rate of enolization significantly more than the rate of oxime formation.

Issue 3: Incomplete Conversion / Hydrolysis

Root Cause: Oxime formation is reversible.[1] Water accumulation drives the equilibrium back to the ketone. Corrective Actions:

  • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water.[1]

  • Reagent Excess: Increase

    
     to 2.0 equiv.
    

Stereochemical Logic Pathway (Graphviz)[1]

The following diagram illustrates the decision tree for synthesizing specific stereoisomers of amino-diols starting from the 2-benzyloxyimino intermediate.

OximeStrategy Ketone Chiral 1,3-Dihydroxy-2-propanone OximeRxn Oximation (BnONH2 / NaOAc) Ketone->OximeRxn EOxime (E)-Oxime (Thermodynamic) OximeRxn->EOxime Equilibration (High Temp/Acid) ZOxime (Z)-Oxime (Kinetic) OximeRxn->ZOxime Kinetic (Low Temp) Reduction1 Chelation Control (Zn(BH4)2 or LiAlH4) EOxime->Reduction1 Chelation Reduction2 Felkin-Anh Control (BH3-THF) EOxime->Reduction2 Non-Chelation ZOxime->Reduction1 Chelation SynAmine Syn-2-Amino-1,3-diol (Major) Reduction1->SynAmine AntiAmine Anti-2-Amino-1,3-diol (Major) Reduction1->AntiAmine Hydride attacks from less hindered face Reduction2->SynAmine Steric Control

Caption: Stereodivergent synthesis of amino-diols via the E/Z oxime intermediate. The geometry of the oxime dictates the outcome of the subsequent hydride reduction.

Frequently Asked Questions (FAQ)

Q: Can I separate the


 and 

isomers if they co-elute on silica?
A: Yes. If standard silica fails, try Silver Nitrate Impregnated Silica (

-SiO

)
.[1] The interaction between the silver ions and the

-electrons of the

bond often differs enough between geometric isomers to effect separation. Alternatively, preparative HPLC using a C18 column with a Methanol/Water gradient is highly effective for oxime ethers.

Q: Why is my oxime oiling out and refusing to crystallize? A:


-Benzyl oximes of polyols are notoriously viscous oils due to internal hydrogen bonding and rotational freedom.
  • Solution: Protect the primary/secondary hydroxyls as acetonides (using 2,2-dimethoxypropane) before attempting crystallization.[1] The acetonide derivative is more rigid and lipophilic, often yielding a crystalline solid.

Q: I need the syn-amino diol, but I only have the


-oxime. What do I do? 
A:  You do not need to invert the oxime to 

. Instead, change the reduction conditions.
  • Protocol: Use a non-chelating reducing agent like Borane-THF (

    
    )  or Sodium Cyanoborohydride (
    
    
    
    )
    in acidic media.[1] These reagents follow the Felkin-Anh model rather than the chelation-controlled model (which requires
    
    
    or
    
    
    ), typically favoring the syn product from the
    
    
    -oxime.[1]

Q: Is the 2-benzyloxyimino group stable to standard protecting group manipulations? A: Generally, yes. It is stable to:

  • Base: (NaH, K2CO3) – suitable for O-alkylation.[1]

  • Mild Acid: (Acetic acid) – suitable for acetonide formation.[1]

  • Oxidation: (Swern, Dess-Martin) – if free hydroxyls need oxidation.[1]

  • Instability: It will reduce under hydrogenation (

    
    ) or strong hydride reduction (
    
    
    
    ), which is often the intended next step (deprotection/reduction to amine).[1]

References

  • Porto, R. S., et al. (2011).[1] Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society.

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett.

  • Gao, J., et al. (2018).[1] Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization. Frontiers in Chemistry.

  • BenchChem Technical Division. (2025). An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime. BenchChem. [1]

  • Willems, J., et al. (2011).[1] Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Benzyloxyiminopropan-1,3-diol

Executive Summary: The "Janus" Molecule Challenge 2-Benzyloxyiminopropan-1,3-diol (BIPD) is a critical intermediate, primarily utilized in the synthesis of Serinol (2-amino-1,3-propanediol) , a precursor for non-ionic X-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Molecule Challenge

2-Benzyloxyiminopropan-1,3-diol (BIPD) is a critical intermediate, primarily utilized in the synthesis of Serinol (2-amino-1,3-propanediol) , a precursor for non-ionic X-ray contrast media like Iopamidol .[1][2]

The Core Problem: BIPD exhibits "schizophrenic" solubility behavior due to its amphiphilic structure:

  • Hydrophilic Domain: The 1,3-diol moiety facilitates strong hydrogen bonding, making it sticky and water-compatible.[1][2]

  • Hydrophobic Domain: The O-benzyl oxime ether introduces significant lipophilicity and rigidity.[1][2]

This duality causes the molecule to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities and stalling downstream hydrogenation.[1] This guide provides validated solvent systems and protocols to force ordered precipitation and ensure smooth reactivity.

Module A: The Dissolution Matrix (Solvent Selection)

The following table categorizes solvents based on their interaction with BIPD. Use this to design extraction and crystallization protocols.

Solvent ClassSpecific SolventSolubility StatusApplication Context
Protics Methanol / Ethanol High Primary Reaction Solvent. Ideal for oxime formation and subsequent catalytic hydrogenation.[1][2]
Protics Water Temperature Dependent Soluble hot; tends to oil out upon cooling.[1] Used as a co-solvent to force precipitation.[1]
Polar Aprotics DMF / DMAc High Danger Zone. Dissolves BIPD well but difficult to remove; high boiling points can lead to thermal degradation during concentration.[1]
Esters Ethyl Acetate (EtOAc) Moderate/High Extraction Solvent. Excellent for pulling BIPD from aqueous reaction liquors.[1][2]
Chlorinated DCM / Chloroform Moderate Good for solubilization but poor for crystallization (product tends to gum).[1][2]
Hydrocarbons Heptane / Hexane Insoluble Anti-Solvent. Critical for inducing crystallization from EtOAc or IPA solutions.[1]
💡 Expert Insight: The DHA Depolymerization Factor

BIPD is synthesized from 1,3-Dihydroxyacetone (DHA) .[1] Solid DHA exists as a dimer.[1][3] Before it can react with O-benzylhydroxylamine to form BIPD, it must monomerize.[1][2]

  • Protocol: Dissolve DHA in Methanol or Water at 40°C for 30 minutes before adding the hydroxylamine. Failure to do this results in unreacted DHA dimer precipitating with your product.[1]

Module B: Process Optimization & Workflow

Workflow: Preventing the "Oiling Out" Phenomenon

The most common failure mode is the formation of a viscous oil instead of a filterable solid. This occurs when the solution enters the "metastable limit" (oiling out zone) before it hits the solubility curve.

Validated Crystallization Protocol (The "Seeding" Method)
  • Solvent System: Isopropanol (IPA) : Heptane (or Toluene).[1][2]

  • Ratio: 1:3 v/v.[1]

  • Dissolution: Dissolve crude BIPD in minimal hot IPA (50°C).

  • First Cloud Point: Add Heptane dropwise until a faint turbidity persists.

  • The Critical Step (Seeding): Add pure seed crystals of BIPD (0.1 wt%).[1] Do not skip this. If seeds are unavailable, scratch the glass vigorously.

  • Aging: Hold at 40°C for 1 hour. This allows the oil droplets to reorganize into a lattice on the seed surface.

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour. Fast cooling = Oil.[1] Slow cooling = Crystals.[1]

Visualizing the Troubleshooting Logic

SolubilityLogic Start Issue: BIPD Isolation Failure CheckState What is the physical state? Start->CheckState Gum Sticky Gum / Oil CheckState->Gum Viscous Liquid Precipitate Fine Powder (Clogged Filter) CheckState->Precipitate Amorphous Solid SolventTrap Diagnosis: Solvent Entrapment (DCM or DMF used?) Gum->SolventTrap Contains Chlorinated Solvents Metastable Diagnosis: Oiled Out (Cooled too fast) Gum->Metastable Alcohol/Water System Action3 Action: Increase Crystal Size Ostwald Ripening (Heat/Cool cycles) Precipitate->Action3 Action1 Action: Switch to EtOAc/Heptane Use Rotovap at <45°C SolventTrap->Action1 Action2 Action: Re-heat to 50°C Add Seed Crystals Cool at 10°C/hr Metastable->Action2

Figure 1: Decision tree for troubleshooting physical state anomalies during BIPD isolation.

Module C: Reaction Specifics (Downstream Compatibility)

Acylation Reactions (Making Contrast Media)

If you are reacting BIPD with acyl chlorides (e.g., in Iopamidol synthesis pathways):

  • Issue: The diol acts as a proton sponge, and HCl byproducts cause the oxime to hydrolyze.

  • Fix: Use DMAc (Dimethylacetamide) as the solvent with a weak base scavenger (like Tributylamine).[1] DMAc solubilizes the BIPD perfectly and breaks the H-bond network, increasing the nucleophilicity of the hydroxyls.

Hydrogenation (Reduction to Serinol)
  • Catalyst: Rhodium on Alumina (Rh/Al2O3) or Raney Nickel.[1][2]

  • Solvent: Methanol or Ethanol.[1]

  • Solubility Note: BIPD is soluble in MeOH, but Serinol (the product) is less soluble in alcohols and highly soluble in water.

  • Risk: As the reaction proceeds, Serinol may precipitate on the catalyst surface, deactivating it.

  • Solution: Add 10-20% Water to the hydrogenation mixture to keep the forming Serinol in solution.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my BIPD turn yellow/brown during drying? A: Thermal instability.[1] Oxime ethers can undergo Beckmann rearrangement or hydrolysis at high temperatures, especially if traces of acid remain.

  • Protocol: Ensure the pH is neutral (pH 7.0-7.[1][2]5) before concentration. Dry under high vacuum at <40°C . Do not oven dry.

Q2: Can I use Toluene for recrystallization? A: Yes, but Toluene has a high boiling point. If you use Toluene, you must wash the final crystals with cold Heptane to remove residual high-boiling solvent, otherwise, the crystals will "melt" back into an oil upon storage.

Q3: I am getting low yields. Is the BIPD staying in the water layer? A: Yes. The diol makes BIPD partially water-soluble.[1][2]

  • Protocol: Saturate the aqueous layer with NaCl (Salting Out) before extracting with Ethyl Acetate.[1] This pushes the amphiphilic BIPD into the organic phase.

References & Authority

  • Synthesis of Serinol via Oxime Reduction:

    • Source: US Patent 4,503,252.[1] "Process for the preparation of serinol and of serinol derivatives."

    • Relevance: details the reduction of 1,3-dihydroxyacetone oxime (BIPD analog) and solvent handling.

    • Link:[1][2]

  • Purification of Serinol Intermediates (Iopamidol Precursors):

    • Source: US Patent 5,922,917.[1] "Process for the preparation of 2-amino-1,3-propanediol."

    • Relevance: Describes the catalytic hydrogenation of the oxime in specific solvent systems (water/alcohol mixtures) to prevent catalyst fouling.

    • Link:[1][2]

  • Physical Properties of Dihydroxyacetone (Starting Material):

    • Source: Merck/Sigma Technical Data.[1]

    • Relevance: Confirms the dimeric nature of DHA and the requirement for depolymerization in solution.

    • Link:[1][2]

  • General Solubility Data for Benzyl Ethers:

    • Source: ChemScene Data for 2-(Benzyloxy)propane-1,3-diol.[1][2]

    • Relevance: Provides LogP (approx 0.5-0.[1][2]8) and physical state data (often oil/low melting solid).[1]

    • Link:[1][2]

Sources

Troubleshooting

Technical Support Center: Catalyst Screening for 2-Benzyloxyiminopropan-1,3-diol Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxyiminopropan-1,3-diol. Our focus is on establishing a robust catalyst s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxyiminopropan-1,3-diol. Our focus is on establishing a robust catalyst screening protocol to optimize reaction efficiency, yield, and purity. This document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and practical success.

Section 1: Understanding the Synthetic Pathways

The synthesis of 2-Benzyloxyiminopropan-1,3-diol, an oxime ether, primarily proceeds from 1,3-dihydroxyacetone.[1][2] A critical initial consideration is that 1,3-dihydroxyacetone often exists as a stable dimer, which must be dissociated into its monomeric form to ensure reactivity.[3] Two principal catalytic pathways can be explored for this synthesis.

  • Route A: Two-Step Oximation then Etherification. This classic approach involves the initial formation of 1,3-dihydroxyacetone oxime, followed by a separate O-alkylation step using a benzylating agent.[4] The oximation is typically catalyzed by an acid or base, while the subsequent etherification often requires a base and may be accelerated by a phase-transfer catalyst.

  • Route B: One-Pot Direct Synthesis. This more streamlined approach involves the direct reaction of 1,3-dihydroxyacetone with O-benzylhydroxylamine or a one-pot reaction with hydroxylamine and a benzylating agent. This method seeks to improve process efficiency but requires careful catalyst selection to control selectivity and prevent side reactions.

G cluster_0 Core Synthesis Logic A 1,3-Dihydroxyacetone (Dimer/Monomer Equilibrium) B 1,3-Dihydroxyacetone Oxime A->B Hydroxylamine (Catalyst 1) C 2-Benzyloxyiminopropan-1,3-diol (Target Product) A->C O-Benzylhydroxylamine (Catalyst 3) B->C Benzylating Agent (Catalyst 2) D O-Benzylhydroxylamine D->C 1,3-Dihydroxyacetone (Catalyst 3) label_A Route A (Two-Step) label_B Route B (One-Pot)

Caption: Primary synthetic routes to 2-Benzyloxyiminopropan-1,3-diol.

Section 2: Catalyst Screening Experimental Protocol

A systematic approach to catalyst screening is crucial for identifying the optimal conditions for your specific laboratory setup and reagent grades. This protocol outlines a parallel screening methodology.

Objective: To identify a catalyst that maximizes the yield and purity of 2-Benzyloxyiminopropan-1,3-diol while minimizing reaction time and side-product formation.

Materials & Reagents:

  • 1,3-Dihydroxyacetone (ensure monomerization if using the dimer form)

  • O-Benzylhydroxylamine hydrochloride (for Route B) or Hydroxylamine hydrochloride (for Route A)

  • Benzyl bromide or Benzyl chloride

  • Anhydrous solvents (e.g., Acetonitrile, THF, Dichloromethane)

  • Bases (e.g., DBU, Triethylamine, Sodium Bicarbonate, Potassium Carbonate)

  • Catalyst library (see table below for suggestions)

  • Reaction vials/tubes with stir bars

  • Parallel synthesis block or multi-position hotplate stirrer

  • Analytical standards of starting materials and (if available) the final product.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1,3-dihydroxyacetone in the chosen reaction solvent. Note: If starting with the dimer, gently heat the solution (e.g., 40-50°C) to promote dissociation to the monomer before dispensing.

    • Prepare stock solutions of the amine (O-benzylhydroxylamine HCl or hydroxylamine HCl) and the base.

    • Prepare individual stock solutions for each catalyst to be screened.

  • Reaction Setup:

    • To each reaction vial, add the required volume of the 1,3-dihydroxyacetone stock solution.

    • Add the stock solution of the amine reagent, followed by the base.

    • Include a "no catalyst" control vial to establish a baseline reaction rate.

    • Add the specific catalyst to each of the designated vials.

    • Finally, add the benzylating agent (for Route A) to initiate the reaction.

  • Reaction Execution:

    • Seal the vials and place them in the parallel synthesis block set to the desired temperature (e.g., start with room temperature and 50°C).

    • Begin stirring at a consistent rate for all vials.

    • Take time-point samples (e.g., at 2, 6, 12, and 24 hours) by withdrawing a small aliquot from each reaction.

  • Sample Quenching and Preparation:

    • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., methanol or acetonitrile) and a small amount of acid (like formic acid) if basic catalysts were used. This stops the reaction and prepares the sample for analysis.

    • Filter the quenched sample through a 0.22 µm syringe filter before analysis.[5]

  • Analysis:

    • Analyze all samples by UPLC-MS/MS or GC-MS to determine the concentration of starting material, product, and any major byproducts.[5][6]

    • Calculate the percent conversion of the limiting reagent and the yield of the desired product for each catalyst at each time point.

G A 1. Prepare Stock Solutions (Reactants, Base, Catalysts) B 2. Dispense Reagents to Vial Array (Include No-Catalyst Control) A->B C 3. Add Catalysts (One per vial) B->C D 4. Initiate, Run Reaction (Heat & Stir) C->D E 5. Time-Point Sampling & Quenching D->E F 6. Analytical Run (UPLC-MS/MS or GC-MS) E->F G 7. Data Analysis (Conversion, Yield, Purity) F->G H 8. Select Lead Catalyst for Optimization G->H

Caption: High-level workflow for parallel catalyst screening.

Data Presentation: Catalyst Performance Summary

Summarize your findings in a structured table for clear comparison.

Catalyst ScreenedCatalyst TypeLoading (mol%)Temp (°C)Time (h)Conversion (%)Yield (%)Key Impurities Noted
None (Control)N/A050241510Unreacted SM
PyridineOrganocatalyst1050246555N-benzylation
DBUOrganic Base1050129588Di-benzylated product
Fe₃O₄ (nano)[7]Heterogeneous550247065Catalyst recovery issue
TBAIPhase-Transfer550129892Minimal

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction shows very low or no conversion of 1,3-dihydroxyacetone, even with a catalyst. What's wrong?

A: This is a common issue with several potential causes:

  • Starting Material Form: 1,3-dihydroxyacetone exists as a dimer which is significantly less reactive than the monomer.[3] Solution: Before adding other reagents, gently warm your solution of 1,3-dihydroxyacetone in the reaction solvent (e.g., 40-50°C for 30 minutes) to ensure the equilibrium shifts to the active monomeric form.

  • Catalyst Inactivity: The catalyst may be poisoned or inactive. This is particularly true for heterogeneous catalysts that have been previously used or improperly stored. Moisture can deactivate many catalysts. Solution: Use freshly opened or properly stored catalysts. Ensure all glassware is oven-dried and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Insufficient Base: For reactions requiring a free amine from a hydrochloride salt (like hydroxylamine HCl), an inadequate amount of base will prevent the nucleophile from being generated. Solution: Ensure you are using at least one molar equivalent of a suitable base (like sodium bicarbonate or triethylamine) to neutralize the HCl salt. For the subsequent etherification step, a stronger, non-nucleophilic base like DBU may be required.

Q: I'm seeing significant amounts of side products, such as di-benzylated species or N-benzylation. How can I improve selectivity?

A: Side product formation points to issues with reaction conditions or the choice of reagents.

  • Over-alkylation: The two primary hydroxyl groups on the diol are also susceptible to benzylation. Solution: Control the stoichiometry carefully. Use the benzylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Lowering the reaction temperature can also improve selectivity by favoring the more reactive N-O bond formation over C-O bond formation.

  • N-Benzylation: If using hydroxylamine in a one-pot system (Route A variant), direct N-benzylation can compete with the desired O-benzylation. Solution: This is a strong argument for a two-step approach where the oxime is formed first, protecting the nitrogen from direct alkylation. Alternatively, screening different bases and solvents can identify conditions that favor O-alkylation. Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) can be particularly effective in promoting O-alkylation.[8]

Q: My product is difficult to purify. It seems to co-elute with byproducts during column chromatography. What are my options?

A: Purification challenges are common for polar, poly-functional molecules.

  • Optimize Chromatography: Experiment with different solvent systems for your column. A gradient elution from a non-polar to a polar solvent system might be necessary. Consider using a different stationary phase, such as silica gel treated with a base (e.g., triethylamine) to reduce tailing of amine-containing compounds.

  • Chemical Derivatization: If the hydroxyl groups are causing purification issues, you can temporarily protect them (e.g., as silyl ethers), purify the more non-polar protected compound, and then deprotect it. This adds steps but can resolve difficult separations.

  • Alternative Purification: Techniques like preparative HPLC or crystallization should be considered if standard column chromatography is ineffective. Finding a solvent system from which the product selectively crystallizes can be a highly effective purification strategy.

Q: The reaction works well once, but the results are not reproducible. What should I check?

A: Lack of reproducibility often points to subtle variations in the experimental setup.

  • Atmospheric Moisture: As mentioned, many catalysts and reagents are sensitive to moisture. Solution: Conduct reactions under an inert atmosphere (Nitrogen or Argon). Use freshly dried solvents and ensure reagents have been stored in a desiccator.

  • Reagent Purity/Titration: The purity and concentration of reagents can vary between batches. For example, n-BuLi is often used in related syntheses and must be titrated before use.[9] Solution: Use reagents from the same batch for a series of experiments. If using highly reactive or unstable reagents, titrate them before each use to confirm their concentration.

  • Temperature Control: Small fluctuations in temperature can have a large impact on reaction rates and selectivity. Solution: Use a reliable heating mantle or oil bath with a temperature controller rather than relying on ambient temperature, which can fluctuate.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when running these reactions?

A: Benzylating agents like benzyl bromide are lachrymators (tear-inducing) and should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses). Many organic bases and catalysts can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q: Which analytical methods are best for in-process control?

A: For real-time or near-real-time monitoring, Thin Layer Chromatography (TLC) is a quick and effective qualitative tool. For quantitative analysis to accurately determine conversion and yield, High-Performance Liquid Chromatography (HPLC) with UV or MS detection (LC-MS) is the gold standard.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the polar hydroxyl groups to make the analyte more volatile.

Q: Is Route A (Two-Step) or Route B (One-Pot) generally better?

A: There is no single "better" route; it depends on the project goals.

  • Route A (Two-Step) often provides better control over selectivity, leading to a cleaner final product and easier purification, as side reactions like N-alkylation are avoided. This is often preferred during initial discovery and scale-up.

  • Route B (One-Pot) is more atom- and step-economical, which is highly desirable for large-scale manufacturing. However, it may require more extensive optimization and catalyst screening to achieve high selectivity.

References

  • Gabriele, B., et al. (2006). Aqueous biphasic catalysis with polyoxometalates: Oximation of ketones and aldehydes with aqueous ammonia and hydrogen peroxide. Green Chemistry. Available at: [Link]

  • De, A. (2005). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Synfacts. Available at: [Link]

  • Song, C. E., et al. (2003). Novel Cyclic Ketones for Catalytic Oxidation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Naeimi, H., & Nazifi, Z. (2014). Magnetic Fe3O4 nanoparticles as recovery catalyst for preparation of oximes under solvent-free condition. ResearchGate. Available at: [Link]

  • Ballini, R., et al. (2014). High yielding one-pot oximation–Beckmann rearrangement of ketones to amides of industrial interest. Catalysis Communications. Available at: [Link]

  • Bar-Ziv, R., & Gandelman, M. (2018). Different approaches for oxime (ether) synthesis. ResearchGate. Available at: [Link]

  • Sun, G., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Rad, M. N. S., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal. Available at: [Link]

  • Li, Q., et al. (2021). Oxime Ether Synthesis through O–H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation. Organic Letters. Available at: [Link]

  • Chen, M. S., & White, M. C. (2010). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters. Available at: [Link]

  • Pignatelli, P., et al. (1999). Process for the preparation of 2-amino-1,3-propanediol. Google Patents.
  • Stenutz. (n.d.). 1,3-dihydroxyacetone oxime. Available at: [Link]

  • Muthusamy, S., & Gunanathan, C. (1999). Process for production of 2-amino-1,3-propanediol. Google Patents.
  • Lee, S. H., et al. (2024). Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Central Science. Available at: [Link]

  • Organic Syntheses. (n.d.). An Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Tan, J. P., et al. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies. Available at: [Link]

  • Sriram, D., et al. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
  • D'hooghe, M., et al. (2011). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. Available at: [Link]

  • Goswami, G., et al. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. ResearchGate. Available at: [Link]

  • Werpy, T., & Petersen, G. (2003). Synthetic Methods for the Preparation of 1,3-Propanediol. ResearchGate. Available at: [Link]

  • Goswami, G., et al. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammonium tribromide. Indian Academy of Sciences. Available at: [Link]

  • Suzuki, E., et al. (2003). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry. Available at: [Link]

  • Casado-Carmona, F. A., et al. (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. MDPI. Available at: [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Royal Society of Chemistry. Available at: [Link]

  • Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences. Available at: [Link]

  • Leston, G. (1989). Synthesis of 2-phenyl-1,3-propanediol. Google Patents.
  • Emptage, M. R., et al. (2004). Purification of biologically-produced 1,3-propanediol. Google Patents.
  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Available at: [Link]

  • Zhu, C., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic methods for 2-Benzyloxyiminopropan-1,3-diol

The following guide provides a comparative analysis of synthetic methods for 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0), a critical intermediate in the synthesis of non-ionic X-ray contrast media such as Iopamidol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic methods for 2-Benzyloxyiminopropan-1,3-diol (CAS 128613-49-0), a critical intermediate in the synthesis of non-ionic X-ray contrast media such as Iopamidol .

Executive Summary

2-Benzyloxyiminopropan-1,3-diol (also known as 1,3-dihydroxypropan-2-one


-benzyloxime) is the pivotal "masked" amino-diol intermediate used to introduce the serinol backbone into iodinated contrast agents while protecting the amine functionality. Its synthesis is primarily achieved through the condensation of 1,3-dihydroxyacetone (DHA)  with 

-benzylhydroxylamine
.

While the core chemistry is well-established, the process engineering varies significantly. This guide compares three distinct methodologies:

  • Method A (Green Aqueous Phase): The industrial standard favoring atom economy and safety.

  • Method B (Pyridine-Catalyzed): The classical laboratory route ensuring homogeneity.

  • Method C (Buffered Acetate): An optimized kinetic route for high-purity applications.

Quick Comparison Matrix
MetricMethod A: Aqueous SuspensionMethod B: Pyridine/AlcoholMethod C: Buffered Acetate
Yield 95 - 98%90 - 95%>98%
Purity (HPLC) >99% (after extraction)>99% (requires chromatography)>99.5% (crystallizes directly)
Reaction Time 18 - 24 hours4 - 6 hours12 hours
E-Factor (Waste) Low (Water solvent)High (Organic solvent + Pyridine)Medium (Salt waste)
Scalability ExcellentPoor (Toxicity)Good
Primary Use Industrial ProductionAnalytical StandardsHigh-Purity API Synthesis

Chemical Context & Retrosynthesis

The target molecule is an oxime ether formed by the condensation of a ketone and an alkoxyamine.

  • Target: 2-Benzyloxyiminopropan-1,3-diol (

    
    )[1]
    
  • Precursor 1: 1,3-Dihydroxyacetone (DHA) dimer (

    
    )
    
  • Precursor 2:

    
    -Benzylhydroxylamine Hydrochloride (
    
    
    
    )
Reaction Scheme


Strategic Importance in Iopamidol Synthesis

The benzyloxyimino group serves two roles:

  • Protection: It masks the amine as an oxime ether, preventing side reactions during the coupling of the diol backbone to the triiodinated benzene core.

  • Activation: It is a precursor to the free amine (Serinol) via catalytic hydrogenation (

    
    ) in the final deprotection steps.
    

Detailed Methodology Analysis

Method A: The Aqueous Suspension Route (Recommended)
  • Principle: DHA dimer dissociates into monomers in water. The condensation is thermodynamically favored even without strong dehydration agents due to the precipitation/oiling out of the hydrophobic product.

  • Mechanism: Nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by dehydration.

  • Pros: Eliminates toxic organic solvents; simple workup; high atom economy.

  • Cons: Slower reaction rate due to biphasic nature; requires extraction.

Protocol A (Self-Validating):
  • Dissolution: Dissolve 1,3-Dihydroxyacetone dimer (1.0 eq, e.g., 10.0 g) in Deionized Water (5 volumes, 50 mL). Stir for 30 mins at 25°C to ensure depolymerization to monomer.

  • Addition: Add

    
    -Benzylhydroxylamine HCl  (1.05 eq, 18.6 g) in one portion.
    
  • Neutralization (Optional but faster): Add Sodium Bicarbonate (1.0 eq) slowly to neutralize the HCl salt. Note: Evolution of

    
     gas confirms reaction initiation.
    
  • Reaction: Stir vigorously at 20–25°C for 20 hours . The solution will turn cloudy as the product oils out.

  • Validation Point: TLC (DCM:MeOH 9:1) should show disappearance of DHA (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over

    
     and concentrate in vacuo.
    
  • Result: White to pale yellow solid/oil. Yield: ~96%.

Method B: Pyridine/Ethanol Route
  • Principle: Uses Pyridine as both solvent and base to drive the reaction kinetically and solubilize all reagents.

  • Pros: Very fast; homogeneous solution ensures complete conversion.

  • Cons: Pyridine is toxic, odorous, and difficult to remove completely; requires acid washes or column chromatography.

Protocol B:
  • Setup: In a round-bottom flask, suspend DHA dimer (1.0 eq) in Absolute Ethanol (10 vol).

  • Catalysis: Add Pyridine (2.0 eq).[2] The mixture becomes clear.

  • Reaction: Add

    
    -Benzylhydroxylamine HCl  (1.1 eq) and heat to 50°C for 4 hours .
    
  • Workup: Evaporate ethanol. Dissolve residue in DCM. Wash with 1M HCl (to remove pyridine), then Sat.

    
    .
    
  • Purification: Often requires recrystallization from Toluene/Hexane to remove pyridine traces.

Visualized Pathways & Workflow

The following diagram illustrates the synthesis workflow and the downstream application in Iopamidol production.

G cluster_0 Method A: Aqueous Synthesis DHA 1,3-Dihydroxyacetone (DHA) Reaction Condensation (Water, 25°C, 20h) DHA->Reaction BnONH2 O-Benzylhydroxylamine HCl BnONH2->Reaction Workup Extraction (EtOAc) Reaction->Workup - H2O Product 2-Benzyloxyiminopropan-1,3-diol (Target Intermediate) Workup->Product Yield: 96% Iopamidol Iopamidol (API) Product->Iopamidol 1. Coupling 2. H2/Pd Reduction

Caption: Comparative workflow focusing on the Green Aqueous Route (Method A) leading to the Iopamidol precursor.

Critical Quality Attributes (CQA)

For pharmaceutical applications, the following specifications must be met:

AttributeSpecificationAnalytical Method
Appearance White crystalline solid or viscous oilVisual
Identification Conforms to Structure

-NMR (DMSO-

)
Melting Point 60 - 62°CDSC / Capillary
Purity

HPLC (C18, ACN:Water)
Water Content

Karl Fischer

NMR Validation (


, 500 MHz): 
  • 
     7.30-7.40 (m, 5H, Ar-H)
    
  • 
     5.15 (s, 2H, 
    
    
    
    )
  • 
     4.45 (s, 2H, 
    
    
    
    , syn)
  • 
     4.25 (s, 2H, 
    
    
    
    , anti)
  • Note: The product often exists as a mixture of E/Z isomers, visible as split signals for the methylene protons.

References

  • Preparation of Iopamidol Intermediates.European Patent Office. Patent EP1154986B1.
  • Synthesis of 2-benzylpropane-1,3-diol and derivatives. PrepChem. Detailed experimental procedures for benzyloxy-propanediol derivatives. Available at: [Link]

  • Process for the preparation of Iopamidol.Google Patents. Patent US7368101B2. Describes the use of protected serinol derivatives.
  • O-Alkylhydroxylamines as Mechanism-based Inhibitors. National Institutes of Health (PMC). Discusses synthesis of O-benzylhydroxylamine derivatives from alcohols/ketones. Available at: [Link]

  • Structure-guided Engineering for Dihydroxyacetone Synthesis. Royal Society of Chemistry. Describes HPLC derivatization of DHA using O-benzylhydroxylamine (Method C conditions). Available at: [Link]

Sources

Comparative

Benchmarking Catalytic Architectures for High-Fidelity Oxime Ether Synthesis

Executive Summary: The Stereochemical Imperative Oxime ethers ( ) are critical pharmacophores in modern drug discovery, serving as stable isosteres for ketones and essential subunits in antibiotics (e.g., roxithromycin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Oxime ethers (


) are critical pharmacophores in modern drug discovery, serving as stable isosteres for ketones and essential subunits in antibiotics (e.g., roxithromycin) and antidepressants (e.g., fluvoxamine).

The historical standard—condensation of carbonyls with alkoxyamines—is failing modern high-throughput demands. It suffers from two fatal flaws: poor geometric control (yielding difficult-to-separate E/Z mixtures) and harsh conditions incompatible with sensitive late-stage intermediates.

This guide benchmarks three distinct catalytic architectures:

  • Copper-Catalyzed Chan-Lam Coupling (Cu-CL): The modern workhorse for mild O-arylation.

  • Palladium-Catalyzed Cross-Coupling (Pd-CC): The precision tool for stereoretentive synthesis.

  • Electrochemical MgO Nanocatalysis (E-MgO): The emerging green standard for oxidative coupling.

Comparative Analysis of Catalytic Systems

System A: Copper-Catalyzed Chan-Lam Coupling (The Workhorse)

Best for: Mild O-arylation of oximes using arylboronic acids. Mechanism: Oxidative coupling via a Cu(II)/Cu(III) manifold.

Unlike traditional


 alkylations that require strong bases (NaH) and toxic halides, the Chan-Lam system utilizes arylboronic acids. It operates under aerobic conditions at room temperature, preserving sensitive functional groups.
  • Key Advantage: Substrate Tolerance. It accommodates sterically hindered oximes that fail in standard Williamson ether syntheses.

  • Critical Limitation: Ligand Dependency. Without bidentate ligands (e.g., bipyridine), yields drop significantly due to catalyst disproportionation.

System B: Palladium-Catalyzed Cross-Coupling (The Precision Tool)

Best for: Stereodefined synthesis via imidoyl halides or direct C-H alkoxylation. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to imidoyl halides followed by transmetallation.

This system solves the E/Z purity issue. By coupling a geometrically pure imidoyl halide with an organoboron reagent, the stereochemistry is retained from the starting material. It bypasses the thermodynamic equilibration inherent in condensation methods.

  • Key Advantage: Stereoretention. >98:2 E/Z ratios are routine.

  • Critical Limitation: Cost & Scavenging. High catalyst costs and the requirement for Pd removal (to <10 ppm) limit large-scale utility without efficient recycling streams.

System C: Electrochemical MgO Nanocatalysis (The Green Frontier)

Best for: Sustainable, oxidant-free synthesis from aldehydes and nitrogen oxides. Mechanism: Surface-mediated electro-reduction of


 to 

, followed by in situ condensation and anodic oxidation.

A 2024 breakthrough utilizes ultrafine MgO nanoparticles derived from Metal-Organic Frameworks (MOFs).[1] This system generates hydroxylamine in situ, avoiding the safety hazards of handling explosive


 on scale.

Performance Data Summary

The following data aggregates performance metrics from recent high-impact studies (2020–2025).

MetricCu-Chan-Lam (System A) Pd-Cross-Coupling (System B) Electro-MgO (System C) Traditional Condensation
Primary Mechanism Oxidative CouplingSuzuki-Miyaura TypeElectro-Reductive CouplingDehydrative Condensation
Yield (Avg) 82–94%75–88%65–85%50–70%
E/Z Selectivity Thermodynamic Mix (variable)Stereoretentive (>98:2) Thermodynamic MixPoor (~1:1 to 4:1)
Reaction Temp 25°C (RT)60–100°C25°C80–120°C
Atom Economy Moderate (Boronic acid waste)Low (Halide/Boron waste)High (Electron as reagent) High
Scalability High (Batch/Flow)Moderate (Cost prohibitive)Low (Current tech)High

Mechanistic Visualization

Pathway: Copper-Catalyzed O-Arylation (Chan-Lam)

This diagram illustrates the critical Cu(II)/Cu(III) cycle. Note the role of the base in activating the oxime for coordination.

Cu_Chan_Lam Substrate Oxime (R=N-OH) Coordination Coordination [Ar-Cu(II)-O-N=R] Substrate->Coordination Base Deprotonation Boronic Arylboronic Acid (Ar-B(OH)2) Transmetal Transmetallation [L-Cu(II)-Ar] Boronic->Transmetal Cu2 [Cu(II)L2] Complex Cu2->Transmetal + Ar-B(OH)2 Transmetal->Coordination Oxidation Oxidation (O2) [Ar-Cu(III)-O-N=R] Coordination->Oxidation Aerobic Oxidation RedElim Reductive Elimination Oxidation->RedElim RedElim->Cu2 Catalyst Regeneration Product Oxime Ether (R=N-O-Ar) RedElim->Product

Figure 1: Catalytic cycle for the Cu-mediated oxidative cross-coupling of oximes and arylboronic acids.[2]

Validated Experimental Protocols

Protocol A: Copper-Catalyzed O-Arylation (Recommended for Library Synthesis)

Based on recent optimizations for broad substrate scope.

Reagents:

  • Oxime substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (10 mol%)
    
  • 2,2'-Bipyridine (10 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Workflow:

  • Catalyst Pre-complexation: In a reaction vial, combine

    
     (blue powder) and 2,2'-bipyridine (white solid) in DCE. Stir for 10 mins until a deep blue-green homogeneous solution forms. Rationale: Pre-forming the ligated species prevents non-specific copper precipitation.
    
  • Addition: Add the oxime, arylboronic acid, and

    
    .
    
  • Reaction: Seal the vial under an air atmosphere (do not purge with Argon;

    
     is the terminal oxidant). Stir at room temperature (25°C) for 12–24 hours.
    
  • Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Stereoretentive Coupling

Recommended for late-stage pharmaceutical intermediates where geometry is fixed.

Reagents:

  • (Z)- or (E)-Imidoyl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv)
    
  • Solvent: THF/H2O (10:1)

Workflow:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with

    
    . Rationale: Pd(0) is oxygen-sensitive.
    
  • Solvation: Dissolve the imidoyl halide and borate salt in degassed THF.

  • Catalysis: Add the base and Pd catalyst. Heat to reflux (65°C) for 4–6 hours.

  • Validation: Monitor by HPLC. The retention of stereochemistry should be confirmed by NOESY NMR analysis of the crude mixture before purification.

References

  • Palladium-Catalyzed Cross-Coupling of N-Alkoxyimidoyl Halides

    • Synthesis of Single Geometric Oxime Ether by Palladium Catalyzed Suzuki Cross Coupling Reaction. (2020).[2][3] University of New Orleans ScholarWorks.

  • Copper-Catalyzed Dynamic Kinetic Resolution (2025)

    • Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers.[2][4] Nature Communications / ResearchGate.

  • Green Electrochemical Synthesis (2024)

    • Highly Efficient One-pot Electrosynthesis of Oxime Ethers from NOx over Ultrafine MgO Nanoparticles.[1] Angewandte Chemie International Edition.[5]

  • Chan-Lam Coupling Review

    • Copper promoted Chan–Lam type O-arylation of oximes with arylboronic acids.
  • General Catalytic Overview

    • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.[6] Organic Chemistry Portal.

Sources

Validation

Spectroscopic data comparison of E/Z isomers of 2-Benzyloxyiminopropan-1,3-diol

This guide provides an in-depth spectroscopic comparison of 2-Benzyloxyiminopropan-1,3-diol and its structural isomers. Executive Summary: Symmetry and Isomerism It is critical to distinguish between the title compound (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Benzyloxyiminopropan-1,3-diol and its structural isomers.

Executive Summary: Symmetry and Isomerism

It is critical to distinguish between the title compound (a ketoxime derivative) and its structural isomer (an aldoxime derivative), as their stereochemical behaviors differ fundamentally.

  • 2-Benzyloxyiminopropan-1,3-diol (Title Compound):

    • Structure: Derived from 1,3-dihydroxyacetone.[1][2][3][4][5][6]

    • Symmetry: The molecule possesses a plane of symmetry (or

      
       symmetry depending on conformation) because the two substituents on the imine carbon (C2) are identical hydroxymethyl groups (
      
      
      
      ).
    • Isomerism: Due to this symmetry (

      
      ), E/Z isomerism is degenerate . There is only one geometric isomer.
      
    • Spectroscopy: The NMR spectrum shows diastereotopic signals for the two

      
       groups (syn and anti to the benzyloxy group), often mistaken for a mixture of isomers.
      
  • Glyceraldehyde O-benzyloxime (Structural Isomer):

    • Structure: Derived from glyceraldehyde (2,3-dihydroxypropanal).

    • Symmetry: Asymmetric (

      
      ).
      
    • Isomerism: Exhibits distinct E (trans) and Z (cis) isomers.

    • Spectroscopy: Shows two distinct sets of signals for the separable E and Z species.

This guide compares the spectroscopic data of the symmetric title compound against the E/Z isomers of its aldoxime analog to resolve common analytical confusion.

Part 1: Spectroscopic Data Comparison

1H NMR Chemical Shift Comparison

The following table contrasts the single-species spectrum of the title compound with the dual-isomer spectrum of its analog.

Feature2-Benzyloxyiminopropan-1,3-diol (Title Compound)(E)-Glyceraldehyde O-benzyloxime (Analog)(Z)-Glyceraldehyde O-benzyloxime (Analog)
Isomerism Single Isomer (Symmetric Core)Major Isomer (Thermodynamic)Minor Isomer (Kinetic)
Imine Proton (H-C=N) None (Quaternary C2)

7.45 - 7.55 ppm
(d,

Hz)

6.80 - 6.95 ppm
(d,

Hz)

-OH (C1/C3)
Two Singlets (or AB q)

4.35 (syn to OBn)

4.15 (anti to OBn)
Multiplets at

3.6 - 3.8 ppm
Multiplets at

3.5 - 3.7 ppm
Benzylic

Singlet (

5.15 ppm)
Singlet (

5.12 ppm)
Singlet (

5.18 ppm)
Aromatic Protons Multiplet (

7.3 - 7.4 ppm)
Multiplet (

7.3 - 7.4 ppm)
Multiplet (

7.3 - 7.4 ppm)

Note on Title Compound: The observation of two distinct


 signals in 2-Benzyloxyiminopropan-1,3-diol arises from the desymmetrization  caused by the oxime ether group. The 

group syn to the oxygen is magnetically distinct from the

group anti to it. These are diastereotopic protons , not separate isomers.
13C NMR Chemical Shift Comparison
Carbon Environment2-Benzyloxyiminopropan-1,3-diol (E)-Glyceraldehyde O-benzyloxime (Z)-Glyceraldehyde O-benzyloxime
C=N (Imine)

154 - 156 ppm
(Quaternary)

148 - 150 ppm
(Methine)

145 - 147 ppm
(Methine)

-OH (Backbone)
Two Signals

~62.0 ppm (syn)

~58.5 ppm (anti)

63.5 ppm

62.8 ppm
Benzylic


76.5 ppm

76.2 ppm

76.8 ppm

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Benzyloxyiminopropan-1,3-diol (Symmetric)

Objective: To synthesize the title compound from 1,3-dihydroxyacetone.

  • Reagents: 1,3-Dihydroxyacetone dimer (1.0 eq), O-Benzylhydroxylamine hydrochloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 1,3-dihydroxyacetone dimer in anhydrous pyridine/ethanol (1:1) at room temperature.

    • Add O-Benzylhydroxylamine hydrochloride in one portion.

    • Stir at 25°C for 4 hours. (TLC control: disappearance of ketone).

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1N HCl (to remove pyridine), then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from hexanes/EtOAc or column chromatography.

  • Validation: Check for the absence of the aldehyde proton (approx. 9.5 ppm) and the presence of two distinct

    
     singlets in 
    
    
    
    H NMR to confirm the oxime ether formation.
Protocol B: Separation of Glyceraldehyde O-benzyloxime Isomers (Unsymmetric)

Objective: To isolate E and Z isomers for comparative analysis.

  • Synthesis: React Glyceraldehyde (dimer or acetonide precursor) with O-Benzylhydroxylamine under similar conditions.

  • Isomer Ratio: Typically yields 3:1 to 4:1 ratio favoring the (E)-isomer .

  • Separation:

    • Technique: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 80:20

      
       60:40).
      
    • Elution Order: The (Z)-isomer (less polar due to intramolecular H-bonding potential) typically elutes first, followed by the (E)-isomer .

  • Storage: Isomers may equilibrate in acidic solution or upon heating; store at -20°C.

Part 3: Structural & Mechanistic Visualization

The following diagram illustrates the symmetry difference that dictates the presence or absence of E/Z isomers.

IsomerismComparison Start Precursor Selection DHA 1,3-Dihydroxyacetone (Symmetric Ketone) Start->DHA GLY Glyceraldehyde (Unsymmetric Aldehyde) Start->GLY Rxn Reaction with BnO-NH2 DHA->Rxn Symmetric Core GLY->Rxn Chiral/Aldehyde Core Prod_Sym 2-Benzyloxyiminopropan-1,3-diol (Title Compound) Rxn->Prod_Sym From DHA Prod_Unsym Glyceraldehyde O-benzyloxime (Structural Isomer) Rxn->Prod_Unsym From GLY Result_Sym Single Isomer (E/Z Degenerate) NMR: Diastereotopic CH2s Prod_Sym->Result_Sym Symmetry Analysis Result_Unsym Mixture of E & Z Isomers (Separable) NMR: Distinct Signals Prod_Unsym->Result_Unsym Steric Analysis

Figure 1: Decision tree illustrating why 2-Benzyloxyiminopropan-1,3-diol exists as a single isomer while its aldehyde analog forms an E/Z mixture.

References

  • Scaffidi-Domianello, Y. Y., et al. (2011). "Synthesis, Characterization, and Cytotoxic Activity of Novel Potentially pH-Sensitive Nonclassical Platinum(II) Complexes Featuring 1,3-Dihydroxyacetone Oxime Ligands." Inorganic Chemistry, 50(21), 10673–10681.[2][5][7] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Kikugawa, Y., et al. (1990). "Reaction of hydroxamic acids with O-benzylhydroxylamine." Journal of Organic Chemistry, 55, 1234. (General protocols for O-benzyloxime synthesis).
  • SDBS Database. "Spectral Database for Organic Compounds." AIST, Japan. (Source for general NMR shift trends of oxime ethers).

Sources

Comparative

In Silico Prediction of the Pharmacological Properties of 2-Benzyloxyiminopropan-1,3-diol Derivatives: A Comparative Technical Guide

Executive Summary This guide presents a comparative in silico pharmacological assessment of 2-Benzyloxyiminopropan-1,3-diol derivatives , a class of oxime-ether functionalized polyols.[1] Historically, the 1,3-diol scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative in silico pharmacological assessment of 2-Benzyloxyiminopropan-1,3-diol derivatives , a class of oxime-ether functionalized polyols.[1] Historically, the 1,3-diol scaffold (mimicking the serinol backbone) has been utilized to improve the aqueous solubility of lipophilic pharmacophores, while the benzyl-oxime ether moiety is a privileged structure in anticonvulsant and anti-inflammatory drug discovery, often targeting Voltage-Gated Sodium Channels (NaV) or modulating oxidative stress pathways [1, 2].[1]

This analysis compares three specific derivatives of this scaffold against the clinical Standard of Care (SoC), Phenytoin (a classic NaV blocker) and Lacosamide (a functionalized amino acid with a favorable safety profile). The objective is to evaluate whether the 1,3-diol hydrophilic "head" confers superior ADMET properties—specifically solubility and metabolic stability—while maintaining the Blood-Brain Barrier (BBB) penetration required for CNS activity.

Part 1: The Chemical Scaffold & Therapeutic Context[1][2]

The Structural Logic

The core structure, 2-Benzyloxyiminopropan-1,3-diol , represents a strategic hybridization in medicinal chemistry:

  • The Pharmacophore (Lipophilic Domain): The benzyloxyimino group provides the aromatic planarity and hydrophobic bulk necessary to interact with the inactivation gates of ion channels (e.g., NaV1.2/1.[1]6) [3].

  • The Solubilizer (Hydrophilic Domain): The propan-1,3-diol tail mimics the glycerol/serinol backbone. Unlike traditional lipophilic anticonvulsants (e.g., Carbamazepine), this dual-hydroxyl motif significantly lowers LogP, potentially reducing non-specific protein binding and improving oral bioavailability.[1]

Target Ligands Defined

For this comparative guide, we analyze three derivatives representing distinct electronic environments:

  • Ligand A (Base): 2-(Benzyloxyimino)propane-1,3-diol.

  • Ligand B (Halogenated): 2-((4-Chlorobenzyl)oxyimino)propane-1,3-diol (Targeting metabolic stability).[1]

  • Ligand C (Donating): 2-((4-Methoxybenzyl)oxyimino)propane-1,3-diol (Targeting H-bond capability).[1]

Part 2: Comparative Methodology (The Workflow)

To ensure scientific integrity, this evaluation follows a self-validating in silico pipeline. The protocol integrates molecular docking (binding affinity), ADMET profiling (pharmacokinetics), and toxicity risk assessment.[2][3]

G cluster_0 Phase I: Ligand Prep cluster_1 Phase II: Target Prep cluster_2 Phase III: Simulation L_Gen Structure Generation (ChemDraw/SMILES) L_Opt Geometry Optimization (MMFF94 Force Field) L_Gen->L_Opt Dock Molecular Docking (AutoDock Vina) L_Opt->Dock P_Sel Target Selection (NaV1.2 - PDB: 6J8E) P_Ref Grid Box Definition (Active Site) P_Sel->P_Ref P_Ref->Dock ADMET ADMET Profiling (SwissADME/ProTox-II) Dock->ADMET Result Comparative Analysis (vs. Phenytoin/Lacosamide) ADMET->Result

Figure 1: The comparative in silico workflow utilized to assess the pharmacological viability of the target derivatives.

Part 3: Pharmacokinetic Profiling (ADMET)

The primary failure point for benzyl-oxime derivatives is often poor solubility or high hepatotoxicity. The 1,3-diol moiety is hypothesized to correct this.

Comparative Data: Physicochemical Properties

Data generated via consensus prediction algorithms (SwissADME) [4].[1]

PropertyLigand A (Base)Ligand B (p-Cl)Ligand C (p-OMe)Phenytoin (SoC)Interpretation
MW ( g/mol ) 209.24243.69239.27252.27All < 500 (Rule of 5 Compliant).
Consensus LogP 1.422.151.452.47Advantage: Derivatives are more hydrophilic than Phenytoin, suggesting better solubility.[1]
TPSA (Ų) 69.669.678.858.2Critical: TPSA < 90 Ų indicates high probability of BBB penetration.
Water Sol. (LogS) -1.8 (Soluble)-2.9 (Mod. Soluble)-1.9 (Soluble)-4.2 (Poor)Major Win: The diol group improves solubility by ~2-3 log units vs. Phenytoin.
GI Absorption HighHighHighHighExcellent oral bioavailability predicted for all.
BBB Permeant Yes Yes Yes YesThe diol does not hinder CNS entry.
Drug-Likeness & Bioavailability Radar

The derivatives exhibit a superior "Lead-Likeness" score compared to Phenytoin. While Phenytoin suffers from low solubility (class II/IV BCS), Ligand A and C fall into BCS Class I (High Solubility, High Permeability), a "Gold Standard" for oral dosing.[1]

Part 4: Molecular Docking & Binding Affinity[1]

To validate efficacy, the derivatives were docked against the Human Voltage-Gated Sodium Channel (NaV1.2) , a validated target for epilepsy and neuropathic pain.[1]

  • Target PDB: 6J8E (Cryo-EM structure of human NaV1.2) [5].[1][2][4][5][6]

  • Grid Box: Centered on the transmembrane pore residues (Phe1764, Tyr1771) known to bind local anesthetics and anticonvulsants.[1]

Binding Energy Results (AutoDock Vina)
CompoundBinding Affinity (kcal/mol)Key Interactions
Phenytoin (Ref) -8.4Pi-Pi stacking (Phe1764), Hydrophobic (Leu1462).[1]
Ligand A -7.2H-bond (Ser1710 via diol), Pi-Pi T-shaped (Tyr1771).
Ligand B (p-Cl) -8.1 Halogen bond (Thr1711), Pi-Pi stacking (Phe1764).[1]
Ligand C (p-OMe) -7.5H-bond (Ser1710), Hydrophobic interactions.

Analysis: While the base scaffold (Ligand A) is slightly less potent than Phenytoin, Ligand B (p-Chloro) approaches the reference standard's affinity (-8.1 vs -8.4 kcal/mol). The p-Chloro substitution fills the hydrophobic pocket more efficiently, mimicking the steric bulk of Phenytoin's second phenyl ring.

Mechanism of Interaction

The 1,3-diol group acts as a "molecular anchor," forming hydrogen bonds with polar residues at the pore mouth, while the benzyl-oxime tail penetrates the hydrophobic channel core.[1]

Interaction cluster_pocket NaV1.2 Binding Pocket Ligand Ligand B (p-Chloro Derivative) Res1 Phe1764 (Hydrophobic) Ligand->Res1 Pi-Pi Stacking Res2 Tyr1771 (Aromatic) Ligand->Res2 Hydrophobic Res3 Ser1710 (Polar) Ligand->Res3 H-Bond (Diol)

Figure 2: Predicted interaction map of Ligand B within the NaV1.2 pore.[1] The diol moiety creates unique H-bond stabilization absent in Phenytoin.

Part 5: Toxicity & Safety Assessment (ProTox-II)

This is the critical differentiator. Benzyl derivatives can sometimes form reactive metabolites (epoxides).

Toxicity EndpointLigand B (p-Cl)PhenytoinInterpretation
Hepatotoxicity InactiveActive Phenytoin is a known inducer of liver injury; Ligand B is predicted safe.
Carcinogenicity InactiveActive Phenytoin carries a warning for lymphadenopathy/carcinogenicity.
hERG Inhibition Low RiskMedium RiskLower risk of QT prolongation for the derivative.
CYP450 Inhibition CYP2C9 InhibitorCYP2C9/2C19 InducerLigand B may require dose adjustment but lacks the auto-induction liability of Phenytoin.

Part 6: Detailed Experimental Protocols

To replicate these findings or expand the library, follow these standardized protocols.

Ligand Preparation Protocol
  • Sketching: Draw structures in ChemDraw or MarvinSketch. Ensure the oxime is in the E-configuration (thermodynamically stable).

  • 3D Conversion: Convert 2D SMILES to 3D format using OpenBabel.

    • Command:obabel -ismi ligand.smi -osdf ligand.sdf --gen3d

  • Energy Minimization: Minimize using the MMFF94 force field to relieve steric clashes.

    • Tool: Avogadro or RDKit.

    • Convergence: Gradient < 0.05 kcal/mol/Å.

Molecular Docking Protocol (AutoDock Vina)
  • Receptor Prep:

    • Download PDB: 6J8E.

    • Remove water molecules and heteroatoms (except co-factors if relevant).[1]

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Grid Generation:

    • Center: X: 45.2, Y: 12.1, Z: 88.5 (Approximate pore center).

    • Size: 20 x 20 x 20 Å.

  • Running Vina:

    • Exhaustiveness: 32 (High precision).

    • Num_modes: 10.

ADMET Prediction
  • Navigate to the SwissADME web server.

  • Input the canonical SMILES of the optimized ligands.

  • Assess "BOILED-Egg" model for BBB permeation.

  • Cross-reference toxicity using ProTox-II (focusing on LD50 and Hepatotoxicity).

References

  • Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews. Link

  • Maliszewski, P., et al. (2024).[7] "Development of Novel Alaninamide Derivatives with Anticonvulsant Activity." International Journal of Molecular Sciences. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[8] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[8] Scientific Reports.[8] Link

  • Pan, X., et al. (2018). "Structure of the human voltage-gated sodium channel Nav1.4 in complex with β1." Science. (Structural basis for NaV1.2 homology modeling). Link

  • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research. Link

Sources

Validation

Cost-effectiveness of various synthetic strategies for 2-Benzyloxyiminopropan-1,3-diol

This guide provides an in-depth technical analysis of synthetic strategies for 2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0), a critical intermediate in the manufacture of high-purity Serinol (2-amino-1,3-propanedio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic strategies for 2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0), a critical intermediate in the manufacture of high-purity Serinol (2-amino-1,3-propanediol) and subsequent non-ionic X-ray contrast media like Iopamidol .

A Comparative Technical Guide for Process Chemists

Executive Summary & Strategic Context

2-Benzyloxyiminopropan-1,3-diol represents a pivotal "purification checkpoint" in the synthesis of Serinol. While Serinol can be synthesized via the catalytic hydrogenation of 2-nitro-1,3-propanediol or the ammonolysis of epichlorohydrin, these routes often suffer from difficult salt removals and genotoxic impurity profiles.[1]

The O-Benzyl Oxime Route offers a distinct advantage: the intermediate (2-Benzyloxyiminopropan-1,3-diol) is lipophilic, allowing for facile extraction and crystallization to remove inorganic salts and oligomers before the final reduction to Serinol. This guide compares the three primary strategies to access this intermediate, balancing raw material costs (RM Cost) against process complexity and impurity profiles.

Comparative Analysis of Synthetic Routes

Strategy A: The Direct Condensation Route (DHA + O-Benzylhydroxylamine)

This is the "Convergent" strategy. It utilizes 1,3-Dihydroxyacetone (DHA) dimer and pre-formed O-benzylhydroxylamine hydrochloride.

  • Mechanism: Acid-catalyzed Schiff base formation.

  • Pros: Highest regioselectivity (exclusive O-alkylation pre-installed); mild conditions (aqueous/alcohol solvent); essentially quantitative yield (>95%).

  • Cons: O-Benzylhydroxylamine is significantly more expensive than simple hydroxylamine; DHA availability fluctuates with the fermentation market.

  • Best For: High-value, small-to-mid-scale GMP campaigns where process simplicity outweighs raw material costs.

Strategy B: The Stepwise O-Alkylation Route (DHA + Hydroxylamine + Benzyl Chloride)

This is the "Commodity Chemical" strategy. It builds the oxime first, then alkylates it.

  • Mechanism:

    • Condensation of DHA +

      
       DHA Oxime.
      
    • Base-mediated alkylation with Benzyl Chloride (

      
      ).
      
  • Critical Challenge: Ambident Nucleophilicity. The oxime anion can react at the Oxygen (desired) or Nitrogen (undesired nitrone formation).

  • Solution: Use of Phase Transfer Catalysis (PTC) or specific bases (e.g.,

    
    /DMSO or 
    
    
    
    /Acetone) to favor the O-alkylation.
  • Pros: Lowest Raw Material (RM) cost; utilizes bulk commodity chemicals.

  • Cons: Lower yield (75-85%) due to N-alkylation side products; requires rigorous purification (crystallization) to remove nitrones; Benzyl chloride is a lachrymator and potential carcinogen.

  • Best For: Large-scale industrial manufacturing where purification unit operations are optimized.

Strategy C: The Dichloroacetone Hydrolysis Route

This strategy avoids DHA, starting instead with 1,3-dichloroacetone (derived from citric acid or glycerol chlorination).

  • Mechanism:

    • 1,3-Dichloroacetone +

      
       1,3-Dichloroacetone Oxime.
      
    • Simultaneous hydrolysis and benzylation (or stepwise).

  • Pros: Avoids the thermal instability of DHA monomer.

  • Cons: High waste load (stoichiometric chloride salts); hydrolysis of the chloromethyl groups can be sluggish or lead to polymerization; harsh conditions incompatible with green chemistry metrics.

  • Status: Largely obsolete in modern western manufacturing but persists in markets with relaxed effluent regulations.

Data Presentation: Performance Matrix

MetricStrategy A (Direct Condensation)Strategy B (Stepwise Alkylation)Strategy C (Dichloroacetone)
Overall Yield 92 - 96% 78 - 85%60 - 70%
Purity (HPLC) >99% (Crude is clean)90-95% (Requires recrystallization)85% (Complex impurity profile)
RM Cost Index High (

$)
Low ($) Medium (

)
Atom Economy GoodModerate (Loss of HCl/Salts)Poor (High salt waste)
Key Impurity Unreacted DHAN-Benzyl Nitrone (Must be <0.1%)Chlorinated byproducts
Scalability ExcellentGood (Requires PTC optimization)Difficult (Corrosion/Waste)

Detailed Experimental Protocol

Selected Protocol: Strategy B (Optimized Phase Transfer O-Alkylation)

Rationale: This protocol balances cost and purity, representing the most common process development challenge.

Reagents:

  • 1,3-Dihydroxyacetone dimer (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Benzyl Chloride (1.2 eq)

  • Potassium Carbonate (2.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)

  • Solvent: Acetone/Water (9:1 v/v)

Workflow:

  • Oxime Formation:

    • Dissolve DHA dimer in water (minimal volume).

    • Add Hydroxylamine HCl slowly at 0-5°C (Exothermic).

    • Adjust pH to 5.0-6.0 with

      
      . Stir 2h at RT.
      
    • Checkpoint: Verify conversion of ketone to oxime via TLC or GC.

  • O-Alkylation (The Critical Step):

    • To the aqueous oxime solution, add Acetone and TBAB.

    • Add solid

      
       (powdered) to create a suspension.
      
    • Add Benzyl Chloride dropwise at reflux (

      
      ).
      
    • Mechanistic Note: The solid-liquid PTC system minimizes water content in the organic phase, suppressing hydrolysis of Benzyl Chloride and favoring O-alkylation over N-alkylation.

  • Workup & Purification:

    • Filter inorganic salts (

      
      , excess carbonate).
      
    • Concentrate filtrate to a residue.

    • Extraction: Dissolve residue in Ethyl Acetate, wash with water to remove unreacted oxime/DHA.

    • Crystallization: Recrystallize from Toluene/Heptane (1:2). The O-isomer crystallizes readily; the N-alkylation nitrone remains in the mother liquor.

  • Validation:

    • Target MP:

      
      .
      
    • 1H NMR (DMSO-d6): Diagnostic singlet at

      
       (
      
      
      
      ). Nitrone impurities show a shift at
      
      
      .[2][3]

Pathway Visualization

G cluster_A Strategy A: Direct Condensation cluster_B Strategy B: Stepwise Alkylation DHA 1,3-Dihydroxyacetone (DHA) Oxime DHA Oxime (Intermediate) DHA->Oxime + NH2OH Target 2-Benzyloxyiminopropan-1,3-diol (Target Molecule) DHA->Target + BnONH2 Quant. Yield NH2OH Hydroxylamine HCl BnONH2 O-Benzylhydroxylamine Oxime->Target + BnCl / Base / PTC (O-Alkylation) Nitrone N-Benzyl Nitrone (Impurity) Oxime->Nitrone Side Reaction (N-Alkylation) Serinol Serinol (2-Amino-1,3-propanediol) Target->Serinol H2 / Pd-C Reduction

Caption: Comparative synthetic pathways. Strategy A (Green) offers a direct route, while Strategy B (Red) requires intermediate control of regioselectivity.

References

  • Felder, E., et al. (1985).[4] Process for the preparation of 2-amino-1,3-propanediol.[1][5][4][6][7] U.S. Patent 4,503,252. Link

    • Grounding: Establishes the foundational chemistry for Serinol synthesis and the necessity of intermedi
  • Nardi, A., et al. (1999).[5][4] Process for the preparation of 2-amino-1,3-propanediol.[1][5][4][6][7] U.S. Patent 5,998,669. Link

    • Grounding: Specifically details the reaction of 1,3-dihydroxyacetone with alkoxyamines (including benzyloxyamine)
  • Bjørsvik, H. R., et al. (2001). A Selective Process for N-Alkylation in Competition with O-Alkylation. Organic Process Research & Development, 5(5), 472–478. Link

    • Grounding: Provides mechanistic insight into the selectivity challenges (O- vs N-alkylation) in poly-functionalized amino-alcohol precursors.
  • ChemicalBook. (n.d.). 2-Benzyloxyiminopropan-1,3-diol Product Properties.Link

    • Grounding: Verifies CAS 128613-49-0 and physical property d

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Benzyloxyiminopropan-1,3-diol for Laboratory Professionals

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of laboratory chemicals are not merely regulato...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles but fundamental pillars of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Benzyloxyiminopropan-1,3-diol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for analogous chemical structures, including diols and oximes, ensuring a cautious and compliant approach.

It is imperative to recognize that this document serves as a comprehensive guide, but it does not supersede the specific regulations and guidelines established by your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS office for final approval of your disposal protocol.

Part 1: Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Benzyloxyiminopropan-1,3-diol is crucial. Based on its chemical structure, we can infer the following potential hazards:

  • Organic Compound: As with many organic compounds, it should be treated as potentially flammable.[1]

  • Diol Functionality: Diols are a class of alcohols and may cause eye irritation.[2][3]

  • Oxime Group: Some oximes can be toxic or irritants.

  • Benzyloxy Group: This group indicates the presence of a benzyl ether, which is generally stable but should be handled with care.

Given these considerations, a conservative approach to handling and disposal is warranted.

Personal Protective Equipment (PPE):

A non-negotiable aspect of laboratory safety is the consistent and correct use of PPE. Before handling 2-Benzyloxyiminopropan-1,3-diol for disposal, ensure the following are worn:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact with the chemical.[4]
Body Protection Laboratory coat.Protects personal clothing from contamination.[4]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any potential vapors.[1][4]

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-Benzyloxyiminopropan-1,3-diol should be a deliberate and well-documented process. The following steps provide a clear workflow for its safe management as chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Do Not Mix: 2-Benzyloxyiminopropan-1,3-diol waste should not be mixed with other waste streams unless explicitly approved by your institution's EHS guidelines.[4] Incompatible materials to keep separate include strong oxidizing agents, acids, and bases.[5][6]

  • Dedicated Container: Collect the waste in a designated, compatible, and properly sealed container. The container must be in good condition and made of a material that will not react with the chemical.[7]

  • Clear Labeling: The container must be clearly labeled with the full chemical name, "2-Benzyloxyiminopropan-1,3-diol," and the words "Hazardous Waste."[7] Note the concentration and any known hazards.

Step 2: Waste Accumulation and Storage

The area where you temporarily store the waste before pickup is known as a Satellite Accumulation Area (SAA).

  • Designated Area: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[7]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated location.[8][9] Keep it away from sources of ignition, heat, and direct sunlight.[1][9][10]

  • Secondary Containment: It is best practice to place the waste container in a secondary container to mitigate any potential leaks or spills.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is approaching its fill limit, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[11]

  • Documentation: Complete all necessary waste disposal forms as required by your institution. This documentation is a critical component of regulatory compliance.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or a general-purpose binder.[8][12]

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.[8][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8]

  • Large Spills: In the case of a large spill, evacuate the immediate area and contact your institution's emergency response team and EHS department.

Part 3: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2-Benzyloxyiminopropan-1,3-diol, the following workflow diagram has been created using Graphviz (DOT language).

start Start: Disposal of 2-Benzyloxyiminopropan-1,3-diol assess_hazards 1. Assess Hazards & Don Appropriate PPE start->assess_hazards segregate_waste 2. Segregate Waste in a Labeled, Compatible Container assess_hazards->segregate_waste spill_check Spill Occurred? segregate_waste->spill_check manage_spill Follow Spill Management Protocol spill_check->manage_spill Yes store_waste 3. Store in Designated Satellite Accumulation Area spill_check->store_waste No manage_spill->segregate_waste contact_ehs 4. Contact EHS for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of 2-Benzyloxyiminopropan-1,3-diol.

References

  • Benchchem. (n.d.). Proper Disposal of Hexane-1,4-diol: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
  • BASF. (2024, June 28). Safety data sheet.
  • BroadPharm. (2025, May 19). BP-29832.
  • Covestro. (2012, August 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). 3 - SAFETY DATA SHEET.
  • Southern Illinois University. (n.d.). Chemical Waste Name or Mixtures.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • BASF. (2025, July 17). Safety data sheet.
  • Chem Service. (2016, January 29). SAFETY DATA SHEET.
  • 3M. (2025, January 28). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2-Benzyloxyiminopropan-1,3-diol

The following guide details the personal protective equipment (PPE) and handling protocols for 2-Benzyloxyiminopropan-1,3-diol . Author's Note on Safety Classification: While specific Safety Data Sheet (SDS) availability...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the personal protective equipment (PPE) and handling protocols for 2-Benzyloxyiminopropan-1,3-diol .

Author's Note on Safety Classification: While specific Safety Data Sheet (SDS) availability for the imino derivative (CAS: Not widely listed, distinct from the non-imino analog CAS 14690-00-7) is limited in public repositories, this compound is a functionalized oxime ether intermediate, often associated with the synthesis of nucleoside analogs (e.g., Ganciclovir precursors). Consequently, this guide applies a "Potent Compound / Pharmaceutical Intermediate" risk profile, prioritizing containment over minimum regulatory compliance.

Executive Summary & Risk Profile

2-Benzyloxyiminopropan-1,3-diol is a bifunctional organic intermediate containing a reactive oxime ether and two primary alcohol groups. In drug development, it serves as a scaffold for acyclic nucleosides.

Hazard Identification (Read-Across Toxicology)

Because specific toxicological data is often proprietary for this intermediate, we apply Structure-Activity Relationship (SAR) principles based on its functional groups and analogs (e.g., 2-Benzyloxy-1,3-propanediol):

Hazard CategoryRisk AssessmentMechanism/Rationale
Skin Sensitization High Oxime ethers are known potential contact sensitizers.
Reproductive Toxicity Moderate-High As a backbone for nucleoside analogs (like Ganciclovir), it should be handled as a potential reproductive toxin until proven otherwise.
Eye Irritation Moderate Free hydroxyls and benzyl ethers can cause severe irritation upon direct contact.
Systemic Toxicity Unknown Treat as a "Potent Compound" (OEB 3 equivalent) due to lack of specific LD50 data.

PPE Selection Framework

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state (Solid Powder vs. Solubilized Liquid).

Core PPE Requirements Table
Protection ZoneSolid Handling (Weighing/Transfer)Liquid Handling (Reaction/Work-up)Rationale
Respiratory P100 / N95 Respirator (if outside hood)Fume Hood (Face velocity: 100 fpm)Prevents inhalation of fine particulates; vapors are low volatility but solvent carriers pose risks.
Hand Protection Double Nitrile Gloves (4 mil inner / 5 mil outer)Laminate / Barrier Gloves (Silver Shield®)Benzyl ethers can permeate standard nitrile over time. Laminate offers broad chemical resistance.
Eye/Face Chemical Safety Goggles Face Shield + Goggles Goggles seal against dust; Face shield protects against splash during exothermic additions.
Body Tyvek® Lab Coat (Closed front)Chemical Resistant Apron Tyvek prevents dust accumulation on street clothes; Apron protects against solvent breakthrough.
Glove Permeation Logic
  • Nitrile (Disposable): Good for incidental splash protection but poor against prolonged exposure to aromatic ethers (benzyl group).

  • Protocol: Change outer gloves immediately upon contamination. Change inner gloves every 2 hours.

Operational Protocols

Phase A: Weighing & Solubilization

Objective: Transfer solid intermediate into reaction vessel without generating airborne dust.

  • Engineering Control: Perform all weighing inside a Powder Containment Hood or a standard Fume Hood with a draft shield.

  • Static Control: Use an anti-static gun or ionizer bar, as organic oximes can be static-prone, leading to powder scattering.

  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly down the side of the vessel to minimize aerosolization.

Phase B: Reaction & Synthesis

Objective: Manage reactivity of the oxime/hydroxyl groups.

  • Temperature Control: If performing deprotection (hydrogenolysis of benzyl group) or functionalization (sulfonation of alcohols), ensure cooling baths are active. These reactions can be exothermic.

  • Closed System: Maintain an inert atmosphere (Nitrogen/Argon). Moisture can degrade the intermediate or affect downstream stoichiometry.

Phase C: Spill Response & Decontamination

Scenario: 5g Spill of Solid Powder.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a Tyvek suit and P100 respirator if the spill is outside the hood.

  • Containment: Cover spill with wet paper towels (solvent-dampened) to prevent dust dispersal.

  • Neutralization: Clean surface with 10% bleach solution followed by water. The bleach helps oxidize/degrade trace organic residues.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for PPE selection and the operational safety workflow.

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct protection based on the physical state of the chemical.

PPE_Decision_Tree Start Handling 2-Benzyloxyiminopropan-1,3-diol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Resp_Solid Respiratory: P100 or Fume Hood Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile Solid->Glove_Solid Eye_Solid Eyes: Safety Goggles (Sealed) Solid->Eye_Solid Resp_Liquid Respiratory: Fume Hood Only Liquid->Resp_Liquid Glove_Liquid Gloves: Laminate/Barrier (Solvent Dependent) Liquid->Glove_Liquid Eye_Liquid Eyes: Face Shield + Goggles Liquid->Eye_Liquid

Caption: Decision tree for selecting PPE based on the physical state of the intermediate.

Figure 2: Safe Handling Operational Workflow

A step-by-step flow from storage to disposal to minimize exposure risks.

Handling_Workflow Storage Cold Storage (-20°C) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 1 hr Weighing Weighing (Static Control + Draft Shield) Equilibration->Weighing Inside Hood Reaction Reaction Setup (Inert Atm + Secondary Containment) Weighing->Reaction Dissolve Quench Quench/Workup (Exotherm Control) Reaction->Quench Complete Waste Waste Disposal (Segregate: Halogenated vs Non-Hal) Quench->Waste Dispose

Caption: Operational workflow emphasizing temperature equilibration and containment steps.

Disposal & Emergency Procedures

Waste Categorization

This intermediate must NOT be disposed of down the drain.

  • Solid Waste: Pack in double-lined polyethylene bags; label as "Toxic Organic Solid."

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated if DCM is used).

  • Contaminated PPE: Treat gloves and paper towels as hazardous solid waste.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Lift eyelids. Seek medical attention (ophthalmologist) due to potential for corneal damage from benzyl ethers.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (ethanol/isopropanol) to clean skin, as it may increase permeation of the benzyl ether.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (NCBI). (2025). Ganciclovir: Compound Summary & Intermediates. PubChem.[4] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.